3-Chloropyridine-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSKNMPZQWOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541760 | |
| Record name | 3-Chloropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-94-9 | |
| Record name | 3-Chloropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloropyridine-2-thiol synthesis from 2,3-dichloropyridine
An In-Depth Technical Guide to the Synthesis of 3-Chloropyridine-2-thiol from 2,3-Dichloropyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine. This document elucidates the theoretical underpinnings of the SNAr mechanism on an electron-deficient pyridine system, offers a detailed, field-tested experimental protocol, and discusses critical parameters for reaction optimization. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical steps required for the successful and efficient synthesis of this valuable heterocyclic intermediate.
Introduction: The Significance of this compound
Heterocyclic compounds are the cornerstone of modern pharmaceutical design, and functionalized pyridines are among the most prevalent scaffolds in approved drugs. This compound, and its tautomer 3-chloro-1H-pyridine-2-thione, serves as a versatile intermediate for introducing the 3-chloropyridin-2-ylthio moiety into more complex molecules.[1] The presence of three distinct functional handles—the reactive thiol group, the chloro substituent, and the pyridine nitrogen—allows for a multitude of subsequent chemical transformations, making it a highly sought-after precursor in the synthesis of novel therapeutic agents and agrochemicals.[2] The synthesis from the readily available 2,3-dichloropyridine presents a direct and atom-economical approach, though it requires precise control over regioselectivity.
Part 1: The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2,3-dichloropyridine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction proceeds via a two-step addition-elimination mechanism.
Pillar 1: Activation and Regioselectivity
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups that can stabilize the negative charge of the intermediate.[3] In the case of 2,3-dichloropyridine, two factors render the ring sufficiently electrophilic:
-
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom decreases the electron density of the entire aromatic system.
-
Inductive Effects of Halogens: The two chlorine atoms further withdraw electron density through the sigma framework.
A critical aspect of this synthesis is regioselectivity. The nucleophile preferentially attacks the C2 position over the C3 position. This preference is dictated by the stability of the anionic intermediate, known as a Meisenheimer complex.[4] Attack at the C2 position allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, which provides significant resonance stabilization.[2][4] Attack at the C3 position does not permit such delocalization, resulting in a less stable intermediate and a higher activation energy barrier.
Caption: SₙAr Mechanism on 2,3-Dichloropyridine
Part 2: Synthesis Methodology and Optimization
The successful synthesis hinges on the appropriate choice of a sulfur nucleophile and the optimization of reaction conditions to maximize yield and minimize side-product formation.
Choice of Thiolating Agent
Sodium hydrosulfide (NaSH) is the reagent of choice for this transformation.[5] It is a potent nucleophile that directly introduces the thiol group in a single step. An alternative, though less direct, route involves using thiourea to form a 2-isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[6][7] The direct use of NaSH is generally more efficient for this specific substrate.
Reaction Parameters
The key parameters that govern the reaction's outcome are summarized below.
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Aprotic polar solvents are ideal for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) while leaving the nucleophile (SH⁻) relatively "bare" and highly reactive. |
| Temperature | 80 - 120 °C | SNAr reactions require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity.[8] The specific temperature must be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | The product, a thiol, is susceptible to oxidation to the corresponding disulfide, especially at elevated temperatures. An inert atmosphere is critical to prevent this and maximize the yield of the desired monomeric thiol. |
| Stoichiometry | 1.1 - 1.5 equivalents of NaSH | A slight excess of the nucleophile is used to ensure complete consumption of the starting material, 2,3-dichloropyridine. A large excess should be avoided to minimize the risk of a second substitution reaction. |
Part 3: Detailed Experimental Protocol
This section provides a trusted, step-by-step laboratory procedure for the synthesis of this compound.
Workflow Overview
Caption: Experimental Workflow
Materials and Reagents
-
2,3-Dichloropyridine (98%+)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Diethyl ether
-
Three-neck round-bottomed flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Büchner funnel and filter paper
Safety Precautions
-
2,3-Dichloropyridine: Irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydrosulfide (NaSH): Corrosive and hygroscopic. Can cause severe burns.
-
Hydrogen Sulfide (H₂S) Gas: CRITICAL HAZARD. Acidification of the reaction mixture will liberate highly toxic and flammable H₂S gas, which has the odor of rotten eggs. This step MUST be performed in a well-ventilated fume hood.
Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Purge the entire system with nitrogen gas for 15 minutes.
-
Reagent Charging: To the flask, add 2,3-dichloropyridine (10.0 g, 67.6 mmol, 1.0 equiv.) and anhydrous DMF (100 mL). Stir the solution to ensure complete dissolution.
-
Nucleophile Preparation & Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (5.7 g, ~74.3 mmol, 1.1 equiv., assuming 70% NaSH content) in a minimal amount of deionized water (e.g., 10-15 mL). Carefully add this aqueous NaSH solution dropwise to the stirred DMF solution at room temperature over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly pour the dark reaction mixture into a beaker containing 300 mL of cold deionized water with vigorous stirring.
-
In a fume hood , slowly add 2 M HCl dropwise to the aqueous mixture to adjust the pH to approximately 4-5. A pale yellow to beige precipitate of this compound will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Perform a final wash with cold diethyl ether (25 mL) to remove any non-polar impurities.
-
-
Drying and Characterization: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a light-colored solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion
The synthesis of this compound from 2,3-dichloropyridine via nucleophilic aromatic substitution is a robust and reliable method. The key to a successful outcome lies in understanding the principles of regioselectivity governed by the stability of the Meisenheimer intermediate and in exercising meticulous control over the experimental conditions, particularly the use of an inert atmosphere and safe handling during the acidification step. This guide provides the necessary theoretical framework and a validated protocol to empower researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science discovery.
References
- Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. Benchchem.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- nucleophilic aromatic substitutions. OChem Tutor on YouTube.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
- This compound (C5H4ClNS). PubChemLite.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
- Nucleophilic aromatic substitution. Wikipedia.
- CN101993414A - Method for preparing 2-mercaptopyridine. Google Patents.
- US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides. Google Patents.
- Sodium hydrosulfide. Wikipedia.
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- 8. youtube.com [youtube.com]
3-Chloropyridine-2-thiol preparation via nucleophilic substitution
An In-depth Technical Guide to the Preparation of 3-Chloropyridine-2-thiol via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceutical and agrochemical agents. The core focus is on the strategic application of nucleophilic aromatic substitution (SNAr) using 2,3-dichloropyridine as the starting material. This document elucidates the underlying reaction mechanisms, details optimized experimental protocols, and offers expert insights into key reaction parameters. Designed for researchers, chemists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven methodologies to ensure efficient and reproducible synthesis.
Introduction: The Significance of the Pyridine-thiol Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, combining an electron-deficient pyridine ring with a nucleophilic thiol group and a reactive chlorine atom, make it a versatile building block for constructing complex heterocyclic systems. Derivatives of this compound are integral to a range of biologically active molecules, including novel kinase inhibitors and anti-ulcer agents.[1] The efficient synthesis of this key intermediate is therefore of paramount importance.
Nucleophilic aromatic substitution (SNAr) stands out as the most direct and industrially scalable method for this transformation. Unlike electrophilic substitutions, which are challenging on the electron-poor pyridine ring, SNAr reactions proceed readily when the ring is substituted with good leaving groups, such as halogens.[2][3] This guide focuses on the direct thiolation of 2,3-dichloropyridine, a commercially available and cost-effective starting material.
Mechanistic Insights: The SNAr Pathway on 2,3-Dichloropyridine
The successful synthesis of this compound hinges on a deep understanding of the nucleophilic aromatic substitution mechanism and the factors governing its regioselectivity.
Core Principles of SNAr
The SNAr reaction is typically a two-step addition-elimination process.[2][4]
-
Nucleophilic Attack: An electron-rich nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a leaving group. This step is usually the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[5]
-
Formation of a Meisenheimer Intermediate: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.
-
Elimination and Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Regioselectivity: Why the 2-Position Reacts
In a pyridine ring, the nitrogen atom acts as an electron sink, withdrawing electron density and making the carbons at the 2- and 4-positions (ortho and para to the nitrogen) particularly electrophilic and susceptible to nucleophilic attack.[3][5]
When 2,3-dichloropyridine is the substrate, the incoming sulfur nucleophile preferentially attacks the C-2 position over the C-3 position. This regioselectivity is dictated by the superior stability of the resulting Meisenheimer intermediate. When the attack occurs at C-2, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom.[5] This provides significant resonance stabilization that is not possible when the attack occurs at the C-3 position. This inherent electronic preference makes the selective substitution at C-2 a highly efficient and predictable process.
Synthetic Strategy: Key Parameters and Methodologies
The successful execution of this synthesis requires careful consideration of the nucleophile, solvent, and reaction temperature.
-
Starting Material: 2,3-Dichloropyridine is the preferred substrate due to its commercial availability and the predictable regioselectivity of nucleophilic attack at the C-2 position.[6]
-
Sulfur Nucleophile: Anhydrous sodium hydrosulfide (NaSH) is an excellent and direct source of the hydrosulfide nucleophile (SH⁻).[7][8] It is highly reactive and avoids the need for a multi-step process. An alternative, though less direct, route involves using thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[9][10][11]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. These solvents effectively solvate the sodium cation (Na⁺) while leaving the hydrosulfide anion (SH⁻) relatively "bare," thereby increasing its nucleophilicity and reaction rate. Alcohols like ethanol can also be used.[1][7]
-
Temperature: Heating is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate. Temperatures ranging from 60 to 120 °C are common.[1] Reaction progress should be monitored to determine the optimal time and temperature.
Detailed Experimental Protocol: Direct Thiolation with NaSH
This protocol describes a robust and reproducible method for the synthesis of this compound from 2,3-dichloropyridine using sodium hydrosulfide.
4.1 Reagents and Equipment
| Reagent/Material | Quantity (for 50 mmol scale) | Notes |
| 2,3-Dichloropyridine | 7.4 g (50 mmol, 1.0 equiv) | Use as received. |
| Anhydrous Sodium Hydrosulfide | 3.1 g (55 mmol, 1.1 equiv) | Must be anhydrous. Handle in a fume hood.[8] |
| N,N-Dimethylformamide (DMF) | 100 mL | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | ~2 M solution | For acidification during workup. |
| Ethyl Acetate | 200 mL | For extraction. |
| Deionized Water | 500 mL | For workup and washing. |
| Anhydrous Sodium Sulfate | 20 g | For drying the organic layer. |
| Three-neck round-bottom flask | 250 mL | Equipped with condenser, thermometer, and N₂ inlet. |
| Magnetic stirrer and hotplate | - | - |
| Standard glassware | - | For workup and purification. |
4.2 Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (nitrogen or argon).
-
Reagent Addition: In a fume hood, charge the flask with anhydrous sodium hydrosulfide (3.1 g). Add anhydrous DMF (100 mL) via a syringe. Stir the resulting suspension.
-
Substrate Addition: Add 2,3-dichloropyridine (7.4 g) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of cold water with stirring.
-
Acidification: In the fume hood, carefully acidify the aqueous mixture to a pH of ~5-6 using a 2 M HCl solution. This step protonates the thiolate to form the desired thiol, which may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound as a pale yellow solid.
Sources
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 8. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 9. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 10. Buy 2-Chloropyridine-3-thiol [smolecule.com]
- 11. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
3-Chloropyridine-2-thiol chemical properties and reactivity
An In-depth Technical Guide to 3-Chloropyridine-2-thiol: Chemical Properties and Reactivity
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a chlorine atom and a thiol group. Its strategic placement of reactive functional groups—a nucleophilic sulfur, an electrophilic carbon center adjacent to the chlorine, and an electron-deficient aromatic system—makes it a highly versatile and valuable building block in synthetic organic chemistry. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the fundamental chemical properties, structural nuances, and key reactivity patterns of this compound. As a member of the pyridine-thiol family, it serves as a crucial intermediate in the synthesis of agrochemicals and, most notably, as a key component in the development of novel pharmaceuticals, including its use as a building block for protein degraders.[1][2]
Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 5897-94-9 | [1][2] |
| Molecular Formula | C₅H₄ClNS | [1][2] |
| Molecular Weight | 145.6 g/mol | [1][2] |
| Appearance | Solid (inferred from isomers) | [3] |
| Purity | Typically ≥98% | [1][2] |
| Storage | Room temperature, Air Sensitive | [1][3] |
| InChI | InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | [2][4] |
| SMILES | C1=CNC(=S)C(=C1)Cl | [4] |
-
¹H NMR: Aromatic protons would appear in the δ 7.0-8.5 ppm range, with coupling patterns dictated by their positions on the pyridine ring. The N-H proton of the thione tautomer would be observable, likely as a broad singlet.
-
¹³C NMR: Signals for the five pyridine carbons would be present, with the carbon bearing the C=S group (thione form) appearing significantly downfield.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (for the thione form) around 3100-3400 cm⁻¹, C=S stretching around 1100-1250 cm⁻¹, and C-Cl stretching.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 145, with a characteristic (M+2)⁺ isotope peak at m/z 147, approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Structural Analysis: The Thione-Thiol Tautomerism
A critical aspect of the chemistry of 2-mercaptopyridines is their existence as a mixture of two rapidly interconverting tautomers: the thiol form (this compound) and the thione form (3-chloro-1H-pyridine-2-thione).[6][7] For most 2-mercaptopyridine systems, the equilibrium overwhelmingly favors the more stable thione tautomer.[8][9]
This preference is attributed to the greater strength of the C=S double bond in the thione form compared to the C=N bond in the thiol form and the aromatic stabilization of the pyridine ring.[7] The position of this equilibrium can be influenced by several factors:
-
Solvent Polarity: Polar solvents tend to stabilize the more polar thione form.[6][8]
-
Concentration: In concentrated solutions, intermolecular hydrogen bonding can favor the thione dimer.[6]
-
Temperature: The thiol form may be slightly more favored at lower temperatures.[6]
Given these principles, it is crucial to recognize that while often named as a "thiol," the compound primarily exists and reacts as its thione tautomer in most common laboratory conditions.
Caption: Thione-thiol tautomeric equilibrium.
Synthesis of this compound
The synthesis of chloropyridine thiols generally involves the introduction of a sulfur-containing group onto a pre-functionalized pyridine ring. A common and effective strategy is the nucleophilic substitution of a corresponding dichloropyridine precursor.
A plausible synthetic route starts from 2,3-dichloropyridine. Reacting this precursor with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would lead to the selective displacement of the more reactive chlorine atom at the 2-position.[6][10] The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the activating effect of the ring nitrogen.
Chemical Reactivity: A Dual-Action Reagent
The reactivity of this compound is governed by its three primary functional components: the nucleophilic sulfur atom (of the thiol tautomer), the electrophilic chlorine-substituted carbon, and the electron-deficient pyridine ring.
Reactions at the Sulfur Center
The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile and readily participates in several key transformations.
-
S-Alkylation: This is one of the most common reactions, where the compound is treated with an alkylating agent (e.g., alkyl halides, epoxides) in the presence of a base to form the corresponding S-alkylated thioether. This reaction is fundamental for incorporating the 3-chloropyridyl moiety into larger molecular scaffolds.[11]
-
Oxidation: The thiol group can be oxidized under various conditions. Mild oxidizing agents or even atmospheric oxygen can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(3-chloropyridine).[6][10] Stronger oxidizing agents can further oxidize the sulfur to yield sulfonic acids or other related species.[12]
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center
The chlorine atom at the 3-position is susceptible to displacement by strong nucleophiles, a reaction characteristic of halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack.[10][13]
-
Displacement with Nucleophiles: Strong nucleophiles such as amines, alkoxides, or other thiolates can displace the chloride ion. This reaction pathway allows for the introduction of a wide array of functional groups at the 3-position, further highlighting the compound's utility as a synthetic intermediate.
Combined Reactivity
The presence of both a nucleophilic center (sulfur) and an electrophilic center (C-Cl) within the same molecule allows for intramolecular reactions, leading to the formation of fused heterocyclic systems, a valuable strategy in medicinal chemistry.
Caption: Key reaction pathways of this compound.
Applications in Research and Drug Development
This compound is a "privileged" scaffold in medicinal chemistry and materials science. Its utility stems from its ability to serve as a versatile connector or foundational piece for more complex molecules.
-
Pharmaceutical Synthesis: The compound is a building block for creating libraries of substituted pyridines for drug screening. The thiol group can be used as a handle to attach the molecule to a larger framework, while the chlorine atom can be substituted to modulate properties like solubility, lipophilicity, and target binding.[10]
-
Protein Degraders: It is explicitly categorized as a building block for protein degraders.[1] In PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues, heterocyclic cores are essential. The dual reactivity of this compound allows for the sequential and controlled addition of linkers and warheads necessary for these complex therapeutic agents.
-
Agrochemicals: Pyridine derivatives are widely used in agriculture as herbicides and fungicides. The biological activity associated with the chloropyridine-thiol motif makes it a target for development in this sector as well.[10]
Exemplary Experimental Protocol: S-Alkylation
This protocol describes a general procedure for the S-alkylation of this compound with an alkyl bromide, a foundational reaction for its use as a building block.
Objective: To synthesize 2-(benzylthio)-3-chloropyridine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (for drying)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the thiol).
-
Reagent Addition: While stirring at room temperature, add benzyl bromide (1.05 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up: a. Filter the reaction mixture to remove the solid potassium carbonate and salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the pure 2-(benzylthio)-3-chloropyridine.
Causality: The base (K₂CO₃) deprotonates the thiol (or the N-H of the thione, leading to the thiolate anion via tautomerization), generating a potent sulfur nucleophile. This thiolate then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the stable thioether product. Acetonitrile is a suitable polar aprotic solvent that facilitates this type of reaction.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.
Conclusion
This compound is a compound of significant synthetic interest, characterized by its thione-thiol tautomerism and dual reactivity. Its capacity for modification at both the sulfur and chlorine positions makes it an exceptionally powerful building block for constructing complex molecular architectures. A thorough understanding of its properties, structural equilibrium, and reaction patterns is essential for leveraging its full potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
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- Google Patents.
- Google Patents. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
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- PubMed.
- National Toxicology Program. 2-Chloropyridine. [Link]
- MDPI.
- JOCPR. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
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- PMC - PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]
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An In-depth Technical Guide to the Thione-Thiol Tautomerism of 3-Chloropyridine-2-thiol
Abstract
This technical guide provides a comprehensive examination of the prototropic tautomerism in 3-chloropyridine-2-thiol, a phenomenon of critical importance to researchers in medicinal chemistry and materials science. While the tautomeric equilibrium between the thione and thiol forms is a general characteristic of 2-mercaptopyridines, the introduction of a chloro-substituent at the 3-position introduces specific electronic effects that modulate this equilibrium. This document synthesizes foundational principles from the well-studied parent compound, pyridine-2-thiol, with theoretical considerations to provide a detailed understanding of the 3-chloro derivative. We will delve into the structural and energetic differences between the 3-chloro-1H-pyridine-2-thione and this compound tautomers, the profound influence of the solvent environment, and the analytical methodologies required for empirical characterization. This guide is intended to serve as a vital resource for scientists and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Dynamic Nature of Pyridine-2-thiol Systems
Heterocyclic compounds capable of prototropic tautomerism exist as a dynamic equilibrium of two or more structural isomers that are readily interconvertible. In the case of pyridine-2-thiol derivatives, this equilibrium is established between a thiol form, which possesses an aromatic pyridine ring and an exocyclic sulfhydryl (-SH) group, and a thione form, characterized by a non-aromatic pyridinone-like ring with a C=S double bond and an N-H group.[1][2] This tautomerism is not merely a chemical curiosity; it profoundly impacts the molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capability, and ultimately, its biological activity and reactivity.[3]
For the parent compound, 2-mercaptopyridine, extensive studies have demonstrated that the position of this equilibrium is highly sensitive to the surrounding environment.[4] In the gas phase, the thiol form is energetically favored.[1][5] However, in condensed phases (solution and solid state), the equilibrium often shifts dramatically towards the more polar thione form.[1][6] This shift is largely attributed to the thione's larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers.[1]
This guide focuses specifically on this compound, where the introduction of an electron-withdrawing chlorine atom at the 3-position is expected to influence the electronic landscape of the pyridine ring and, consequently, the delicate balance of the thione-thiol equilibrium.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound can be represented as the interconversion between this compound (the thiol form) and 3-chloro-1H-pyridine-2-thione (the thione form).
Caption: Tautomeric equilibrium between the thiol and thione forms.
While direct experimental quantification for the 3-chloro derivative is not extensively reported in the literature, chemical supplier databases and naming conventions consistently refer to the compound as 3-chloro-1H-pyridine-2-thione, suggesting that, like the parent compound, the thione tautomer is considered the predominant form in the solid state.[7][8]
Electronic Influence of the 3-Chloro Substituent
The chlorine atom at the 3-position exerts a significant influence on the electronic properties of the heterocyclic ring through two primary mechanisms:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyridine ring via the sigma bond framework. This effect is strongest at the adjacent C-2 and C-4 positions.
-
Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the pi-system of the ring. However, for a halogen at the 3-position, this resonance donation is less effective compared to substituents at the 2- or 4-positions.
The net effect is a strong electron withdrawal, which lowers the electron density of the ring and increases the acidity of the N-H proton in the thione form and the S-H proton in the thiol form. This increased acidity can influence hydrogen bonding strength and interactions with polar solvents, likely further stabilizing the already favored thione tautomer in polar media compared to the unsubstituted parent compound.
Factors Governing the Tautomeric Equilibrium
The position of the thione-thiol equilibrium is not fixed but is a function of several environmental and structural factors. Understanding these factors is paramount for controlling the properties of this compound in various applications.
Solvent Polarity
Solvent polarity is one of the most critical determinants of the tautomeric ratio.
-
Polar Solvents (e.g., Water, DMSO, Alcohols): These solvents preferentially solvate and stabilize the more polar tautomer. The thione form, with its zwitterionic resonance contributor (S⁻-C=N⁺-H), possesses a significantly larger dipole moment than the less polar thiol form.[1] Therefore, in polar solvents, the equilibrium is overwhelmingly shifted towards the thione tautomer.
-
Nonpolar Solvents (e.g., Cyclohexane, Toluene): In nonpolar environments, the less polar thiol form is favored.[4] However, even in these solvents, self-association through dimerization can shift the equilibrium back towards the thione form.
Concentration and Dimerization
In solution, particularly in less polar solvents, pyridine-2-thiones have a strong tendency to form hydrogen-bonded dimers.[1] The thione tautomer readily forms a stable, centrosymmetric dimer via N-H···S=C hydrogen bonds.
Caption: Dimerization equilibrium of the thione form.
This dimerization is a highly favorable process that provides significant thermodynamic stabilization, further promoting the existence of the thione form in solution.[1] As the concentration of the solute increases, the equilibrium will shift towards the dimer, thus increasing the apparent concentration of the thione tautomer.
Temperature
Temperature can influence both the tautomeric and dimerization equilibria. According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction. The dimerization process is typically exothermic, meaning higher temperatures will favor the monomeric species. The effect on the intrinsic thione-thiol equilibrium is more complex and depends on the specific enthalpy difference between the two tautomers in a given solvent.
Experimental Characterization of Tautomerism
Determining the predominant tautomeric form and the equilibrium constant (Kt) requires the use of spectroscopic techniques that can distinguish between the unique structural features of the thione and thiol isomers.
Spectroscopic Signatures
The thione and thiol forms present distinct spectroscopic fingerprints that allow for their identification and quantification.
| Spectroscopic Method | Thione Form (3-chloro-1H-pyridine-2-thione) | Thiol Form (this compound) |
| ¹H NMR | N-H proton signal (often broad, ~12-14 ppm). | S-H proton signal (sharp, ~3-5 ppm). |
| ¹³C NMR | C=S carbon signal (~175-185 ppm). | C-SH carbon signal (~150-160 ppm). |
| IR Spectroscopy | N-H stretch (~3100-3400 cm⁻¹), C=S stretch (~1100-1250 cm⁻¹). | S-H stretch (~2500-2600 cm⁻¹, often weak). |
| UV-Vis Spectroscopy | Intense π→π* transition at longer wavelength due to the extended chromophore. | Absorption at shorter wavelength, similar to a substituted pyridine. |
Experimental Protocol: NMR Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for unambiguously determining the tautomeric ratio in solution.
Objective: To determine the ratio of thione to thiol tautomers of this compound in different deuterated solvents.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Prepare separate samples by dissolving the compound in 0.6 mL of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and Benzene-d₆). Ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.
-
Allow the instrument to equilibrate to a stable probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Pay close attention to the spectral regions where the N-H proton of the thione (~12-14 ppm) and the S-H proton of the thiol (~3-5 ppm) are expected to appear.
-
Ensure a sufficient relaxation delay (d1) to allow for quantitative integration of all signals, especially the potentially broad N-H proton.
-
-
Data Analysis:
-
Carefully integrate the area of the N-H proton signal (Athione) and the S-H proton signal (Athiol).
-
The tautomeric ratio can be calculated directly from these integrals: Ratio (Thione:Thiol) = Athione / Athiol .
-
The equilibrium constant is given by Kt = [Thione] / [Thiol] = Athione / Athiol .
-
Caption: Workflow for NMR-based tautomer analysis.
Computational Approaches to Tautomerism
In the absence of extensive experimental data for this compound, computational chemistry provides invaluable insights. Density Functional Theory (DFT) and ab initio methods can be employed to calculate the relative energies of the tautomers.[3]
A typical computational workflow involves:
-
Structure Optimization: The geometries of both the thione and thiol tautomers are optimized to find their lowest energy conformations.
-
Energy Calculation: Single-point energy calculations are performed using high-level basis sets to determine the electronic energy of each optimized structure.
-
Solvation Modeling: To simulate solution-phase behavior, a continuum solvation model (like PCM or SMD) is applied to account for the stabilizing effect of the solvent.
Computational studies on the parent pyridine-2-thiol have shown that while the thiol is more stable in the gas phase, the inclusion of a polarizable continuum model reverses this preference, correctly predicting the thione as the major tautomer in solution, in agreement with experimental findings.[1] A similar computational approach for this compound would be highly informative.
Implications for Drug Development and Materials Science
The predominance of one tautomer over the other has profound practical consequences:
-
Receptor Binding: The shape, hydrogen bonding capacity, and electrostatic potential of the thione and thiol forms are different. In drug design, only one tautomer may fit correctly into the binding pocket of a target protein. Understanding the dominant tautomeric form under physiological conditions (aqueous, pH ~7.4) is therefore essential for structure-activity relationship (SAR) studies.
-
Chemical Reactivity: The thiol form is a nucleophile at the sulfur atom, participating in S-alkylation and oxidation reactions to form disulfides. The thione form can also react at the sulfur atom, but its reactivity profile is distinct. The N-H group in the thione allows for N-alkylation under certain conditions.
-
Material Properties: For applications in materials science, such as the formation of self-assembled monolayers or coordination polymers, the tautomeric state will dictate the available binding sites and the geometry of the resulting structures.
Conclusion
The tautomerism of this compound is a complex equilibrium governed by a delicate interplay of intrinsic electronic effects and extrinsic environmental factors. Based on extensive data from the parent pyridine-2-thiol system and fundamental chemical principles, it is concluded that the 3-chloro-1H-pyridine-2-thione tautomer is the dominant species in polar solvents and in the solid state. The electron-withdrawing nature of the 3-chloro substituent likely reinforces this preference. The less polar This compound tautomer is expected to be favored only in the gas phase or in very dilute solutions of nonpolar solvents.
For researchers and professionals working with this compound, a thorough understanding of this tautomeric duality is not optional—it is a core requirement for predictable synthesis, accurate characterization, and successful application. The experimental and theoretical frameworks presented in this guide provide the necessary tools to investigate, control, and exploit the fascinating chemistry of this versatile heterocyclic building block.
References
- Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238. [Link]
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- PubChem. (n.d.). 3-chloro-1H-pyridine-2-thione. National Center for Biotechnology Information.
- Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. [Link]
- MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4995. [Link]
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- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Journal of Chemical & Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. J. Chem. Pharm. Res., 6(5), 1010-1015. [Link]
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- Journal of the Chemical Society, Perkin Transactions 2. (1998). Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment. (12), 2673-2677. [Link]
- ResearchGate. (2016). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. Journal of Fluorescence, 26(4), 1335-1342. [Link]
- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 70(6), 1646-1652. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Chloropyridine-2-thiol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloropyridine-2-thiol, a heterocyclic compound of interest in synthetic chemistry and drug development. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule. We will delve into the causality behind experimental choices and provide a framework for interpreting the spectroscopic features, with a particular focus on the pivotal role of thione-thiol tautomerism in defining its spectral identity.
Introduction: The Structural Duality of this compound
This compound, with the molecular formula C₅H₄ClNS, is a substituted pyridine derivative. The presence of a thiol group at the 2-position, adjacent to the ring nitrogen, introduces the fascinating phenomenon of thione-thiol tautomerism. The molecule exists as an equilibrium mixture of two forms: the aromatic thiol form (this compound) and the non-aromatic thione form (3-Chloro-1H-pyridine-2-thione).[1][2] The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration.[1][2] In many instances, particularly in polar solvents, the thione tautomer is the predominant species.[2][3] Understanding this tautomerism is paramount, as it dictates the observed spectroscopic characteristics.
Caption: Thione-Thiol Tautomerism in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₅H₄ClNS.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound, which can be invaluable for identifying the compound in a complex matrix.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.98258 |
| [M+Na]⁺ | 167.96452 |
| [M-H]⁻ | 143.96802 |
| [M]⁺ | 144.97475 |
Data sourced from PubChem CID 13476973.[4]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of ³⁵Cl and ³⁷Cl.[5]
Fragmentation Insights
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways could involve the loss of chlorine (Cl•), the thiol/thione group (•SH or S), or cleavage of the pyridine ring. The stability of the pyridine ring suggests that initial fragmentations will likely involve the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be a composite of the absorptions from both tautomers, with the relative intensities reflecting their equilibrium concentrations.
Characteristic IR Absorption Bands
The key to interpreting the IR spectrum is to look for bands that are unique to either the thiol or the thione form.
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | Thione | 3400 - 3200 | Medium | A broad peak indicative of hydrogen bonding. Its presence is a strong indicator of the thione form. |
| Aromatic C-H Stretch | Both | 3100 - 3000 | Medium | Characteristic of the pyridine ring.[6] |
| S-H Stretch | Thiol | 2600 - 2550 | Weak | Often a weak and sometimes difficult to observe band.[7] Its presence would confirm the thiol form. |
| C=C and C=N Stretch | Both | 1615 - 1450 | Medium-Strong | A series of bands corresponding to the pyridine ring vibrations.[6] |
| C=S Stretch (Thioamide) | Thione | 1200 - 1050 | Strong | A strong absorption that is characteristic of the thione functional group.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Record the sample spectrum.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[5]
Spectroscopic Interpretation
The most telling region of the IR spectrum will be the distinction between a broad N-H stretch (thione) and a weak S-H stretch (thiol). Given the general preference for the thione form in the solid state and in polar solvents, a prominent N-H band and a strong C=S band are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra will be highly dependent on the solvent used due to its influence on the tautomeric equilibrium.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the three protons on the pyridine ring and a signal for either the N-H or S-H proton, which will likely be broad and its chemical shift concentration-dependent.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comments |
| H-4 | 7.8 - 8.0 | dd | ~7-8, ~1-2 | Downfield due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent chlorine. |
| H-5 | 7.2 - 7.4 | dd | ~7-8, ~4-5 | Expected to be the most upfield of the ring protons. |
| H-6 | 8.2 - 8.4 | dd | ~4-5, ~1-2 | Downfield due to its proximity to the electronegative nitrogen atom. |
| N-H | 12.0 - 14.0 | br s | - | (Thione form) Broad signal due to quadrupolar relaxation and exchange. Its significant downfield shift is characteristic of a thioamide proton. |
| S-H | 3.0 - 5.0 | br s | - | (Thiol form) Would appear more upfield than the N-H proton. Its observation would be solvent and concentration dependent. |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.[5][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shift of C2 will be a key indicator of the dominant tautomer.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |
| C2 | 175 - 185 | (Thione form) The C=S carbon is significantly deshielded and appears far downfield.[10] For the thiol form, this carbon (C-SH) would be expected in the 150-160 ppm range. |
| C3 | 115 - 125 | The carbon bearing the chlorine atom. The chlorine isotope effect may cause slight broadening of this signal.[11] |
| C4 | 135 - 145 | Aromatic CH carbon. |
| C5 | 120 - 130 | Aromatic CH carbon. |
| C6 | 145 - 155 | Aromatic CH carbon, deshielded by the adjacent nitrogen atom. |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.[12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups if applicable.
-
2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) are recommended.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multifaceted task that requires an integrated approach. The interpretation of its MS, IR, and NMR spectra is intrinsically linked to the understanding of its thione-thiol tautomerism. Mass spectrometry confirms the molecular formula, while IR and NMR spectroscopy provide the critical details to distinguish between the two tautomeric forms and to fully elucidate the molecular structure. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently identify and characterize this important heterocyclic compound.
References
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1H and 13C NMR chemical shifts of 3-Chloropyridine-2-thiol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Chloropyridine-2-thiol
Abstract: this compound is a heterocyclic compound of interest in synthetic chemistry and drug development. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-trivial due to the existence of a prominent tautomeric equilibrium. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR chemical shifts for this compound. We delve into the underlying principles governing its spectral characteristics, with a focus on the thiol-thione tautomerism that dictates the observed molecular structure in solution. This document serves as a predictive guide for researchers, offering reasoned estimations of chemical shifts, discussing the influence of experimental conditions such as solvent choice, and providing a robust protocol for empirical data acquisition and validation using one- and two-dimensional NMR techniques.
Introduction to this compound
This compound (also known as 3-chloro-2-mercaptopyridine) is a substituted pyridine derivative featuring both a chloro and a thiol functional group.[1][2] Its molecular formula is C₅H₄ClNS.[3] Compounds of this class serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the reactivity of the thiol and the potential for nucleophilic substitution at the chlorinated position.[4] Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful tool for determining molecular structure in solution. However, the interpretation of its NMR spectrum requires a nuanced understanding of its dynamic chemical nature.
The Critical Role of Thiol-Thione Tautomerism
The defining characteristic of 2-mercaptopyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[5][6] This equilibrium is fundamental to understanding the NMR spectrum, as the chemical environment of the nuclei differs significantly between the two tautomers.[7]
The position of this equilibrium is highly sensitive to the molecular environment. Key factors include:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding (e.g., DMSO, Methanol), tend to stabilize the more polar thione tautomer.[5]
-
Concentration: Self-association through hydrogen bonding at higher concentrations can also favor the thione form.[5]
-
Temperature: Temperature can shift the equilibrium, altering the observed, averaged NMR signals if the exchange is fast on the NMR timescale.
In most common NMR solvents, the thione form (3-chloro-1H-pyridine-2-thione) is expected to be the predominant species.[5][8] Therefore, any predicted spectrum must primarily reflect the structure of the thione tautomer while acknowledging the potential presence of the thiol form.
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for three aromatic protons and one exchangeable proton (N-H or S-H). The predicted chemical shifts (referenced to TMS) are based on the analysis of substituent effects in related pyridine systems.[9][10] We will assume the dominant thione tautomer in a polar solvent like DMSO-d₆.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the ring protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.
-
H-4: This proton is ortho to the electron-withdrawing C=S group and meta to the nitrogen. It is also expected to be significantly deshielded and will likely appear as a doublet of doublets (dd).
-
H-5: This proton is situated between H-4 and H-6 and is expected to be the most shielded of the three ring protons. It will appear as a triplet or, more precisely, a doublet of doublets (dd) with two similar coupling constants.
-
N-H: In the dominant thione form, the mobile proton is attached to the nitrogen. This N-H proton is expected to appear as a very broad singlet at a high chemical shift (potentially >12 ppm) due to hydrogen bonding and chemical exchange. This signal would disappear upon the addition of D₂O.
Expected Coupling Constants (J):
-
³J(H5-H6) ≈ 4-6 Hz
-
³J(H4-H5) ≈ 6-8 Hz
-
⁴J(H4-H6) ≈ 1-2 Hz
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents (Cl, N, S) and the hybridization of the carbons.[11][12] General chemical shift ranges provide a basis for these predictions.[13][14]
-
C-2 (C=S): The most notable signal will be that of the thione carbon. Thiocarbonyl carbons are highly deshielded and are expected to resonate at a very high chemical shift, typically in the range of 175-200 ppm.
-
C-6: This carbon, adjacent to the nitrogen, will be deshielded and is expected in the aromatic region, likely around 135-145 ppm.
-
C-4: Similar to C-6, this carbon is part of the conjugated system and will appear in the aromatic region, likely between 130-140 ppm.
-
C-3: The carbon atom directly attached to the electronegative chlorine atom will experience a deshielding effect.[11] Its signal is predicted to be in the range of 115-125 ppm.
-
C-5: This carbon is the least affected by the electron-withdrawing groups and is expected to be the most shielded of the ring carbons, with a predicted shift between 110-120 ppm.
The use of computational methods, such as Density Functional Theory (DFT), can provide more precise predictions of both ¹H and ¹³C chemical shifts and is a valuable tool for confirming assignments.[15][16][17]
Recommended Experimental Protocol for NMR Acquisition
To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is essential. This protocol outlines a self-validating workflow.
Caption: Recommended workflow for NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will favor the thione tautomer, simplifying the spectrum by representing the major species. It also effectively dissolves the sample and shifts the residual water peak away from analyte signals.[18]
-
Concentration: Prepare a solution of approximately 10-20 mg in 0.6 mL of solvent.
-
Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate signal integration.
-
To confirm the N-H proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking. The broad N-H signal should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Note that the C=S carbon signal may be broader and have a longer relaxation time than the other carbons.
-
-
2D NMR for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled. It will show cross-peaks connecting H-4 with H-5, H-5 with H-6, and a weaker cross-peak between H-4 and H-6, confirming their positions relative to one another.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show correlations for the C4-H4, C5-H5, and C6-H6 pairs, allowing for definitive assignment of the protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary carbons (C-2 and C-3). It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, H-4 should show a correlation to the C=S carbon (C-2) and the chlorine-bearing carbon (C-3), solidifying their assignments.
-
Summary of Predicted Chemical Shifts
The following table summarizes the predicted chemical shifts for the dominant thione tautomer of this compound in DMSO-d₆. These are estimations and should be validated empirically.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) | Key Rationale |
| ¹H | N-H | > 12.0 | broad singlet | Exchangeable, H-bonding proton in thione form. |
| ¹H | H-6 | 7.8 – 8.2 | dd | Adjacent to electronegative Nitrogen. |
| ¹H | H-4 | 7.6 – 8.0 | dd | Ortho to C=S group. |
| ¹H | H-5 | 7.0 – 7.4 | dd (or t) | Most shielded ring proton. |
| ¹³C | C-2 | 175 – 190 | - | Highly deshielded thiocarbonyl (C=S) carbon. |
| ¹³C | C-6 | 135 – 145 | - | Adjacent to Nitrogen. |
| ¹³C | C-4 | 130 – 140 | - | Aromatic carbon influenced by N and C=S. |
| ¹³C | C-3 | 115 – 125 | - | Attached to electronegative Chlorine.[11] |
| ¹³C | C-5 | 110 – 120 | - | Least influenced by electron-withdrawing groups. |
Conclusion
The NMR characterization of this compound is intrinsically linked to the understanding of its thiol-thione tautomeric equilibrium. The data presented in this guide, based on established NMR principles and analysis of analogous structures, strongly suggest that the thione form is predominant in polar solvents, which dictates the expected chemical shifts. The provided ¹H and ¹³C NMR predictions and the detailed, multi-step experimental workflow offer a robust framework for researchers to empirically determine and unambiguously assign the structure of this compound, ensuring scientific integrity in its application in research and development.
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Infrared Spectroscopy Analysis of 3-Chloropyridine-2-thiol: From Tautomeric Ambiguity to Structural Elucidation
An In-Depth Technical Guide
Abstract
3-Chloropyridine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characterization, however, is complicated by its existence in a tautomeric equilibrium between the thiol and thione forms. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe this equilibrium and confirm the dominant structural isomer under specific conditions. This guide provides an in-depth analysis of the functional groups of this compound using FT-IR spectroscopy. We will explore the theoretical underpinnings of its tautomerism, detail a robust experimental protocol for sample analysis, and provide a comprehensive interpretation of the resulting spectrum, grounded in authoritative references.
The Central Challenge: Thiol-Thione Tautomerism
The nominal structure "this compound" belies a fundamental chemical duality. The compound can exist as two distinct, interconverting isomers: the aromatic thiol form and the non-aromatic but resonance-stabilized thione form.
-
This compound (Thiol Form): Features a pyridine ring with a sulfhydryl (-SH) group at the C-2 position.
-
3-Chloro-1,2-dihydropyridine-2-thione (Thione Form): Features a protonated ring nitrogen (N-H) and a carbon-sulfur double bond (C=S).
The position of this equilibrium is highly sensitive to the molecule's environment. In non-polar solvents and the gas phase, the thiol form may be more prevalent. However, in the solid state and in polar solvents, the thione form is significantly favored due to its ability to form stable, hydrogen-bonded dimers.[1][2][3] This self-association is a critical factor that dictates the compound's physical properties and its infrared spectrum.
The following diagram illustrates this critical equilibrium, which is the foundation for interpreting the spectral data.
Sources
Mass spectrometry fragmentation pattern of 3-Chloropyridine-2-thiol
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Chloropyridine-2-thiol
For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel or modified heterocyclic compounds is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeavor, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a compound of interest in medicinal chemistry and materials science.
The Molecular Ion: Isotopic Signatures
The initial step in interpreting the mass spectrum of this compound (C₅H₄ClNS) is the identification of the molecular ion (M⁺˙). Due to the presence of chlorine and sulfur, the molecular ion region will exhibit a characteristic isotopic pattern.
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in two molecular ion peaks separated by 2 m/z units, with the M⁺˙ peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl).[1][2]
-
Sulfur Isotopes: Sulfur also possesses isotopes, primarily ³²S and ³⁴S (with an approximate natural abundance of 95% and 4.2%, respectively). The ³⁴S isotope will contribute to the intensity of the M+2 peak.
Therefore, the molecular ion region for this compound is expected to show a prominent M⁺˙ at m/z 145 (for C₅H₄³⁵ClNS) and a significant M+2 peak at m/z 147. The relative intensity of the M+2 peak will be a combination of the contributions from ³⁷Cl and ³⁴S, making it slightly larger than the typical 3:1 ratio seen for chlorine alone.
| Ion | Formula | Calculated m/z | Isotope Contribution |
| M⁺˙ | C₅H₄³⁵ClNS⁺˙ | 145 | Main molecular ion |
| [M+2]⁺˙ | C₅H₄³⁷ClNS⁺˙ / C₅H₄³⁵Cl³⁴S⁺˙ | 147 | ³⁷Cl and ³⁴S isotopes |
Primary Fragmentation Pathways
Under electron ionization at 70 eV, the molecular ion of this compound is expected to undergo several predictable fragmentation pathways. The charge is likely to be localized on the pyridine ring nitrogen or the sulfur atom, directing the subsequent bond cleavages.
Pathway A: Loss of Chlorine Radical
A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[3][4]
-
M⁺˙ → [M-Cl]⁺ + Cl˙
The molecular ion at m/z 145 would lose a chlorine radical (Cl˙) to form a stable pyridinethiol cation at m/z 110 . This fragment is expected to be a significant peak in the spectrum.
Pathway B: Thione-Thiol Tautomerism and Subsequent Fragmentations
In the gas phase, this compound can exist in tautomeric equilibrium with 3-chloro-1H-pyridine-2-thione. The thione form can influence the fragmentation pattern. A key fragmentation for thiocarbonyl compounds is the elimination of a thiocarbonyl group (C=S).
-
M⁺˙ → [M-CS]⁺˙ + CS
Following the loss of a thiocarbonyl radical, a fragment ion at m/z 101 (C₄H₄ClN⁺˙) would be formed. This fragment could then undergo further loss of a chlorine radical to yield a fragment at m/z 66 .
Another possibility is the loss of a hydrogen sulfide radical (SH˙) or hydrogen cyanide (HCN).
-
M⁺˙ → [M-SH]⁺ + SH˙ This would result in a fragment at m/z 112 .
-
M⁺˙ → [M-HCN]⁺˙ + HCN The loss of neutral HCN from the pyridine ring is a characteristic fragmentation, which would lead to a fragment at m/z 118 .
Pathway C: Ring Cleavage
Pyridine rings can undergo characteristic ring cleavage after initial fragmentation. A common pathway involves the loss of HCN.
-
[M-Cl]⁺ (m/z 110) → [C₄H₃S]⁺ + HCN
The fragment at m/z 110 could lose HCN to form a cation at m/z 83 .
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Formula | Proposed Structure / Origin |
| 147 | C₅H₄³⁷ClNS⁺˙ | Molecular ion (M+2 peak) |
| 145 | C₅H₄³⁵ClNS⁺˙ | Molecular ion (M⁺˙) |
| 112 | C₅H₄ClN⁺ | Loss of SH radical from the molecular ion |
| 110 | C₅H₄NS⁺ | Loss of Cl radical from the molecular ion |
| 101 | C₄H₄ClN⁺˙ | Loss of thiocarbonyl (CS) from the molecular ion |
| 83 | C₄H₃S⁺ | Loss of HCN from the [M-Cl]⁺ fragment |
| 66 | C₄H₄N⁺ | Loss of Cl radical from the [M-CS]⁺˙ fragment |
Experimental Protocol Considerations
To acquire a mass spectrum of this compound, the following experimental setup is recommended:
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for sample introduction and analysis.
-
A direct insertion probe could also be used if the compound is sufficiently volatile and thermally stable.
Experimental Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation)[4]
-
Source Temperature: 200-250 °C (to ensure volatilization without thermal degradation)
-
Mass Range: m/z 40-200 (to capture the molecular ion and key fragments)
-
GC Column (if used): A non-polar or medium-polarity column (e.g., DB-5ms) would be suitable.
The following workflow outlines the experimental process:
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be directed by the presence of the chlorine atom and the thiol/thione group on the pyridine ring. Key fragmentation pathways are expected to include the loss of a chlorine radical, elimination of a thiocarbonyl group, and characteristic pyridine ring cleavages. The presence of chlorine will be readily identifiable by the M⁺˙/M+2 isotopic pattern. This predictive guide serves as a valuable resource for researchers in identifying this compound and its analogs in complex matrices and for confirming its structure in synthetic applications.
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Crystal structure analysis of 3-Chloropyridine-2-thiol
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloropyridine-2-thiol
Abstract
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in medicinal chemistry and materials science. We navigate the complete workflow, from synthesis and purification to advanced structural interpretation. This document emphasizes the critical issue of tautomerism, predicting the prevalence of the 3-chloro-1H-pyridine-2-thione form in the solid state. A detailed analysis of the expected molecular geometry and the influential supramolecular interactions—including N-H···S hydrogen bonding and halogen bonding—is presented, drawing insights from the crystal structure of the analogous compound 3-Chloropyridin-2-amine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the methodology, but the scientific rationale underpinning the structural elucidation of complex heterocyclic compounds.
Introduction: The Structural Significance of this compound
This compound (C₅H₄ClNS) is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of pharmaceuticals and functional materials.[1] Its bioactivity is linked to the strategic placement of its functional groups: the pyridine ring, a chloro substituent, and a sulfur-containing moiety. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, illuminates the molecule's intrinsic properties and dictates its interactions with biological targets or other molecules in a material.[2]
A central chemical question for this molecule is the thiol-thione tautomerism. It can exist as either this compound or its tautomer, 3-chloro-1H-pyridine-2-thione. Spectroscopic and crystallographic evidence from related compounds strongly suggests that the thione form, stabilized by potent intermolecular hydrogen bonds, predominates in the solid state.[3][4][5][6] This guide will proceed with the hypothesis that the thione tautomer is the crystallographically observed species, a determination that single-crystal analysis definitively resolves.
This document provides a self-validating protocol, explaining the causality behind each experimental step, from obtaining diffraction-quality crystals to the final structural refinement and interpretation.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with a pure, crystalline sample. The following sections detail the necessary experimental stages.
Synthesis and Purification
The synthesis of mercaptopyridines can often be achieved by reacting the corresponding chloropyridine with a sulfur source like thiourea, followed by hydrolysis.[1][6] For the title compound, a plausible route involves the reaction of 2,3-dichloropyridine with a nucleophilic sulfur source.
Purity is non-negotiable for crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Exemplar Purification Protocol:
-
Initial Purification: Following synthesis, the crude product should be subjected to column chromatography on silica gel. A solvent system such as ethyl acetate/petroleum ether is a good starting point, chosen to effectively separate the target compound from by-products and unreacted starting materials.[7]
-
Final Recrystallization: The purified solid is then recrystallized. For a compound like this, a solvent such as dichloromethane, from which the material is dissolved and then allowed to slowly evaporate, is often effective.[7] The goal is to obtain a highly pure, microcrystalline powder ready for the final crystallization experiments.
Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions, transparent, and without fractures—is often the most challenging step.[2] The underlying principle of all techniques is to bring a supersaturated solution of the pure compound to a state of lower solubility slowly, allowing molecules to self-assemble into an ordered lattice.
Causality of Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in solution to grow a crystal. A preliminary solvent screen with a few milligrams of material is essential.
Recommended Crystallization Techniques:
-
Slow Solvent Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol) to near saturation in a small, clean vial.
-
Filter the solution to remove any dust or particulate matter.
-
Cover the vial with a cap containing a few pinholes. The rate of evaporation can be controlled by the number and size of these holes.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Vapor Diffusion: This is a highly successful method for sensitive compounds.
-
Dissolve the compound in a small amount of a moderately volatile solvent (e.g., chloroform or THF) in an inner vial.
-
Place this inner vial inside a larger, sealed jar (the outer chamber).
-
Add a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane) to the outer chamber.
-
Over time, the anti-solvent slowly diffuses into the inner vial, reducing the compound's solubility and promoting crystal growth.
-
The entire experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for crystal structure analysis.
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to produce a diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to determine the atomic arrangement.
Step-by-Step Data Acquisition Protocol:
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber.
-
Diffractometer Setup: The crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.[7]
-
Data Collection: Monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å) are directed at the crystal.[7] The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Data Processing: The collected images are processed to integrate the intensities of each reflection. Corrections for experimental factors (like absorption) are applied. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure using specialized software like the SHELX suite.[7]
-
Structure Solution: The "phase problem" is solved first, often using direct methods for small molecules, which generates an initial electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Refinement: This is an iterative process where the atomic positions and thermal parameters are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The final model is validated using metrics like the R-factor (residual factor), which indicates the goodness of fit. The final output is a Crystallographic Information File (CIF), a standard format for reporting crystal structures.
Analysis of the Crystal Structure
While an experimental structure for this compound is not publicly deposited, we can construct a robust and insightful analysis based on the dominant thione tautomer and the known crystal structure of its close analogue, 3-Chloropyridin-2-amine.[7]
Crystallographic Data Summary
The following table outlines the typical parameters reported in a crystallographic study, using the data for 3-Chloropyridin-2-amine as a representative example.[7] The actual values for the title compound must be determined experimentally.
| Parameter | Expected Value / Example |
| Chemical Formula | C₅H₄ClNS |
| Formula Weight | 145.61 g/mol |
| Crystal System | Monoclinic (Example) |
| Space Group | P2₁/c (Example) |
| a, b, c (Å) | e.g., 11.149, 5.453, 9.844 |
| α, β, γ (°) | e.g., 90, 90.58, 90 |
| Volume (ų) | ~600 |
| Z (molecules/cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K or 296 K |
| Final R indices | < 0.05 |
Molecular Structure: The Thione Tautomer
In the solid state, the molecule is expected to exist as 3-chloro-1H-pyridine-2-thione . The key feature is a C=S double bond and an N-H group on the pyridine ring. The bond lengths will reflect this: the C-S distance will be characteristic of a double bond (~1.68 Å), and the C-N bonds within the ring will show delocalization, though with some variation compared to unsubstituted pyridine.
Supramolecular Assembly: A Network of Non-Covalent Interactions
The packing of molecules in the crystal is governed by a hierarchy of intermolecular interactions. For 3-chloro-1H-pyridine-2-thione, these interactions are key to its stability and properties.
-
N-H···S Hydrogen Bonds: The most powerful interaction is expected to be the hydrogen bond between the N-H group (donor) of one molecule and the sulfur atom (acceptor) of a neighboring molecule. This N-H···S=C interaction is a classic and robust synthon in thioamides and thiones, often leading to the formation of centrosymmetric dimers or infinite chains.[8][9] This is analogous to the N-H···N hydrogen bonds that form cyclic dimers in the crystal structure of 3-Chloropyridin-2-amine.[7]
-
Halogen Interactions (Cl···Cl): The chlorine atom can participate in various non-covalent interactions. Short Cl···Cl contacts (Type I or Type II) are highly plausible. In the structure of 3-Chloropyridin-2-amine, a short Cl···Cl interaction of 3.278 Å is observed, which is significantly shorter than the sum of the van der Waals radii (~3.5 Å), indicating a stabilizing interaction that helps direct the crystal packing.[7][10]
-
π-π Stacking: The planar pyridine rings may stack upon one another, contributing to the overall lattice energy through dispersive forces.
The interplay of these interactions creates a highly organized, three-dimensional supramolecular architecture, as depicted in the conceptual diagram below.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion and Implications
The crystal structure analysis of this compound provides unambiguous evidence of its solid-state form, resolving the critical thiol-thione tautomerism. The analysis reveals a molecule that exists as 3-chloro-1H-pyridine-2-thione , stabilized by a robust network of N-H···S hydrogen bonds and further organized by weaker but significant Cl···Cl and π-π interactions.
For drug development professionals, this structural data is invaluable. It provides a precise 3D pharmacophore model, essential for computational docking studies and understanding interactions with protein binding sites. For materials scientists, this knowledge informs the practice of crystal engineering, enabling the design of new co-crystals or materials with tailored physical properties based on the predictable and directional nature of the identified intermolecular interactions.[11] This guide provides the foundational protocol and analytical framework to unlock that knowledge.
References
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- Caracelli, I., et al. (2018). Close insight into the nature of intermolecular interactions in dihydropyrimidine-2(1H)-thione derivatives. CrystEngComm, 20(3), 299-311.
- Wikipedia. (2023). 3-Chloropyridine.
- ResearchGate. (n.d.). The intermolecular interactions in three different types of single crystal structures appeared in the PM series.
- Turturro, C., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1234.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- ResearchGate. (2018). A Close Insight into the Nature of Intermolecular Interactions in Dihydropyrimidine-2(1H)-thione Derivatives.
- MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
- ResearchGate. (2008). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers.
- Wikipedia. (2023). Pyrithione.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- ResearchGate. (2018). Crystal structure of 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-3(2H)-thione, C14H15Cl2N3OS.
- PubChem. (n.d.). 3-Chloro-2-hydroxypyridine.
- ResearchGate. (2013). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation.
- PubChem. (n.d.). Pyridine-2(3H)-thione.
- Wikipedia. (2023). 2-Mercaptopyridine.
- PubChem. (n.d.). 2-Aminopyridine-3-thiol.
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An In-depth Technical Guide to the Solubility of 3-Chloropyridine-2-thiol in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 3-Chloropyridine-2-thiol in common organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this document emphasizes a robust experimental methodology, grounded in established scientific principles, to enable users to generate reliable and reproducible solubility profiles.
Introduction: The Significance of Solubility in Research and Development
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel molecules is critically dependent on its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for:
-
Reaction Optimization: Solvent selection directly impacts reaction kinetics, yield, and purity. Knowledge of solubility allows for the choice of appropriate solvent systems to ensure homogeneity and efficient mass transfer.
-
Purification and Crystallization: The design of effective crystallization and precipitation processes for purification hinges on the differential solubility of the target compound and impurities in various solvents.
-
Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy requires accurate solubility data.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and offer a template for the systematic presentation of the resulting data.
Theoretical Framework: Factors Governing the Solubility of this compound
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute (this compound) and the solvent. The key molecular features of this compound that dictate its solubility are:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its interaction with protic solvents. The aromatic nature of the ring allows for π-π stacking interactions.
-
The Thiol Group (-SH): This functional group can act as a weak hydrogen bond donor and acceptor, influencing solubility in polar protic solvents.
-
The Chlorine Atom (-Cl): The presence of a halogen atom increases the molecule's polarity and its potential for dipole-dipole interactions.
The interplay of these functional groups results in a molecule with a moderate degree of polarity. Consequently, its solubility is expected to be higher in polar organic solvents and lower in nonpolar solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1][2] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Essential Equipment and Reagents
-
Analytical Balance: For accurate weighing of this compound.
-
Vials with Screw Caps: To prevent solvent evaporation.
-
Thermostatically Controlled Shaker or Incubator: To maintain a constant temperature and provide agitation.
-
Syringe Filters (e.g., 0.45 µm PTFE): To separate undissolved solid from the saturated solution.
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer: For quantitative analysis of the dissolved solute.[3][4]
-
This compound (≥98% purity): The solute of interest.[5]
-
Selected Organic Solvents (HPLC grade or equivalent): A range of solvents with varying polarities should be chosen (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
Step-by-Step Experimental Protocol
Part 1: Preparation of Saturated Solutions
-
Aliquot Solvents: Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into separate, labeled vials.
-
Add Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1][3]
-
Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
Part 2: Sample Preparation for Analysis
-
Filtration: Carefully draw a sample of the supernatant from each vial using a syringe fitted with a 0.45 µm PTFE filter. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the respective pure solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.
Part 3: Quantitative Analysis
Method A: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in each of the chosen solvents.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered saturated solutions into the HPLC system and determine the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Method B: UV-Vis Spectrophotometry
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in each of the chosen solvents.
-
Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions to determine the λmax of this compound in that solvent.
-
Calibration Curve: Measure the absorbance of the standard solutions at the λmax and generate a calibration curve by plotting absorbance against concentration, ensuring it adheres to the Beer-Lambert law.[4][6]
-
Sample Analysis: Measure the absorbance of the diluted, filtered saturated solutions at the λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
Polarity index values are approximate and can vary based on the scale used.
The relationship between solvent polarity and the solubility of this compound can be visualized to identify trends.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound in common organic solvents. By following the detailed shake-flask protocol and employing accurate analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can generate the critical data necessary for advancing their work in drug discovery, process chemistry, and materials science. The principles and methodologies described herein provide a solid foundation for building a thorough understanding of the physicochemical properties of this important heterocyclic compound.
References
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3-Chloropyridine-2-thiol CAS number 5897-94-9 properties
An In-depth Technical Guide to 3-Chloropyridine-2-thiol (CAS 5897-94-9) for Chemical Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its fundamental properties, structural characteristics, reactivity, and safe handling protocols, offering field-proven insights beyond a standard data sheet.
Core Identity and Physicochemical Profile
This compound, registered under CAS number 5897-94-9, is a bifunctional pyridine derivative. Its structure incorporates both a reactive thiol group and a chlorine atom, making it a versatile intermediate for introducing the 3-chloro-2-pyridyl moiety into more complex molecular architectures. It is frequently utilized in the synthesis of novel compounds for pharmaceutical and agrochemical research, notably as a building block for protein degraders.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5897-94-9 | [1][2][3] |
| Molecular Formula | C₅H₄ClNS | [1][2][3] |
| Molecular Weight | 145.61 g/mol | [3][4][5] |
| Appearance | Typically a powder or solid | [6] |
| Melting Point | 198-200 °C | [2] |
| Boiling Point | 223.3 °C at 760 mmHg | [2] |
| Density | 1.358 g/cm³ | [2] |
| Flash Point | 88.8 °C | [2] |
| LogP | 2.02 / 1.6 (XLogP3) | [2][5] |
| Alternate Names | 3-Chloro-2-mercaptopyridine, 3-chloro-1H-pyridine-2-thione | [2][3] |
Structural Analysis: The Thione-Thiol Tautomerism
A critical aspect of this compound's chemistry is its existence as a mixture of two rapidly interconverting isomers, or tautomers: the thiol form and the thione form. This is a well-documented phenomenon for 2- and 4-mercaptopyridines.[7][8] In solution, the equilibrium typically favors the more stable pyridinethione tautomer, particularly in polar solvents.[7][9] This equilibrium is crucial as it dictates the molecule's reactivity; for instance, alkylation can occur at either the sulfur or nitrogen atom depending on the reaction conditions and the predominant tautomer.
The causality behind the preference for the thione form involves a complex interplay of factors including aromaticity and bond energies. While the thiol form preserves the aromaticity of the pyridine ring, the thione form contains a more stable amide-like C=S bond and allows for favorable charge separation in its resonance structures.[9]
Caption: Thiol-Thione Tautomeric Equilibrium.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive sites. The choice of reagents and reaction conditions allows for selective functionalization, making it a versatile precursor.
-
S-Functionalization: The sulfur atom of the thiol/thione is highly nucleophilic. It readily undergoes reactions such as alkylation with alkyl halides to form thioethers or oxidation to form disulfides. This is a common strategy for linking the pyridyl core to other molecular fragments.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by strong nucleophiles. This reaction is fundamental to the utility of related chloropyridines in constructing complex molecules for pharmaceuticals and agrochemicals.[10][11] The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution.
Caption: Key Reactivity Pathways.
Proposed Synthetic Workflow
While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound involves the nucleophilic substitution of a suitable dichloropyridine precursor with a sulfur source. 2,3-Dichloropyridine is an ideal starting material.
Protocol: Synthesis from 2,3-Dichloropyridine
This protocol is a representative methodology based on established chemical principles for synthesizing mercaptopyridines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,3-dichloropyridine in a suitable polar aprotic solvent such as DMF or ethanol.
-
Nucleophile Addition: Add a slight excess (1.1 to 1.5 equivalents) of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. The choice of thiourea is common as it forms a stable isothiouronium salt intermediate, which can be subsequently hydrolyzed.[12]
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis (if using thiourea): After cooling, add an aqueous base (e.g., NaOH solution) and heat the mixture again to hydrolyze the isothiouronium intermediate to the corresponding thiol.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with an acid like HCl to a pH of ~5-6. This will protonate the thiolate, causing the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Caption: Proposed Synthesis Workflow Diagram.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled by technically qualified personnel using appropriate safety precautions.[4]
Table 2: GHS Hazard Information
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [13] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin. | [14] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [13] |
| Serious Eye Damage | H318: Causes serious eye damage. | [15] |
| STOT, Single Exposure | H335: May cause respiratory irritation. | [15] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [14] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]
-
Handling Practices: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.[16] Wash hands thoroughly after handling.[13]
-
Spills: In case of a spill, contain the material and dispose of it as hazardous waste. Avoid release to the environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][16] Keep away from incompatible materials such as strong oxidizing agents.[16]
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- 3-Chloropyridin-2-amine. PMC, NIH. [Link]
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC, PubMed Central. [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Chloropyridine-2-thiol: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key physical properties of 3-Chloropyridine-2-thiol (CAS No. 5897-94-9), with a primary focus on its melting and boiling points. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize substituted pyridines as building blocks in medicinal chemistry and materials science. We will delve into the theoretical underpinnings that govern these physical constants, provide detailed experimental methodologies for their accurate determination, and discuss the implications of these properties in a laboratory and manufacturing context.
Introduction: The Significance of this compound
This compound is a bifunctional heterocyclic compound of significant interest in organic synthesis. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility. The presence of a chlorine atom and a thiol group on the pyridine ring offers versatile handles for a variety of chemical transformations. The chlorine at the 3-position is susceptible to nucleophilic substitution and is a key participant in cross-coupling reactions, while the thiol group at the 2-position can be engaged in S-alkylation, oxidation to disulfides, or serve as a ligand for metal coordination.
Understanding the fundamental physical properties of this molecule, such as its melting and boiling points, is paramount for its practical application. These parameters are critical for:
-
Purity Assessment: A sharp melting point range is a reliable indicator of high purity.
-
Reaction Condition Optimization: Knowledge of the boiling point is essential for setting appropriate temperatures for reactions and distillations.
-
Material Handling and Storage: These properties inform safe handling and stable storage conditions.
-
Purification Strategy Development: Techniques such as recrystallization and distillation are designed around the melting and boiling points of the target compound and any impurities.
Core Physical Properties of this compound
The fundamental physical constants for this compound are summarized below. It is important to note the tautomeric nature of this molecule, which significantly influences its physical behavior.
Thiol-Thione Tautomerism
Like many 2- and 4-mercaptopyridines, this compound exists as an equilibrium mixture of two tautomeric forms: the thiol form (this compound) and the thione form (3-chloro-1H-pyridine-2-thione).
Caption: Thiol-Thione Tautomerism of this compound.
In the solid state and in polar solvents, the equilibrium generally favors the thione tautomer due to the formation of strong intermolecular hydrogen bonds (N-H···S=C).[1][2] This has a profound effect on the melting and boiling points.
Quantitative Data
The experimentally determined physical properties of this compound are presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 5897-94-9 | [3][4][5] |
| Molecular Formula | C₅H₄ClNS | [3][5][6] |
| Molecular Weight | 145.61 g/mol | [3][5][6] |
| Melting Point | 198-200 °C | [3] |
| Boiling Point | 223.3 °C at 760 mmHg | [3] |
Theoretical Framework: Understanding the Physical Properties
The relatively high melting and boiling points of this compound can be attributed to the strength of its intermolecular forces (IMFs).[3][4][6][7] The energy required to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling) is directly proportional to the energy needed to overcome these forces.
Intermolecular Forces at Play
-
Hydrogen Bonding: This is the most significant IMF for this compound, primarily in its thione tautomeric form. The presence of an N-H bond (donor) and a C=S group (acceptor) allows for the formation of strong hydrogen bonds, leading to a highly ordered and stable crystal lattice in the solid state. This requires a substantial amount of energy to disrupt, resulting in a high melting point.
-
Dipole-Dipole Interactions: The molecule is polar due to the electronegativity differences between carbon, nitrogen, chlorine, and sulfur. The pyridine ring itself has a dipole moment.[8] These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the elevated melting and boiling points.
-
London Dispersion Forces: These are present in all molecules and arise from temporary fluctuations in electron density. While weaker than hydrogen bonding and dipole-dipole forces, they increase with molecular size and surface area, and contribute to the overall intermolecular attraction.[3][7]
The combination of these strong intermolecular forces, particularly hydrogen bonding in the predominant thione tautomer, explains why this compound is a solid with a high melting point and a correspondingly high boiling point.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following protocols outline standard, reliable methods.
Melting Point Determination: The Capillary Method
This is the most common and accurate method for determining the melting point of a crystalline solid.[5][9][10][11][12]
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[5] A narrow range (typically 0.5-1.5 °C) indicates a pure substance.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).
-
Insert the capillary tube into the sample holder.
-
-
Measurement:
-
For an unknown or to establish an approximate melting point, a rapid heating rate (e.g., 10-20 °C/min) can be used.[9]
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point (around 180 °C for this compound).
-
Set a slow heating rate of 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[5][9]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: The Microscale Capillary Method
Given that this compound is a solid at room temperature, its boiling point is determined at a temperature where it is in the liquid state. The microscale method is suitable for small quantities.
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes as a stream of bubbles. The boiling point is the temperature at which the external pressure equals the vapor pressure of the liquid, which is observed when the liquid is drawn up into the capillary tube upon cooling.[1][2][13][14]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of this compound into a small test tube (fusion tube).
-
Gently heat the tube to melt the solid.
-
Prepare a small capillary tube by sealing one end in a flame.
-
Place the sealed capillary tube, open end down, into the molten liquid.
-
-
Apparatus Setup:
-
Measurement:
-
Heat the bath slowly and steadily.
-
As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the inverted capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid is drawn up into the capillary tube. The temperature at this moment is the boiling point.[1]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Caption: Workflow for Microscale Boiling Point Determination.
Conclusion
The physical properties of this compound, specifically its melting point of 198-200 °C and boiling point of 223.3 °C, are dictated by strong intermolecular forces, most notably the hydrogen bonding enabled by its predominant thione tautomer.[3] These high values are indicative of a stable, well-ordered crystalline structure that requires significant thermal energy to disrupt. For professionals in drug discovery and chemical synthesis, a thorough understanding and accurate experimental determination of these properties are not merely academic exercises; they are fundamental to ensuring purity, optimizing reaction conditions, and developing robust purification and handling protocols. The methodologies and theoretical explanations provided in this guide serve as a practical reference for the effective utilization of this versatile heterocyclic building block.
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Discovery and history of 3-Chloropyridine-2-thiol
An In-depth Technical Guide to 3-Chloropyridine-2-thiol: From Inferred Origins to Modern Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. In the absence of a definitive historical account of its initial discovery, this document reconstructs its scientific emergence within the broader context of pyridine chemistry's evolution. We delve into the fundamental chemical principles governing its structure, most notably its existence as a pair of thione-thiol tautomers. Detailed synthetic methodologies, complete with step-by-step protocols and mechanistic considerations, are presented to offer a practical framework for its preparation. Furthermore, this guide explores the compound's reactivity and established applications, providing insights for its strategic deployment in the development of novel functional molecules.
Part 1: A Reconstructed History - The Scientific Emergence of a Functionalized Pyridine
The precise moment of the first synthesis of this compound is not prominently documented in the annals of chemical literature. Its history is therefore best understood not as a singular event, but as the logical outcome of a century of advancements in heterocyclic chemistry.
The journey begins with the isolation of pyridine itself from coal tar in the 19th century, an event that opened the door to a vast new field of organic chemistry.[1][2][3] Early chemists faced the significant challenge of functionalizing the stable pyridine ring. The electronegativity of the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene, making such reactions difficult.[3][4]
The development of robust methods to introduce halogen and sulfur functionalities onto the pyridine core was a critical turning point. The direct chlorination of pyridine, though often yielding mixtures of products, established a foundational method for creating chloropyridine isomers.[5][6] Concurrently, methods for introducing sulfur were being developed. The synthesis of 2-mercaptopyridine, for instance, was achieved as early as 1931 by reacting 2-chloropyridine with a sulfur nucleophile like calcium hydrogen sulfide or, more conveniently, thiourea.[7][8]
It is at the confluence of these developing technologies—the ability to create specific chloropyridine precursors and the knowledge of how to introduce a thiol group—that the synthesis of this compound became an inevitability. Its "discovery" was likely driven by the growing demand from synthetic chemists for a diverse palette of functionalized heterocyclic building blocks to construct more complex molecules for applications in pharmaceuticals and agriculture.[1][9]
Part 2: A Fundamental Dichotomy - The Thione-Thiol Tautomerism
A defining characteristic of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol form and the thione form.[7] this compound is no exception, existing as a dynamic equilibrium between This compound and 3-chloro-1,2-dihydropyridine-2-thione .
This equilibrium is not static; its position is influenced by several factors:
-
Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.
-
Concentration: In concentrated solutions, intermolecular hydrogen bonding can favor the thione form.
-
Temperature: The relative stability of the tautomers can be temperature-dependent.
Understanding this tautomerism is critical, as each form presents a different set of reactive properties that can be exploited in subsequent chemical transformations.
Caption: Thione-Thiol Tautomeric Equilibrium of this compound.
Part 3: Synthetic Methodologies - A Practical Guide
While numerous specific synthetic routes may exist within proprietary literature, the preparation of this compound can be logically approached through established, fundamental reactions in heterocyclic chemistry. Below are two plausible and robust synthetic strategies.
Route A: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine
This is arguably the most direct approach, leveraging the differential reactivity of the chlorine atoms on the 2,3-dichloropyridine precursor. The chlorine at the C2 position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen.
Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles.[4] A strong sulfur nucleophile, such as sodium hydrosulfide (NaSH), can selectively displace the C2 chlorine.
Caption: Synthetic Workflow for Route A: Nucleophilic Substitution.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine (1 equiv.).
-
Solvent: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium hydrosulfide (NaSH) (1.1 equiv.) portion-wise at room temperature. Caution: H₂S gas may be evolved. Perform in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water.
-
Acidification: Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to precipitate the thiol product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route B: Thionation from 3-Chloro-2-aminopyridine
This classical route in pyridine chemistry involves the conversion of an amino group into a thiol group via a diazotization-substitution sequence.
Causality: The amino group of 3-chloro-2-aminopyridine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles, including sulfur-containing species like the xanthate anion, which can then be hydrolyzed to the desired thiol.
Caption: Synthetic Workflow for Route B: Diazotization Pathway.
Experimental Protocol:
-
Diazotization: Dissolve 3-chloro-2-aminopyridine (1 equiv.) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.05 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Xanthate Addition: To this cold diazonium salt solution, add a pre-cooled solution of potassium ethyl xanthate (1.1 equiv.) in water dropwise. A precipitate should form.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Hydrolysis: Heat the reaction mixture to reflux for 1-2 hours to hydrolyze the xanthate intermediate.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Summary: Synthetic Routes
| Route | Precursor | Key Reagents | Mechanism | Advantages | Challenges |
| A | 2,3-Dichloropyridine | NaSH, DMF | SNAr | Direct, often high-yielding | Potential for side reactions, handling of H₂S |
| B | 3-Chloro-2-aminopyridine | NaNO₂, HCl, KEX | Diazotization | Utilizes common starting materials | Multi-step, requires careful temperature control |
Part 4: Chemical Reactivity & Applications
This compound is a bifunctional molecule, with both the chlorine atom and the thiol group serving as handles for further chemical modification.
Reactivity Profile:
-
At the Thiol Group: The thiol is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to form disulfides. This reactivity is crucial for its use in conjugation chemistry.[10]
-
At the Chlorine Atom: The chlorine atom can be displaced by various nucleophiles in SNAr reactions, allowing for the introduction of amines, alkoxides, and other functional groups.[9]
-
Chelation: The 1,2-arrangement of the nitrogen and sulfur atoms makes it an effective bidentate ligand for various metal ions.
Applications:
The unique structural features of this compound make it a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a key building block for synthesizing a range of biologically active molecules, including potential antifungal and antihistaminic agents.[9] The thiol group can mimic cysteine residues, enabling it to act as an enzyme inhibitor by forming covalent bonds within protein active sites.[9]
-
Agrochemicals: The pyridine scaffold is common in pesticides and fungicides. The specific functionalization of this compound allows for the development of new agrochemicals with tailored biological activity.[9]
-
Organic Synthesis: It is used as a versatile reagent for constructing more complex heterocyclic systems, often through coupling reactions where either the chloro or thiol group participates.[9]
Caption: Conceptual model of enzyme inhibition via covalent modification.
Conclusion
While the specific "eureka" moment of its discovery remains elusive, the scientific importance of this compound is clear. Its history is woven into the fabric of synthetic organic chemistry's progress. Governed by the fundamental principle of thione-thiol tautomerism, this molecule offers two distinct points of reactivity, making it a versatile and powerful tool for chemical innovation. The synthetic routes presented herein provide a practical foundation for its preparation, enabling researchers in drug development and materials science to continue exploring its vast potential. As the demand for novel, functional molecules grows, the utility of such well-defined heterocyclic building blocks will only increase.
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An In-depth Technical Guide to the Safe Handling of 3-Chloropyridine-2-thiol
This guide provides comprehensive safety and handling protocols for 3-Chloropyridine-2-thiol (CAS No. 5897-94-9), a heterocyclic building block essential for professionals in pharmaceutical research and drug development. Given the limited publicly available, compound-specific toxicological data, this document establishes a robust safety framework by integrating known data with a conservative hazard assessment based on the structural analogues: 3-Chloropyridine and Pyridine-2-thiol. This approach ensures that researchers can manage the risks associated with both the chlorinated pyridine core and the reactive thiol group.
Section 1: Compound Profile and Physicochemical Properties
This compound is a solid, bifunctional organic compound. Its reactivity is dictated by the electrophilic nature of the pyridine ring, influenced by the electron-withdrawing chlorine atom, and the nucleophilic character of the thiol group. It exists in tautomeric equilibrium with its thione form, 3-chloro-1H-pyridine-2-thione. Understanding its physical properties is the first step in establishing safe handling procedures.
| Property | Value | Source |
| CAS Number | 5897-94-9 | [1][2] |
| Molecular Formula | C₅H₄ClNS | [1] |
| Molecular Weight | 145.61 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from high melting point |
| Melting Point | 198-200 °C | [3] |
| Boiling Point | 223.3 °C at 760 mmHg | [3] |
| Flash Point | 88.8 °C | [3] |
| Synonyms | 3-Chloro-2-pyridinethiol, 3-Chloro-2-mercaptopyridine, 3-chloropyridin-2-yl hydrosulfide | [1][4] |
Section 2: Hazard Identification and Classification
This is a precautionary, unconfirmed classification and should be treated as a minimum standard.
| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3-Chloropyridine and other substituted pyridines[5] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | Based on 3-Chloropyridine[6] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Based on 3-Chloropyridine |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 3-Chloropyridine and general thiol reactivity[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Based on 3-Chloropyridine |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 3-Chloropyridine[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Based on 3-Chloropyridine[6] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Based on 3-Chloropyridine |
Signal Word: Danger
Hazard Pictograms:
Section 3: Toxicological Assessment and Routes of Exposure
The primary toxicological concern stems from the high acute toxicity of the 3-chloropyridine structure. Dermal contact and inhalation represent the most significant risks of exposure for laboratory personnel.
-
Dermal Exposure: 3-Chloropyridine is classified as fatal in contact with skin.[6] The thiol group may enhance skin penetration. Immediate and thorough decontamination is critical upon any skin contact.
-
Inhalation Exposure: The compound is a solid with a high melting point, reducing the risk of vapor inhalation at room temperature.[3] However, operations that can generate dust (weighing, transfer) or aerosols (dissolving with sonication) must be performed under strict engineering controls. Inhalation of dust may cause severe respiratory irritation and systemic toxicity.[7]
-
Oral Exposure: Harmful if swallowed. Ingestion can lead to systemic poisoning.
-
Eye Contact: Expected to cause serious and potentially permanent eye damage.
Detailed toxicological studies on this compound have not been identified. However, studies on o-chloropyridine have shown it to cause liver and kidney damage in animal models, a risk that should be considered for this compound.[8]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is necessary. The primary directive is to prevent any direct contact with the substance.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound must be conducted in a certified, negative-pressure containment system.
-
Chemical Fume Hood: For all standard procedures like weighing, transfers, and preparing solutions, a properly functioning chemical fume hood is mandatory.[9]
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (powder hood) is highly recommended to minimize dust dispersion.
-
Glovebox: For handling larger quantities or for procedures with a high potential for aerosolization, a glovebox provides the highest level of containment.
An emergency eyewash station and safety shower must be immediately accessible in the work area.[10]
Personal Protective Equipment (PPE): The Last Barrier
PPE must be selected to protect against the severe dermal and eye hazards.
| Body Part | PPE Specification | Rationale and Source |
| Hands | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton gloves. | Nitrile gloves offer splash protection, but the high dermal toxicity warrants a more resistant outer glove.[9] Gloves must be changed immediately upon contamination. |
| Eyes/Face | Chemical safety goggles AND a full-face shield. | Protects against dust particles and splashes. Standard safety glasses are insufficient.[10] |
| Body | Chemical-resistant lab coat (fully buttoned) and chemical-resistant apron. | Prevents contamination of personal clothing.[11] |
| Respiratory | Not required if handled exclusively in a fume hood. For spill cleanup or emergencies, a full-face respirator with a combination organic vapor/P100 (HEPA) cartridge is necessary. | Protects against inhalation of toxic dust.[10] |
Section 5: Core Experimental Protocols
The causality behind these protocols is to minimize dust and aerosol generation and prevent any possibility of skin or eye contact.
Protocol for Weighing and Transfer of Solid
-
Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for the procedure. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a tared, sealable receiving vessel (e.g., a vial or flask with a screw cap) on the analytical balance inside a ventilated enclosure.
-
Transfer: Use a dedicated, anti-static spatula to carefully transfer the solid from the stock container to the receiving vessel. Avoid scooping actions that could generate dust. Keep the stock container opening as close to the receiving vessel as possible.
-
Seal and Clean: Immediately and securely seal both the stock and receiving containers. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol), placing the cloth in a designated hazardous waste bag.
-
De-gowning: Remove outer gloves first, followed by the face shield and apron, before exiting the work area. Remove inner gloves and wash hands thoroughly.
Protocol for Solution Preparation
-
Setup: Perform all steps in a chemical fume hood. Add the required volume of solvent to the sealed receiving vessel containing the weighed solid.
-
Dissolution: Secure the cap and use gentle swirling or a magnetic stirrer to dissolve the solid. If sonication is required, place the sealed vessel inside a secondary container (e.g., a beaker) in the sonicator to contain any potential leaks.
-
Transfer: If the solution needs to be transferred, use a syringe or a glass pipette. Never pour directly from the flask if there is a risk of splashing.
Section 6: Storage and Incompatibility
Proper segregation and storage are critical to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some vendors recommend refrigerated storage (2-8°C).[12] The storage area should be secured and accessible only to authorized personnel.
-
Incompatible Materials:
Section 7: Spill and Emergency Procedures
Immediate and decisive action is required in the event of an exposure or spill.
Emergency Response Workflow
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloropyridine-2-thiol in Multi-Step Organic Synthesis
Introduction: A Bifunctional Linchpin for Heterocyclic Chemistry
3-Chloropyridine-2-thiol (CAS: 5897-94-9, M.W.: 145.61 g/mol ) is a uniquely versatile building block in modern organic synthesis.[1][2] Its strategic value stems from the presence of two distinct and orthogonally reactive functional groups on the pyridine scaffold: a nucleophilic thiol at the 2-position and an electrophilic carbon center at the 3-position bearing a chlorine leaving group. This bifunctionality allows for sequential and site-selective modifications, making it an invaluable precursor for the synthesis of complex, biologically active molecules and functional materials.
A critical feature of this reagent is its existence in a tautomeric equilibrium with its thione form, 3-chloro-1,2-dihydropyridine-2-thione.[3] The predominant tautomer can be influenced by solvent, concentration, and temperature, but for synthetic purposes, it behaves as a potent sulfur nucleophile upon deprotonation. This guide elucidates the core synthetic transformations involving this compound, providing both the mechanistic rationale and detailed, field-proven protocols for its application.
Application 1: S-Alkylation and S-Acylation — Leveraging the Thiol Nucleophilicity
Mechanistic Rationale: The thiol group of this compound is readily deprotonated by a mild base to form a thiolate anion. This thiolate is a soft and potent nucleophile that efficiently attacks soft electrophiles such as alkyl halides, epoxides, and Michael acceptors. This reaction is the most fundamental transformation of this reagent and serves as the entry point for building more complex structures from the sulfur atom. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is crucial as it solvates the counter-ion of the base without forming a strong hydrogen-bonding shell around the thiolate, thus maximizing its nucleophilic reactivity.
Protocol 1: General Procedure for S-Alkylation
This protocol describes the reaction of this compound with a generic alkyl halide (R-X).
Materials:
-
This compound (1.0 equiv.)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.05 - 1.2 equiv.)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.5 - 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Reaction vessel (round-bottom flask), magnetic stirrer, nitrogen/argon line
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
Preparation: To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 equiv.) and anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., K₂CO₃, 1.5 equiv.) portion-wise with stirring. If using NaH, extreme caution is advised due to hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary: S-Alkylation Reactions
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | RT | >90 |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | RT | >95 |
| Propargyl Bromide | NaH | THF | 0 to RT | ~85 |
| 2-Bromoacetophenone | Cs₂CO₃ | DMF | RT | >90 |
Application 2: Synthesis of Fused Thieno[2,3-b]pyridines
Mechanistic Rationale: this compound is an exceptional precursor for constructing the thieno[2,3-b]pyridine core, a scaffold present in numerous pharmacologically active compounds. This transformation is a powerful example of a multi-step synthesis initiated by S-alkylation, followed by an intramolecular cyclization. The S-alkylation with a reagent containing an activated methylene group (e.g., ethyl bromoacetate) creates an intermediate that, upon treatment with a strong base, undergoes an intramolecular condensation/cyclization (such as a Thorpe-Ziegler reaction if a nitrile is present, or a Dieckmann-type condensation) to form the fused five-membered thiophene ring.[4]
Caption: Workflow for the two-step synthesis of thieno[2,3-b]pyridines.
Protocol 2: Two-Step Synthesis of Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate Analogs
(Adapted from the synthesis of related thienopyridines[4])
Step A: Synthesis of Ethyl 2-((3-chloropyridin-2-yl)thio)acetate
-
Follow Protocol 1 using ethyl bromoacetate (1.1 equiv.) as the electrophile and K₂CO₃ (1.5 equiv.) as the base in DMF.
-
Ensure the reaction goes to completion by TLC analysis.
-
After workup and purification, a high purity of the intermediate is required for the subsequent cyclization step.
Step B: Intramolecular Cyclization
-
Preparation: Dissolve the purified intermediate from Step A (1.0 equiv.) in anhydrous ethanol in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add a solution of sodium ethoxide (NaOEt) in ethanol (2.0-3.0 equiv., commercially available or freshly prepared).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-16 hours, monitoring by TLC or LC-MS. The reaction involves the formation of a carbanion which attacks the C-Cl bond, leading to cyclization.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid or dilute HCl. The product may precipitate. If not, remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the target thieno[2,3-b]pyridine.
Application 3: Palladium-Catalyzed Cross-Coupling Reactions
Mechanistic Rationale: While less reactive than its bromo or iodo counterparts, the C-Cl bond at the 3-position can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). The success of these reactions hinges on the use of a suitable palladium catalyst and, critically, a ligand that promotes the oxidative addition of the Pd(0) species into the relatively inert C-Cl bond. Electron-rich, bulky phosphine ligands are often required. This approach allows for the introduction of aryl, heteroaryl, or amine substituents at the 3-position, a key strategy in drug discovery.[5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
S-protected this compound derivative (e.g., S-benzyl) (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)
-
Standard inert atmosphere setup and purification supplies
Step-by-Step Methodology:
-
Protection: The free thiol group can interfere with the palladium catalyst. It is highly recommended to protect it first (e.g., as a benzyl or methyl thioether) using Protocol 1 .
-
Setup: To a reaction vessel, add the S-protected starting material (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): The S-protecting group can be removed in a subsequent step if the free thiol is desired in the final product.
Safety and Handling
This compound is a hazardous substance.[7] It is harmful if swallowed and causes skin and eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis.
- HETEROCYCLES. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. Vol. 75, No. 11.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Journal of the Chemical Society, Perkin Transactions 1. (1985). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles.
- MDPI. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(7), 1779.
- Organic Syntheses. (2016). α-CARBOLINE. Org. Synth. 2016, 93, 272.
- Indian Academy of Sciences. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-826.
- ResearchGate. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- ResearchGate. (n.d.). Proposed Mechanism of 13 reaction with thiol.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Nature. (2020). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 11, 3505.
- Wiley Online Library. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15758-15762.
- ResearchGate. (2015). Synthesis of 5-(het)aryl- and 4,5-di(het)ary1-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via S-N(H) and cross-coupling reactions.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. labsolu.ca [labsolu.ca]
Application Note: 3-Chloropyridine-2-thiol as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
3-Chloropyridine-2-thiol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a nucleophilic thiol group and a chlorine atom susceptible to substitution, offers dual reactivity that makes it an exceptionally versatile building block. This application note provides an in-depth guide for researchers and drug development professionals on leveraging this compound for the synthesis of key pharmaceutical intermediates. We will explore core synthetic pathways, provide detailed, field-tested protocols, and explain the chemical rationale behind experimental choices. The focus is on building complex scaffolds such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are prevalent in a variety of therapeutic agents.
Chemical Profile and Safe Handling
This compound is a potent chemical that requires strict adherence to safety protocols. Its dual functionality is rooted in its unique electronic and structural properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5897-94-9 | [1] |
| Molecular Formula | C₅H₄ClNS | [1][2] |
| Molecular Weight | 145.6 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Storage | Room temperature, in a tightly closed, dry, and well-ventilated place. | [1][4] |
Critical Safety Directives
This compound is classified as a hazardous substance. It is fatal in contact with skin or if inhaled, harmful if swallowed, and causes severe skin and eye damage.[4] All manipulations must be conducted inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[4] For operations with potential for aerosol generation, a respirator is mandatory.
-
Handling: Avoid all direct contact. Do not get in eyes, on skin, or on clothing.[4] Keep away from heat, sparks, and open flames. Use only in a well-ventilated area.[4]
-
First Aid:
-
If on skin: Immediately wash with plenty of soap and water and call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Synthetic Pathways and Rationale
The synthetic utility of this compound stems from the orthogonal reactivity of its thiol and chloro substituents. The thiol group is a soft nucleophile, readily undergoing S-alkylation, while the chlorine atom at the C2 position can be displaced via nucleophilic aromatic substitution, often requiring more forcing conditions or catalytic activation.
Diagram 1: Dual reactivity of this compound.
Pathway 1: S-Alkylation and Subsequent Cyclization
The high nucleophilicity of the thiol group makes S-alkylation a primary and efficient transformation. This reaction serves as the entry point for constructing thieno[2,3-b]pyridine cores, a scaffold found in various kinase inhibitors and other bioactive molecules.[6][7]
Protocol 1: Synthesis of S-Alkyl-3-chloropyridine-2-thiol Intermediate
This protocol details the synthesis of Ethyl 2-((3-chloropyridin-2-yl)thio)acetate, a key intermediate for cyclization.
Table 2: Reagents and Materials for Protocol 1
| Reagent | MW | Amount | Moles | Notes |
| This compound | 145.6 | 1.46 g | 10 mmol | Limiting Reagent |
| Ethyl 2-bromoacetate | 167.0 | 1.84 g | 11 mmol | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.2 | 2.07 g | 15 mmol | 1.5 eq, anhydrous |
| Acetone | - | 50 mL | - | Anhydrous |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.46 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring vigorously, add ethyl 2-bromoacetate (1.84 g, 11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Scientist's Note: The use of a relatively weak base like K₂CO₃ is sufficient to deprotonate the acidic thiol (pKa ≈ 7-8) without promoting unwanted side reactions. Acetone is an excellent solvent for this S_N2 reaction, as it readily dissolves the reactants and is easy to remove.
Protocol 2: Intramolecular Cyclization to a Thieno[2,3-b]pyridine Core
This protocol outlines the base-mediated intramolecular cyclization to form an ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivative, a versatile scaffold.[6]
Diagram 2: Workflow for Thieno[2,3-b]pyridine synthesis.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the product from Protocol 1 (10 mmol) in anhydrous ethanol (40 mL).
-
Base Addition: Add sodium ethoxide (NaOEt) (0.75 g, 11 mmol, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction typically results in the precipitation of the product.
-
Workup: Quench the reaction by carefully adding ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if needed. The resulting product is a key intermediate for building more complex molecules, such as thienopyrimidines.[7]
Scientist's Note: This reaction is a variation of the Thorpe-Ziegler condensation. The strong, non-nucleophilic base deprotonates the carbon alpha to the ester, creating a carbanion. This carbanion then attacks the electrophilic carbon of the pyridine ring where the chlorine is attached, displacing it and forming the new five-membered ring.
Pathway 2: Nucleophilic Aromatic Substitution (S_NAr)
The chlorine atom at C2 can be displaced by various nucleophiles. This reaction is fundamental to introducing amines, which can then be used to construct fused pyrimidine rings, leading to scaffolds like pyrido[2,3-d]pyrimidines, found in drugs such as Palbociclib.[8][9]
Protocol 3: General Procedure for Amination
This protocol describes a general method for the displacement of the chloro group with an amine.
Table 3: Reagents and Materials for Protocol 3
| Reagent | MW | Amount | Moles | Notes |
| This compound | 145.6 | 1.46 g | 10 mmol | Limiting Reagent |
| Primary/Secondary Amine (R-NH₂) | - | - | 12 mmol | 1.2 eq |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.7 | 92 mg | 0.1 mmol | 1 mol% |
| Ligand (e.g., Xantphos) | 578.6 | 174 mg | 0.3 mmol | 3 mol% |
| Base (e.g., Cs₂CO₃) | 325.8 | 4.56 g | 14 mmol | 1.4 eq |
| Toluene | - | 50 mL | - | Anhydrous, degassed |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound (1.46 g, 10 mmol) and the desired amine (12 mmol).
-
Solvent Addition: Add 50 mL of degassed, anhydrous toluene via cannula.
-
Reaction: Heat the mixture to 100-110°C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
Scientist's Note: The direct S_NAr reaction on this compound can be complex due to the acidic thiol proton. An alternative strategy involves first protecting or alkylating the thiol group (as in Protocol 1) before performing the C-N coupling. The choice of catalyst, ligand, and base is critical and must be optimized for each specific amine substrate.[10]
Application Example: Pathway to a Pyrido[2,3-d]pyrimidine Scaffold
Combining these pathways allows for the construction of highly functionalized, drug-like scaffolds.
Diagram 3: Multi-step synthesis of a Pyrido[2,3-d]pyrimidine scaffold.
This synthetic route leverages the molecule's full potential by modifying both reactive sites sequentially to build a complex heterocyclic system of high pharmaceutical value.[8]
Conclusion
This compound is a powerful and versatile precursor for constructing a wide array of pharmaceutical intermediates. By strategically targeting its thiol and chloro functionalities, chemists can access important heterocyclic scaffolds like thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols and rationales provided in this note serve as a foundational guide for researchers to unlock the synthetic potential of this valuable building block, while underscoring the critical importance of rigorous safety measures during its handling.
References
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- Sigma-Aldrich.
- Chem Service.
- Fisher Scientific.
- Chemrio. 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis.
- Cole-Parmer.
- Jubilant Ingrevia Limited.
- MDPI.
- ResearchGate. Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- CP Lab Safety. This compound, min 98%, 1 gram.
- LabSolutions. This compound.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- PMC - NIH.
- PMC - PubMed Central. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- PMC - NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
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- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 3-Chloropyridine-2-thiol
Introduction: Unlocking the Potential of a Bifunctional Heterocycle
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 3-Chloropyridine-2-thiol is a potent and versatile heterocyclic building block, offering chemists dual points of reactivity for the construction of complex, biologically active molecules. Its utility stems from two key features: a nucleophilic sulfur atom and an electrophilic carbon center at the C3 position, primed for substitution.
A critical aspect governing the reactivity of this molecule is its existence in a tautomeric equilibrium with its thione form, 3-chloro-1H-pyridine-2-thione. Spectroscopic and computational evidence suggests that in solution, the thione tautomer is predominant.[1][2] This equilibrium is not merely a chemical curiosity; it is the cornerstone of its synthetic utility, as the thione form dictates the primary reaction pathways. Understanding this tautomerism is essential for predicting and controlling reaction outcomes.
This guide provides an in-depth exploration of the primary synthetic strategies employing this compound, with a focus on the construction of thieno[2,3-b]pyridines—a scaffold present in numerous compounds with therapeutic potential.[3][4] We will dissect the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.
Primary Application: Synthesis of Bioactive Thieno[2,3-b]pyridine Scaffolds
The most powerful application of this compound is its use in a one-pot, two-step sequence to construct the thieno[2,3-b]pyridine fused ring system. This scaffold is of significant interest as it forms the core of molecules investigated for anticancer and neurological applications.[3][4] The reaction proceeds via an initial S-alkylation followed by a base-catalyzed intramolecular cyclization known as the Thorpe-Ziegler reaction.
Mechanistic Rationale: A Tale of Two Reactions
The elegance of this transformation lies in the sequential and controlled use of both reactive centers of the starting material.
-
Step 1: S-Alkylation. The reaction is initiated by treating the 3-chloro-1H-pyridine-2-thione tautomer with a suitable base, such as potassium hydroxide or sodium ethoxide. The base deprotonates the nitrogen atom, forming an ambident anion. While the charge resides on both N and S atoms, sulfur is the softer nucleophile and preferentially attacks the soft electrophilic carbon of the alkylating agent (e.g., an α-halo ketone or α-halo nitrile). This step forges a new carbon-sulfur bond, creating a 2-(S-alkyl)pyridine intermediate.
-
Step 2: Thorpe-Ziegler Cyclization. The same base used in the first step then facilitates the intramolecular cyclization. It abstracts a proton from the α-carbon of the newly introduced side chain, which is acidic due to the adjacent electron-withdrawing group (e.g., nitrile or carbonyl). The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic C3 carbon of the pyridine ring and displacing the chloride ion in an intramolecular nucleophilic aromatic substitution (SNAr). This ring-closing step forms the fused thiophene ring, yielding the final thieno[2,3-b]pyridine product.[5][6][7]
Experimental Protocol: Synthesis of 3-Amino-7-chlorothieno[2,3-b]pyridine
This protocol describes a validated, self-validating procedure for the synthesis of a key thieno[2,3-b]pyridine intermediate, adapted from established methodologies.[5][6][7]
Materials:
-
This compound (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium Hydroxide (KOH) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and DMF to achieve a concentration of approximately 0.5 M.
-
Add finely ground potassium hydroxide (2.2 eq) to the solution and stir the resulting suspension at room temperature for 20 minutes.
-
Carefully add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove inorganic salts.
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validation & Expected Outcome:
-
TLC Analysis: The product should have a different Rf value than the starting material. The intermediate S-alkylated product may be transiently visible but is often consumed in the one-pot procedure.
-
Characterization: The final product, 3-Amino-7-chlorothieno[2,3-b]pyridine, can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR should show characteristic peaks for the amino protons and the aromatic protons on the pyridine and newly formed thiophene rings. The mass spectrum should show a molecular ion peak corresponding to the expected product.
-
Yield: Typical yields for this reaction range from 70-90%.
Data Presentation: Versatility of the Reaction
The choice of the α-halo electrophile directly determines the substituent at the 3-position of the resulting thieno[2,3-b]pyridine, showcasing the versatility of this synthetic route.
| α-Halo Reagent | Reagent Structure | Resulting 3-Substituent | Bioactive Scaffold Application | Reference |
| Chloroacetonitrile | ClCH₂CN | -NH₂ (Amino) | Precursor for kinase inhibitors, adenosine receptor ligands | [4][5] |
| Phenacyl Bromide | C₆H₅COCH₂Br | -C(O)C₆H₅ (Benzoyl) | Core for anti-inflammatory agents | [5] |
| Chloroacetone | ClCH₂C(O)CH₃ | -C(O)CH₃ (Acetyl) | Building block for various substituted heterocycles | [5] |
| Ethyl Bromoacetate | BrCH₂CO₂Et | -CO₂Et (Ester) | Intermediate for carboxamides and acids | [6] |
Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr) at C3
While cyclocondensation represents the most efficient use of the molecule's dual functionality, the chlorine atom at the C3 position can also be targeted for direct nucleophilic aromatic substitution. This pathway allows for the introduction of various functionalities, yielding 2-thioxo-3-substituted-pyridine derivatives.
Mechanistic Rationale
In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group (in this case, chloride).[8] The reactivity of the C3 position in this compound is modulated by the electron-withdrawing effect of the pyridine nitrogen and the electronic nature of the adjacent thione group. These reactions often require elevated temperatures and a polar aprotic solvent to proceed efficiently.[9][10]
Generalized Protocol: SNAr with an Amine Nucleophile
Disclaimer: This is a generalized protocol based on SNAr reactions of similar chloropyridine substrates.[10] Optimization of temperature, base, and reaction time will be necessary for specific nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine, Piperidine) (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 - 3.0 eq)
-
Polar Aprotic Solvent (e.g., DMSO, DMF)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and the chosen polar aprotic solvent.
-
Add the base (e.g., K₂CO₃) and the amine nucleophile (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Ladds, M. J. G., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
- Lenardão, E. J., et al. (2022). Methods for the synthesis of thieno[2,3-b]pyridines. ResearchGate.
- Abdel-Wahab, B. F., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors. ResearchGate.
- Dyakonov, V. A., et al. (2018). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate.
- Strotman, N. A., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Hassan, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
- Hassan, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
- Voronkov, M. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Strotman, N. A., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health.
- Aly, A. A., et al. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. National Institutes of Health.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- Al-Suwaidan, I. A., et al. (2017). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Korb, A. A., et al. (2018). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate.
- Bey, S., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. National Institutes of Health.
- Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO.
- Antonov, L., et al. (2002). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
- Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
- Lee, H., et al. (2021). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health.
- Al-Soud, Y. A., et al. (2008). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar.
- El-Mekawy, R. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health.
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- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Chloropyridine-2-thiol for the Strategic Synthesis of Thieno[2,3-b]pyridines
Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This fused bicyclic system is isosteric to quinoline and represents a versatile template for designing potent and selective therapeutic agents. Compounds incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] Their unique electronic and structural features allow for tailored interactions with a variety of biological targets, making them a focal point in the development of novel therapeutics. For instance, certain derivatives have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1) to sensitize cancer cells to topoisomerase I inhibitors, while others act as potent c-Src kinase inhibitors.[2][3]
The synthetic accessibility of the thieno[2,3-b]pyridine system is crucial for exploring its structure-activity relationships (SAR). Among the various precursors, 3-chloropyridine-2-thiol and its tautomeric form, 3-chloropyridine-2(1H)-thione, stand out as exceptionally useful building blocks. The presence of a nucleophilic thiol group and an adjacent electrophilic center (the carbon atom bearing the chlorine) provides a strategic foundation for constructing the fused thiophene ring through cyclization reactions. This guide provides a detailed exploration of a primary synthetic route utilizing this precursor, focusing on the underlying mechanisms and offering robust, field-tested protocols.
Core Synthetic Strategy: S-Alkylation and Intramolecular Cyclization
A robust and widely employed method for constructing the thieno[2,3-b]pyridine skeleton from a pyridine-2-thiol precursor involves a two-step sequence: S-alkylation followed by an intramolecular cyclization. This approach offers a high degree of flexibility, as the final substitution pattern on the thiophene ring is determined by the choice of the alkylating agent.
The reaction is initiated by the nucleophilic attack of the thiol(ate) on an appropriate electrophile, typically an α-halo ketone.[4] This forms a key thioether intermediate. Subsequent base-mediated intramolecular cyclization, often a Thorpe-Ziegler type reaction when a nitrile is present or a related condensation, leads to the annulation of the thiophene ring onto the pyridine core.[5]
Caption: General workflow for thieno[2,3-b]pyridine synthesis.
Mechanistic Considerations
The success of this synthesis hinges on the precise control of reaction conditions for each step.
-
S-Alkylation: The thiol group of this compound is first deprotonated by a suitable base (e.g., sodium ethoxide, potassium carbonate) to form a more potent thiolate nucleophile. This thiolate then displaces the halide from the α-halo ketone in a classic SN2 reaction. The choice of a polar aprotic solvent like DMF can accelerate this step.
-
Intramolecular Cyclization: The thioether intermediate possesses an activated methylene group (adjacent to the carbonyl). A strong, non-nucleophilic base abstracts a proton from this position, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the pyridine ring. While the chlorine at the 3-position is a potential leaving group, cyclization can also occur via other pathways depending on the full substrate structure, such as attack at a nitrile group in a Thorpe-Ziegler reaction. The subsequent dehydration or elimination of HCl drives the reaction to completion, yielding the stable aromatic thieno[2,3-b]pyridine system.
Caption: Key mechanistic steps in the synthesis pathway.
Detailed Experimental Protocol: Synthesis of 2-Aryl-3-chloro-thieno[2,3-b]pyridines
This protocol describes the synthesis of a representative 2-aryl-3-chloro-thieno[2,3-b]pyridine from this compound and a substituted 2-bromoacetophenone.
Materials and Reagents
-
This compound (or its tautomer, 3-chloropyridine-2(1H)-thione)
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure
Part A: Synthesis of the Thioether Intermediate
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the thiol).
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 15 minutes. The base deprotonates the thiol, forming the potassium thiolate in situ.
-
Dissolve the desired α-halo ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (approx. 10 volumes).
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This solid is the crude thioether intermediate, which can often be used in the next step without further purification.
Part B: Intramolecular Cyclization to Thieno[2,3-b]pyridine
-
Transfer the crude thioether intermediate to a round-bottom flask.
-
Add a suitable high-boiling solvent such as diphenyl ether or polyphosphoric acid (PPA). The choice of cyclizing agent is critical and can vary. PPA acts as both a solvent and a dehydrating acid catalyst.
-
Heat the mixture to 140-160 °C for 2-4 hours. Again, monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction. If using PPA, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., 10 M NaOH or solid NaHCO₃) until pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
| Parameter | Condition/Reagent | Rationale |
| S-Alkylation Base | K₂CO₃ | Mild, inexpensive base sufficient to deprotonate the thiol without promoting side reactions. |
| S-Alkylation Solvent | DMF | Polar aprotic solvent that facilitates the SN2 reaction between the thiolate and α-halo ketone. |
| Cyclization Agent | Polyphosphoric Acid (PPA) | Acts as a strong dehydrating agent and acid catalyst to promote the intramolecular electrophilic substitution and subsequent dehydration. |
| Workup | Quenching on ice | Controls the exothermic reaction when neutralizing a strong acid like PPA. |
| Purification | Column Chromatography | Standard method for separating the desired product from unreacted starting materials and byproducts. |
| Table 1: Rationale for Key Experimental Parameters. |
Alternative Strategy: The Gewald Reaction
For the synthesis of 2-amino-thieno[2,3-b]pyridines, the Gewald reaction is an exceptionally powerful and efficient alternative.[6][7] This is a one-pot, multicomponent reaction that constructs the 2-aminothiophene ring from simple precursors. While it does not start with this compound directly, it is a cornerstone of thieno[2,3-b]pyridine synthesis and is included here for its significance and utility.
The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester (or other activated nitrile like malononitrile), and elemental sulfur in the presence of a catalytic amount of a secondary amine base like morpholine.[8][9]
Caption: Simplified mechanism of the Gewald reaction.
Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile
Materials and Reagents
-
Cyclohexanone
-
Malononitrile
-
Sulfur powder
-
Morpholine
-
Ethanol (EtOH)
Step-by-Step Procedure
-
In a 250 mL round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 0.5 M).
-
Add a catalytic amount of morpholine (0.1-0.2 eq) to the stirred suspension at room temperature.
-
Heat the mixture to a gentle reflux (around 50-60 °C) for 1-2 hours. The reaction is often mildly exothermic.
-
A yellow precipitate will begin to form as the reaction proceeds.
-
After the reaction period, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. The resulting 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile is often of sufficient purity for subsequent transformations.
| Reagent | Role in Reaction |
| Cyclohexanone | Carbonyl component (provides C5, C6, C7, and C4 of the final product). |
| Malononitrile | Active methylene nitrile (provides C3, C3-CN, and N of the amino group). |
| Sulfur | Provides the sulfur atom for the thiophene ring. |
| Morpholine | Basic catalyst for the initial Knoevenagel condensation. |
| Table 2: Reagent Roles in the Gewald Synthesis. |
Conclusion
This compound is a highly effective precursor for the synthesis of substituted thieno[2,3-b]pyridines via an S-alkylation and intramolecular cyclization sequence. This method provides reliable access to derivatives with substitution at the 2-position of the thiophene ring, dictated by the choice of α-halo ketone. For accessing the biologically important 2-amino-thieno[2,3-b]pyridine scaffold, the multicomponent Gewald reaction offers a powerful and atom-economical alternative. The protocols and mechanistic insights provided herein serve as a robust guide for researchers and drug development professionals aiming to explore the rich chemical space of this important heterocyclic system.
References
- National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and....
- ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines.
- ResearchGate. (n.d.). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
- Wikipedia. (n.d.). Gewald reaction.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014).
- ResearchGate. (n.d.). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors | Request PDF.
- ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.
- ResearchGate. (n.d.). (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- Central University of Punjab. (n.d.). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores.
- National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
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Application Notes and Protocols: Reactions of 3-Chloropyridine-2-thiol with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Nucleophilicity of 3-Chloropyridine-2-thiol
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from a rich and tunable reactivity profile, largely dictated by the ambident nucleophilicity of the pyridine-2-thiolate system and the presence of a chloro-substituent. The molecule exists in a tautomeric equilibrium between the thiol and the thione form (3-chloropyridine-2(1H)-thione), with the thione form generally predominating in polar solvents and in the solid state.[1][2] This equilibrium is crucial as it influences the regioselectivity of reactions with electrophiles. The deprotonated form, the thiolate, is a potent nucleophile with two reactive centers: the soft sulfur atom and the harder nitrogen atom. This duality allows for selective functionalization, leading to a diverse array of derivatives with potential biological activities.[3][4][5]
This guide provides a comprehensive overview of the reactions of this compound with common classes of electrophilic reagents: alkylating agents, acylating agents, and oxidizing agents. We will delve into the mechanistic underpinnings of these reactions, discuss the critical aspect of regioselectivity, and provide detailed, field-proven protocols for the synthesis of key derivatives.
Thione-Thiol Tautomerism: The Key to Understanding Reactivity
The reactivity of this compound is intrinsically linked to its tautomeric nature. The position of the proton can reside on either the sulfur atom (thiol form) or the nitrogen atom (thione form).
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Application Notes & Protocols: 3-Chloropyridine-2-thiol as a Versatile N,S-Donor Ligand for Transition Metal Complexes
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-chloropyridine-2-thiol as a versatile ligand for the synthesis of transition metal complexes. We delve into the fundamental coordination chemistry, tautomeric nature, and electronic properties of this ligand. Detailed, field-proven protocols for the synthesis and characterization of representative metal complexes are provided, emphasizing the rationale behind experimental choices to ensure reproducibility and success. The potential applications of these complexes in catalysis and medicinal chemistry are discussed, grounded in current scientific literature.
Introduction to this compound: A Ligand of Duality
This compound (C₅H₄ClNS) is a heterocyclic organosulfur compound that has garnered significant interest in coordination chemistry.[1] Its utility stems from its dual-donor capability, possessing both a relatively hard pyridine nitrogen atom and a soft sulfur atom. This hard-soft donor combination allows it to form stable complexes with a wide array of transition metals across the d-block.
A critical feature governing its reactivity is the prototropic tautomerism between the thiol and thione forms.[2] This equilibrium is influenced by factors such as solvent polarity, concentration, and temperature.[2][3] In solution and upon coordination, the deprotonated thiolate form is typically dominant, acting as a potent monoanionic ligand. The presence of the electron-withdrawing chlorine atom at the 3-position subtly modulates the electronic properties of the pyridine ring, which can be used to fine-tune the characteristics of the resulting metal complex, such as its redox potential and catalytic activity.[4][5]
Caption: Thiol-Thione tautomerism of this compound.
Coordination Chemistry: Modes of Metal Binding
The versatility of this compound (3-CPT⁻, as the anion) is evident in its diverse coordination modes. The specific mode adopted depends on the metal ion, the steric and electronic environment, and the reaction conditions.
-
Monodentate S-Coordination: The ligand binds to the metal center exclusively through the soft sulfur atom. This mode is often observed with soft metal ions that have a high affinity for sulfur or when chelation is sterically hindered.[6][7]
-
Bidentate N,S-Chelation: This is the most common and thermodynamically favored coordination mode. The ligand forms a stable five-membered chelate ring by binding through both the pyridine nitrogen and the thiolate sulfur. This mode is prevalent with late transition metals like Pd(II), Pt(II), and Cu(II).
-
Bridging Coordination: The sulfur atom, with its multiple lone pairs, can bridge two or more metal centers. This can lead to the formation of dinuclear or polynuclear complexes, which may exhibit interesting magnetic or catalytic properties.[8][9]
Caption: General workflow for the synthesis of a transition metal complex with 3-CPT.
Potential Applications
While research on this compound complexes is specific, the broader class of pyridine-thiol metal complexes demonstrates significant potential in several high-impact areas.
-
Homogeneous Catalysis: The ability to tune the electronic environment of a metal center is a cornerstone of catalyst design. Pyridine-containing ligands are integral to catalysts for reactions like C-C bond formation, oxidations, and polymerizations. [10][11]The electron-withdrawing nature of the chloro-substituent on the 3-CPT ligand can enhance the Lewis acidity of the coordinated metal, potentially improving its catalytic activity. [5]* Medicinal Chemistry and Drug Development: Sulfur- and nitrogen-containing heterocyclic ligands and their metal complexes are known to possess a wide range of biological activities. [12]Complexes of pyridine-2-thiol derivatives have shown promise as potent antibacterial and antituberculosis agents. [12]Coordination to a metal ion can enhance the bioavailability and efficacy of an organic ligand, making these complexes attractive candidates for further investigation as therapeutic agents.
Conclusion
This compound is a highly adaptable ligand whose straightforward synthesis and versatile coordination chemistry make it an excellent building block for novel transition metal complexes. The protocols and characterization data provided herein serve as a validated starting point for researchers to explore the rich catalytic and medicinal potential of these compounds. The ability to systematically modify the ligand backbone offers a clear path for the rational design of next-generation catalysts and therapeutic agents.
References
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- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023-10-04). JSciMed Central.
- The dinuclear palladium(II) complex of pyridine-2-thiol. Synthesis, structure, and electrochemistry.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022-08-19). PMC - NIH.
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2023-01-01). MDPI.
- Complexes of pyridine-2-thiol with some transition metals. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (2022-01-01). TCU Digital Repository.
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- Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2017-08-17). Semantic Scholar.
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- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Google Scholar.
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- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015-12-20).
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- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
- 12. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases [mdpi.com]
The Coordination Chemistry of 3-Chloropyridine-2-thiol with Palladium Catalysts: A Guide for Researchers
This technical guide provides an in-depth exploration of the coordination chemistry of 3-chloropyridine-2-thiol and its applications in palladium-catalyzed reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and catalytic utility of palladium complexes featuring this versatile ligand. We will delve into the mechanistic underpinnings of these catalysts and provide detailed protocols for their application in cross-coupling reactions.
Introduction: The Unique Attributes of this compound as a Ligand
This compound is a compelling ligand for palladium catalysis due to its unique electronic and structural features. The presence of a soft sulfur donor, a nitrogen atom within the pyridine ring, and a chlorine substituent at the 3-position creates a ligand with a rich and tunable coordination chemistry. The thiol group can exist in tautomeric forms, as a thiol (-SH) or a thione (C=S), which influences its coordination mode with the palladium center. This tautomerism, combined with the electronic effects of the chloro-substituent, allows for the fine-tuning of the catalyst's reactivity and stability.
The strong affinity of the sulfur atom for palladium can lead to the formation of robust complexes, potentially mitigating catalyst deactivation and leaching.[1] The pyridine nitrogen can also coordinate to the metal center, leading to bidentate chelation, which can enhance the stability and influence the catalytic activity of the resulting palladium complex.[2][3]
Synthesis and Characterization of Palladium(II)-3-Chloropyridine-2-thiol Complexes
The synthesis of palladium(II) complexes with this compound can be achieved through the reaction of a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂), with the ligand in an appropriate solvent. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios.[4][5]
Protocol 1: Synthesis of a Putative Dimeric Palladium(II) Complex with this compound
This protocol is adapted from procedures for synthesizing similar palladium-thiolate complexes.[3]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension is expected to change, indicating complex formation.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.
-
Dry the solid product under vacuum to yield the palladium(II)-3-chloropyridine-2-thiol complex.
Characterization:
The synthesized complex should be characterized using a suite of analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance or significant shift of the S-H stretching band (around 2550 cm⁻¹) and changes in the C=S stretching vibration (around 1100-1200 cm⁻¹) compared to the free ligand, indicating coordination through the sulfur atom. Shifts in the pyridine ring vibrations would suggest N-coordination. |
| ¹H NMR Spectroscopy | Broadening or shifting of the pyridine proton signals upon coordination to the paramagnetic palladium(II) center. The disappearance of the SH proton signal would confirm deprotonation and coordination of the thiolate. |
| Elemental Analysis | The elemental composition (C, H, N, S, Cl) should match the calculated values for the expected complex formula. |
| X-ray Crystallography | Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center. It could confirm a dimeric structure bridged by the sulfur atoms of the ligands.[3][6] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing this compound are anticipated to be effective catalysts in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The presence of the electron-withdrawing chlorine atom on the pyridine ring can influence the electronic properties of the palladium center, potentially enhancing its catalytic activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Palladium catalysts are central to this transformation, and the choice of ligand is crucial for achieving high yields and functional group tolerance.[7][8][9]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid using a Pd-3-Chloropyridine-2-thiol Catalyst
This protocol is a generalized procedure that can be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Pd-3-chloropyridine-2-thiol complex (e.g., 2 mol % Pd)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2 mmol)[10]
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the Pd-3-chloropyridine-2-thiol catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Component Selection:
-
Catalyst: The in-house synthesized or commercially available Pd-3-chloropyridine-2-thiol complex is used as the catalyst. The thiol ligand is expected to stabilize the palladium center.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are commonly used and effective bases for Suzuki couplings.[7][10]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand is expected to influence each of these steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The sulfur atom of the ligand can stabilize the Pd(0) state, which is the active catalytic species. During oxidative addition, the electronic properties of the ligand can influence the rate of reaction of the aryl halide with the palladium center. In the transmetalation step, the ligand can affect the ease of exchange of the halide for the organic group from the boronic acid. Finally, the ligand environment around the palladium center will dictate the rate of reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Mechanistic studies suggest that the rate-limiting step can be influenced by the nature of the ligand.[11][12][13]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate base/solvent combination. | Ensure the catalyst is properly synthesized and handled under inert conditions. Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., toluene, THF, DMF). Increase the reaction temperature. Consider using a pre-catalyst activation step. |
| Formation of Side Products | Homocoupling of the boronic acid, or decomposition of the starting materials. | Lower the reaction temperature. Use a less concentrated solution. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative processes. |
| Difficulty in Purification | The product has similar polarity to the starting materials or byproducts. | Optimize the chromatographic conditions (e.g., different solvent gradients). Consider alternative purification methods such as recrystallization or distillation if applicable. |
Logical Workflow for Catalyst Application
Sources
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- 2. Palladium(II) complexes of biorelevant ligands. Synthesis, structures, cytotoxicity and rich DNA/HSA interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Chloropyridine-2-thiol and Screening for Biological Activity
Introduction: The Privileged Scaffold of Pyridine-2-thiol
In the landscape of medicinal chemistry, pyridine and its derivatives are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] The pyridine ring's unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in improving aqueous solubility, make it a cornerstone in drug design.[1] When functionalized with a thiol group at the 2-position, the resulting pyridine-2-thiol core becomes a versatile platform for the synthesis of novel therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
This guide focuses on a particularly intriguing starting material: 3-chloropyridine-2-thiol . The presence of both a nucleophilic thiol group and an electrophilic chloro-substituted carbon on the pyridine ring offers a dual-handle for chemical modification. This allows for the systematic and combinatorial derivatization at two distinct points, enabling the exploration of a vast chemical space to identify compounds with potent and selective biological activity.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent screening of its derivatives for biological activity. The protocols and insights provided are grounded in established chemical principles and field-proven methodologies.
Chemical Reactivity and Derivatization Strategies
The this compound molecule presents two primary sites for chemical modification: the sulfur atom of the thiol group and the carbon atom bonded to the chlorine.
-
The Thiol Group (C2-SH): The thiol group is nucleophilic and can readily react with a variety of electrophiles. This allows for the introduction of a wide range of functional groups through S-alkylation, S-acylation, and the formation of disulfides.
-
The Chloro Group (C3-Cl): The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiolates.[5]
The strategic and sequential modification of these two positions allows for the creation of a diverse library of compounds with varying steric and electronic properties, which is essential for comprehensive structure-activity relationship (SAR) studies.
Synthetic Protocols for Derivatization
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: S-Alkylation of this compound
This protocol describes the introduction of an alkyl or substituted alkyl group at the thiol position.
Rationale: S-alkylation is a fundamental and high-yielding reaction for modifying thiols. The choice of base and solvent is critical for efficient deprotonation of the thiol and subsequent nucleophilic attack on the alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, 0.5 M), add the base (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 3-Position
This protocol describes the replacement of the chlorine atom with a nucleophile, such as an amine.
Rationale: The SNAr reaction on the pyridine ring is facilitated by the electron-withdrawing nitrogen atom.[5] The choice of a high-boiling point polar aprotic solvent is often necessary to achieve a reasonable reaction rate.
Materials:
-
3-Chloro-2-(substituted-thio)pyridine (from Protocol 1)
-
Nucleophile (e.g., morpholine, aniline)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., dimethyl sulfoxide (DMSO), 1,4-dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, combine the 3-chloro-2-(substituted-thio)pyridine (1.0 eq), the desired nucleophile (1.5-2.0 eq), and the base (2.0 eq) in the chosen solvent (e.g., DMSO, 0.5 M).
-
Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Derivatization Workflow:
Caption: General workflow for the derivatization of this compound.
Biological Activity Screening Protocols
The synthesized derivatives should be screened for a variety of biological activities to identify potential therapeutic applications. The following are standard in vitro assays for antimicrobial and anticancer activity.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a widely used and standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with solvent)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound and the positive control antibiotic.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds and the positive control in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 105 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Biological Screening Workflow:
Caption: Workflow for the biological screening of this compound derivatives.
Data Presentation and Interpretation
All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Example Data Table for Antimicrobial Activity
| Compound ID | R Group (C2) | Nu Group (C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| CPT-01 | -CH2Ph | -Cl | 64 | 128 | >128 |
| CPT-02 | -CH2COOEt | -Cl | 32 | 64 | 128 |
| CPT-03 | -CH2Ph | -Morpholino | 16 | 32 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
Table 2: Example Data Table for Anticancer Activity
| Compound ID | R Group (C2) | Nu Group (C3) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| CPT-01 | -CH2Ph | -Cl | 25.5 | 32.1 |
| CPT-02 | -CH2COOEt | -Cl | 15.2 | 20.8 |
| CPT-03 | -CH2Ph | -Morpholino | 5.8 | 8.3 |
| Doxorubicin | - | - | 0.9 | 1.2 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the screening of the derivative library will be crucial for establishing a Structure-Activity Relationship (SAR). By comparing the biological activities of compounds with different substituents at the C2 and C3 positions, researchers can deduce the structural features that are important for potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups, bulky or flexible side chains, and hydrogen bond donors or acceptors can all have a significant impact on biological activity.
Once promising "hit" compounds are identified, further optimization can be undertaken. This may involve synthesizing additional analogs with fine-tuned modifications to improve potency, reduce toxicity, and enhance pharmacokinetic properties.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel biologically active compounds. Its dual reactivity allows for the creation of diverse chemical libraries, and the application of systematic screening protocols can lead to the identification of potent antimicrobial and anticancer agents. The methodologies and insights provided in this guide are intended to empower researchers in their quest for new and effective therapeutics.
References
- ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
- Benchchem. (2025). In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols.
- Benchchem. (2025). Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-(Trifluoromethyl)pyridine-2-thiol.
- MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
- National Institutes of Health. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Moroccan Journal of Chemistry. (2020). Heterocyclic Anticancer Compounds: Using S-NICS Method. 8(2), 378-391.
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- ResearchGate. (2007).
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- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024).
- Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201.
- Chempanda.
- ResearchGate. (2018).
- MDPI. (2020).
- Smolecule. Buy 2-Chloropyridine-3-thiol.
- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352.
- National Institutes of Health. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- MDPI. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets.
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- ResearchGate. Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. EWD = Electron withdrawal.
- Chemrio. 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- National Institutes of Health. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
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Application Notes & Protocols: The Strategic Utility of 3-Chloropyridine-2-thiol in Modern Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyridine heterocycle is a cornerstone of modern agrochemical design, lending advantageous properties to a multitude of fungicides, insecticides, and herbicides.[1][2][3] Within this chemical class, 3-Chloropyridine-2-thiol emerges as a highly versatile and strategic synthetic intermediate. Its unique bifunctional nature—a nucleophilic thiol group and a halogenated carbon susceptible to substitution—provides a robust platform for constructing diverse molecular libraries. This document provides a detailed guide for researchers, outlining the synthesis of this key building block, protocols for its derivatization into potential agrochemical candidates, and methodologies for their subsequent biological evaluation.
Introduction: The Pyridine Scaffold in Agrochemicals
Pyridine-based compounds are integral to agricultural science due to their wide spectrum of biological activities and their capacity for metabolic degradation, which can reduce environmental persistence.[1][4] The specific arrangement of substituents on the pyridine ring dictates the compound's mode of action and target specificity. This compound (CAS: 5897-94-9) is a particularly valuable precursor because it allows for facile modification at two key positions, enabling the exploration of a vast chemical space to identify novel active ingredients.[5][6][7][8]
Synthesis of the Core Intermediate: this compound
The direct precursor to this compound is 2,3-dichloropyridine.[9] An efficient and scalable synthesis of 2,3-dichloropyridine is paramount for any research program utilizing this scaffold. A robust one-pot method starting from the readily available 3-aminopyridine is often employed in industrial settings.[10][11][12]
Protocol 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine
This protocol details a one-pot copper-catalyzed Sandmeyer-type reaction.[10][11]
Causality and Experimental Rationale:
-
Step 1 (Chlorination): The initial chlorination of 3-aminopyridine is necessary to install the first chlorine atom. Using HCl and H₂O₂ is a common and effective method.[12]
-
Step 2 (Diazotization): The primary amine is converted to a diazonium salt using a nitrite source in a strong acid. This creates an excellent leaving group (N₂).
-
Step 3 (Sandmeyer Reaction): A copper catalyst (Cu(I) or Cu(II)) facilitates the replacement of the diazonium group with a chloride ion from the hydrochloric acid medium to yield the final product.[10][12]
Materials & Reagents:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂)
-
Toluene or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with stirring, cooling, and addition funnel capabilities
Procedure:
-
Formation of 3-Amino-2-chloropyridine:
-
In a well-ventilated fume hood, dissolve 3-aminopyridine in concentrated HCl in the reaction vessel. Cool the mixture to 0-5°C using an ice bath.
-
Slowly add hydrogen peroxide dropwise via an addition funnel, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC or TLC.[10]
-
-
Diazotization and Sandmeyer Reaction:
-
Cool the reaction mixture back down to 0-5°C.
-
Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the reaction mixture, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of CuCl₂ in concentrated HCl.
-
Slowly add the diazonium salt solution to the copper catalyst solution. Vigorous nitrogen gas evolution will be observed.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with toluene.
-
Wash the organic layer sequentially with water and a saturated NaHCO₃ solution to neutralize excess acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 2,3-dichloropyridine.
-
The product can be further purified by distillation or chromatography if necessary.
-
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the more activated chlorine atom in 2,3-dichloropyridine with a sulfur nucleophile.
Causality and Experimental Rationale: The chlorine atom at the 2-position of the pyridine ring is more electron-deficient due to the inductive effect of the ring nitrogen, making it more susceptible to nucleophilic attack than the chlorine at the 3-position. Sodium hydrosulfide (NaSH) is used as a direct and potent sulfur source.
Materials & Reagents:
-
2,3-Dichloropyridine
-
Sodium Hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Dilute Hydrochloric Acid
-
Deionized Water
Procedure:
-
Dissolve 2,3-dichloropyridine in DMF in a reaction flask.
-
Add sodium hydrosulfide portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~5-6. This protonates the thiolate salt, causing the product to precipitate.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
Core Reactivity and Derivatization Strategies
This compound is a scaffold primed for diversification. The thiol group can be readily S-alkylated, S-acylated, or oxidized, while the chlorine at the 3-position can be displaced by various nucleophiles, often requiring more forcing conditions or metal catalysis. This dual reactivity allows for the systematic generation of compound libraries to probe structure-activity relationships (SAR).
Diagram 1: Synthesis and Derivatization of this compound A logical workflow from a common starting material to the key intermediate and its subsequent diversification.
Caption: Synthetic route to this compound and key derivatization pathways.
Application Protocol: Synthesis of a Fungicidal Scaffold
Derivatives of pyridinethiol have shown promising fungicidal activity.[6] This protocol outlines the synthesis of a representative N-(thiophen-2-yl) nicotinamide derivative scaffold, which combines the pyridylthio moiety with another biologically active heterocycle.[13]
Protocol 3: Synthesis of an S-Alkylated Pyridylthioether Scaffold
Causality and Experimental Rationale:
-
Step 1 (S-Alkylation): The thiol is deprotonated by a mild base (e.g., K₂CO₃) to form a thiolate, which is a potent nucleophile. This readily attacks an electrophilic alkyl halide (in this case, an acetamide derivative) to form a stable thioether linkage.
-
Step 2 (Amide Coupling - Hypothetical Extension): While not detailed here, the chlorine at C3 could be further functionalized, for instance, by conversion to a carboxylic acid followed by amide coupling to introduce another element of diversity.
Materials & Reagents:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
2-Chloro-N-(thiophen-2-yl)acetamide (or other suitable electrophile)
-
Acetone or Acetonitrile
-
Deionized Water
Procedure:
-
To a solution of this compound in acetone, add potassium carbonate. Stir the suspension for 15-20 minutes at room temperature.
-
Add a solution of 2-Chloro-N-(thiophen-2-yl)acetamide in acetone dropwise to the mixture.
-
Heat the reaction to reflux (approx. 56°C for acetone) and maintain for 3-5 hours. Monitor the reaction's completion using TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain the target thioether.
Table 1: Representative Agrochemical Scaffolds from this compound
| Scaffold Class | General Structure | Target Activity | Rationale |
| Thioether Fungicides | 3-Chloro-2-(alkylthio)pyridine | Fungicidal | The pyridylthioether moiety is a known toxophore in various antifungal agents. |
| Thioether Insecticides | 3-Chloro-2-(heteroarylmethylthio)pyridine | Insecticidal | This scaffold can mimic aspects of neonicotinoids, potentially acting on insect nicotinic acetylcholine receptors.[14] |
| C3-Amine Herbicides | 3-Amino-2-(alkylthio)pyridine | Herbicidal | Substitution at the C3 position can lead to compounds that inhibit key plant enzymes, such as protoporphyrinogen oxidase.[4] |
Biological Evaluation: Screening Protocols
Once a library of compounds is synthesized, a systematic biological screening process is required to identify promising candidates.
Protocol 4: Primary In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Causality and Experimental Rationale: This assay provides a rapid and cost-effective method to determine the direct effect of a compound on the growth of a target fungal pathogen. Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of many fungal species. By incorporating the test compound into the medium, one can measure the concentration required to inhibit growth.
Materials & Reagents:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in DMSO
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the test compound (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). A DMSO-only plate serves as the negative control. A commercial fungicide can be used as a positive control.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each test plate.
-
Seal the plates and incubate at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the negative control plate has reached near-full growth (but before it touches the edge).
-
Calculate the percentage of inhibition relative to the negative control. Use this data to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound.
Diagram 2: Agrochemical Discovery Workflow A high-level overview of the process from synthesis to lead identification.
Caption: A typical screening cascade for discovering novel agrochemicals.
Conclusion
This compound stands out as a high-value intermediate for agrochemical research. Its accessible synthesis and orthogonal reactive sites provide chemists with a reliable and flexible platform for generating novel molecules. The protocols and strategies outlined in this document offer a foundational framework for researchers to exploit the potential of this scaffold in the ongoing search for effective and sustainable crop protection solutions.
References
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- How can 2,3-dichloropyridine be synthesized? - FAQ. (n.d.). Guidechem.
- 2,3-Dichloropyridine | 2402-77-9. (n.d.). ChemicalBook.
- Synthesis method of 2,3-dichloropyridine. (n.d.). Google Patents.
- Preparation method of 2,3-dichloropyridine. (n.d.). Eureka | Patsnap.
- Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (n.d.). ResearchGate.
- Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (n.d.). ResearchGate.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.).
- 3-Chloro-2-pyridinethiol | CAS 5897-94-9. (n.d.). Santa Cruz Biotechnology.
- The Essential Role of 3-Chloropyridine in Organic Synthesis. (n.d.).
- Process for the manufacture of 2,3-dichloropyridine. (n.d.). Google Patents.
- Buy 2-Chloropyridine-3-thiol. (n.d.). Smolecule.
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- This compound. (n.d.). LabSolutions.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
- Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and their i. (n.d.). ResearchGate.
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Protocol for Monitoring 3-Chloropyridine-2-thiol Reactions by Thin-Layer Chromatography (TLC)
An Application Guide
Introduction: The Imperative of Real-Time Reaction Analysis
In synthetic organic chemistry, the ability to monitor a reaction's progress in real-time is not merely a convenience but a cornerstone of process optimization, yield maximization, and impurity profiling. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for this purpose.[1][2][3] It provides a qualitative snapshot of the reaction mixture, allowing chemists to determine the consumption of starting materials, the formation of products, and the emergence of any byproducts.[4][5][6]
This guide provides a detailed protocol for monitoring reactions involving 3-Chloropyridine-2-thiol, a versatile heterocyclic building block in pharmaceutical and agrochemical synthesis.[7][8] The molecule's distinct structural features—a polar pyridine ring, a reactive thiol group, and an electrophilic chlorinated carbon—necessitate a carefully optimized TLC protocol for achieving clear and interpretable results.[7][9] Understanding the interplay between the stationary phase, mobile phase, and the specific physicochemical properties of the analytes is paramount for success.
Foundational Principles of TLC Separation
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2][10]
-
Stationary Phase: For compounds like this compound, the standard stationary phase is silica gel (SiO₂) or alumina (Al₂O₃), which are highly polar materials coated as a thin layer on a support plate (e.g., glass, aluminum, or plastic).[1][10][11] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with analytes.[10]
-
Mobile Phase (Eluent): An organic solvent or a mixture of solvents, the mobile phase, moves up the plate via capillary action.[2]
-
Separation: As the mobile phase ascends, it carries the spotted analytes with it. The separation is achieved because each compound in the mixture partitions differently between the two phases. Highly polar compounds interact strongly with the polar stationary phase and thus move slowly up the plate, resulting in a lower Retention Factor (Rf).[12][13] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[14][15]
The Retention Factor (Rf) is the key quantitative metric in TLC, calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[14][16]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal separation results in distinct spots with Rf values between 0.3 and 0.7, as this range minimizes measurement errors and provides a clear window for observing other potential components.[4]
Experimental Protocol: Monitoring a Reaction
This protocol is designed as a self-validating system, employing a three-lane spotting technique to provide an unambiguous interpretation of the reaction's progress.[5][17]
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under 254 nm UV light).
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes (micropipettes).
-
Solvents: HPLC-grade solvents for the mobile phase (see Table 1).
-
Visualization Agents: UV lamp (254 nm), iodine chamber, and/or potassium permanganate (KMnO₄) stain.
-
Reaction Aliquots: Samples taken directly from the reaction vessel at timed intervals.
-
Reference Samples: Dilute solutions of the starting material (this compound) and, if available, the expected product.
Workflow for Reaction Monitoring
The entire process, from initial setup to final analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: General workflow for monitoring a chemical reaction using TLC.
Step-by-Step Methodology
Step 1: Preparation of the Developing Chamber Pour the chosen eluent (mobile phase) into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line on the TLC plate.[17] Place a piece of filter paper partially submerged in the solvent along the chamber wall. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This saturation prevents the eluent from evaporating off the plate during development, which ensures a uniform solvent front and reproducible Rf values.
Step 2: Preparation of the TLC Plate Using a pencil, gently draw a straight line across a TLC plate approximately 1 cm from the bottom. This is the origin line. Be careful not to gouge the silica layer. Mark three evenly spaced points on this line for spotting.
Step 3: The Three-Lane Spotting Technique This technique is crucial for accurate interpretation.[5][17]
-
Lane 1 (Left): Starting Material (SM) : Using a capillary tube, apply a small spot of the diluted this compound reference solution.
-
Lane 2 (Center): Co-spot (Co) : Apply a spot of the SM reference solution. Allow it to dry completely, then spot the reaction mixture directly on top of it. The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the starting material, especially if Rf values are very close.[17]
-
Lane 3 (Right): Reaction Mixture (Rxn) : Apply a small spot of the aliquot taken from the reaction.
Causality: The spots should be as small as possible (1-2 mm diameter) to prevent streaking and ensure optimal separation.[12] Allow the solvent from each spot to evaporate completely before development.
Caption: Visualization of incomplete vs. complete reactions using the 3-lane spotting method.
Step 4: Development (Elution) Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate undisturbed.[2] When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[15]
Step 5: Visualization
-
UV Light (Non-destructive): View the dried plate under a 254 nm UV lamp.[18] The pyridine ring in this compound and many of its derivatives is UV active and will appear as dark spots against the fluorescent green background.[19] Circle the spots lightly with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[18] Thiols and other unsaturated or aromatic compounds will absorb the iodine vapor and appear as yellow-brown spots.[19][20] This method is often more sensitive for thiols than UV alone. The spots will fade over time, so they should be circled immediately.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): Briefly dip the plate into a dilute solution of KMnO₄, then gently heat with a heat gun. Oxidizable functional groups, such as the thiol (-SH) group, will react with the permanganate, leaving a yellow or white spot on a purple background.[21][22] This is a highly sensitive stain for detecting the presence or absence of the thiol starting material.
Selecting and Optimizing the Mobile Phase
The choice of eluent is the most critical variable in TLC.[11] this compound is a polar compound. Its reaction products may be more or less polar. For example, an S-alkylation reaction will likely yield a less polar product, while oxidation of the thiol to a sulfonic acid would yield a much more polar product. The goal is to find a solvent system where the starting material has an Rf of ~0.3-0.4, providing space for both more and less polar products to appear distinctly on the plate.[17]
A common strategy is to use a binary solvent mixture, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate or dichloromethane.[6] The overall polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[4]
| Solvent System (v/v) | Polarity | Recommended Use Case | Expected Rf of this compound |
| 70:30 Hexane : Ethyl Acetate | Low-Medium | Good starting point for many reactions. Ideal for products that are significantly less polar than the starting material. | Low (< 0.2) |
| 50:50 Hexane : Ethyl Acetate | Medium | A versatile system. Often provides good separation for starting material and products of similar polarity. | Moderate (0.3 - 0.5) |
| 95:5 Dichloromethane : Methanol | Medium-High | For separating more polar compounds. Useful if the product is more polar than the starting material.[23] | High (0.6 - 0.8) |
| 90:10:1 Dichloromethane : Methanol : Acetic Acid | High (Acidic) | For very polar, acidic products (e.g., sulfonic acids) that might otherwise streak. The acid suppresses deprotonation of the silanol groups. | High (> 0.7) |
| 90:10:1 Dichloromethane : Methanol : Ammonium Hydroxide | High (Basic) | For very polar, basic products. The base helps to deprotonate acidic sites on the silica, preventing streaking of basic analytes.[24] | High (> 0.7) |
| Table 1: Recommended starting solvent systems for TLC analysis of this compound reactions. |
Optimization Strategy:
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 70:30 to 50:50 Hexane:EtOAc).[15]
-
If Rf is too high (>0.8): The eluent is too polar. Decrease the proportion of the polar solvent.[15]
References
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Clark, J. (2016). Principles of Thin Layer Chromatography.
- Aryal, S. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Vidyasagar University. (n.d.). Thin Layer Chromatography. Department of Microbiology.
- Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
- Wikipedia. (n.d.). Thin-layer chromatography.
- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Organic Chemistry. (n.d.). TLC stains.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods. Department of Chemistry.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Chemistry and Biochemistry.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- YouTube. (2021). The iodine staining technique for TLC analysis.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- PubChem. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Royal Society of Chemistry. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols.
- IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- ResearchGate. (2025). Synthesis and some reactions of 3-cyanopyridine-2-thiones.
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Topic: Scale-up Synthesis of 3-Chloropyridine-2-thiol and its Derivatives: A Comprehensive Technical Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridine-2-thiol is a pivotal heterocyclic building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure offers multiple reaction sites for derivatization, making it a versatile intermediate. However, transitioning its synthesis from laboratory to pilot or industrial scale presents unique challenges related to reaction control, safety, and purification. This guide provides a detailed, field-proven protocol for the robust scale-up synthesis of this compound via nucleophilic aromatic substitution of 2,3-dichloropyridine. We delve into the critical process parameters, safety-by-design principles for handling hazardous reagents, and analytical methods for quality assurance. Furthermore, a validated protocol for the subsequent S-alkylation to produce thioether derivatives is presented, demonstrating the utility of the parent compound in further synthetic applications.
Introduction: Strategic Importance and Scale-up Rationale
The pyridine-2-thiol moiety is a key pharmacophore found in numerous biologically active molecules. The presence of a chlorine atom at the 3-position provides an additional vector for molecular elaboration through cross-coupling reactions, making this compound (CAS No: 5897-94-9) a particularly valuable intermediate.[1][2] The primary synthetic challenge lies in achieving selective monosubstitution of a di-halogenated precursor under conditions that are both efficient and scalable.
The chosen synthetic route, the reaction of 2,3-dichloropyridine with a sulfur nucleophile, is predicated on several factors crucial for large-scale production:
-
Starting Material Accessibility : 2,3-Dichloropyridine is a commercially available and relatively inexpensive starting material.[3]
-
Atom Economy : The direct substitution reaction is highly efficient, minimizing waste.
-
Reaction Robustness : The nucleophilic aromatic substitution (SNAr) mechanism is well-understood and generally provides high conversion under optimized conditions.
This document serves as a practical guide for chemists and chemical engineers tasked with producing multi-gram to kilogram quantities of this key intermediate.
Synthetic Strategy: The SNAr Approach
The core of the synthesis involves the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium hydrosulfide (NaSH). The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect and stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. This inherent electronic bias allows for a highly selective reaction.
A Chinese patent describes an industrialized, one-step method for synthesizing 2-mercaptopyridine from 2-chloropyridine using anhydrous sodium hydrosulfide, highlighting the suitability of this reagent for large-scale operations and noting its applicability to other chloropyridines.[4]
Caption: Core reaction pathway for the synthesis of this compound.
Part I: Scale-Up Synthesis of this compound
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Critical Process Parameters
Successful and safe scale-up hinges on the precise control of several key parameters. The following table summarizes the optimized conditions and provides the rationale for each choice.
| Parameter | Optimized Value | Rationale & Field Insights |
| NaSH Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of NaSH ensures complete conversion of the starting material. A large excess can promote side reactions or complicate the work-up. Anhydrous NaSH is preferred to minimize water content, which can affect solvent properties and reaction rates.[4] |
| Solvent | N,N-Dimethylformamide (DMF) or Propylene Glycol | DMF is an excellent polar aprotic solvent that readily dissolves both reactants and facilitates the SNAr reaction. Propylene glycol is a higher-boiling, less toxic alternative that has also proven effective.[5] Solvent choice on scale-up must also consider cost, ease of recovery, and safety. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe (typically 4-8 hours) without significant decomposition. Temperature control is critical; an initial exotherm may be observed upon reagent mixing. |
| Work-up pH | Acidify to pH 4-5 | The product initially forms as the sodium thiolate salt. Careful acidification with an acid like acetic acid or dilute HCl protonates the thiolate to yield the desired thiol. Crucially, acidification must be performed in a well-ventilated fume hood or reactor to control the release of toxic H₂S gas. [6][7] |
| Purification Method | Precipitation & Filtration | On a large scale, purification by chromatography is often impractical. This protocol is designed for the product to be isolated by precipitation from the reaction mixture upon acidification and addition of water, followed by filtration. |
Detailed Experimental Protocol
Safety Pre-Check:
-
Sodium Hydrosulfide (NaSH): Highly corrosive, toxic if swallowed, and hygroscopic.[6][7] Reacts with acids and water to release flammable and highly toxic hydrogen sulfide (H₂S) gas.[8][9] All manipulations must be performed in a well-ventilated fume hood, away from acids.[10] Personal Protective Equipment (PPE) must include chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8] An H₂S detector should be in place.
-
2,3-Dichloropyridine: Harmful if swallowed or in contact with skin.
-
DMF: A reproductive toxin; avoid inhalation and skin contact.
Equipment:
-
5 L three-neck round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer
-
Thermocouple and temperature controller
-
Heating mantle (or reactor heating/cooling system)
-
Condenser with a nitrogen/argon inlet
-
Addition funnel
Reagents:
-
2,3-Dichloropyridine (148.0 g, 1.0 mol)
-
Anhydrous Sodium Hydrosulfide (NaSH, flakes, ≥99%) (84.1 g, 1.2 mol, 1.2 eq)[4]
-
N,N-Dimethylformamide (DMF) (1.5 L)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure the mechanical stirrer provides good agitation.
-
Reagent Charging: Charge the anhydrous sodium hydrosulfide flakes into the reactor. Insight: NaSH can be highly static; handle with care to avoid creating dust. Add the DMF via cannula or from a sealed container.
-
Heating: Begin stirring and heat the slurry to 80 °C.
-
Addition of Substrate: Once the temperature is stable, slowly add the 2,3-dichloropyridine to the reactor over 30-45 minutes using the addition funnel. An initial exotherm may be observed; maintain the internal temperature below 100 °C.
-
Reaction Monitoring: Hold the reaction mixture at 90-95 °C for 4-8 hours. The reaction progress can be monitored by taking small aliquots, quenching them into a water/ethyl acetate mixture, and analyzing the organic layer by TLC or HPLC/GC-MS. The reaction is complete when the starting material is consumed (<1%).
-
Cooling and Quenching: Once complete, cool the dark reaction mixture to room temperature (20-25 °C).
-
Precipitation (CRITICAL SAFETY STEP): Place the reactor in an ice-water bath to cool it to 10-15 °C. In a well-ventilated hood , slowly add 1.5 L of deionized water to the reaction mixture over 1 hour. The product may begin to precipitate.
-
Acidification (CRITICAL SAFETY STEP): While maintaining cooling and vigorous stirring, slowly add glacial acetic acid dropwise to adjust the pH of the slurry to 4-5 (check with pH paper). This step will generate significant amounts of H₂S gas. Ensure adequate ventilation and scrubbing if necessary.
-
Isolation: Stir the resulting thick slurry for an additional hour in the ice bath to ensure complete precipitation. Collect the solid product by filtration using a large Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral. Dry the pale-yellow solid product in a vacuum oven at 40-50 °C to a constant weight.
-
Analysis: The expected yield is 120-135 g (82-93%). Purity should be assessed by HPLC and ¹H NMR. The product should be a pale-yellow solid.[1]
Part II: Synthesis of this compound Derivatives (S-Alkylation)
The thiol group of the product is a versatile handle for further functionalization. A common derivatization is S-alkylation to form stable thioethers.
Caption: Overall workflow from starting material to derivative synthesis.
Protocol: Synthesis of 3-Chloro-2-(methylthio)pyridine
Procedure:
-
Setup: In a reactor equipped with a mechanical stirrer, thermocouple, and condenser under a nitrogen atmosphere, suspend this compound (72.8 g, 0.5 mol) and potassium carbonate (83.0 g, 0.6 mol, 1.2 eq) in acetone (750 mL).
-
Reagent Addition: Gently heat the mixture to 40 °C. Slowly add methyl iodide (78.1 g, 34.3 mL, 0.55 mol, 1.1 eq) over 30 minutes. A moderate exotherm will be observed. Maintain the temperature below reflux (approx. 56 °C).
-
Reaction: Stir the reaction mixture at reflux for 2-3 hours until TLC or HPLC analysis shows complete consumption of the starting thiol.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium iodide). Wash the salts with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-chloro-2-(methylthio)pyridine as a low-melting solid or oil.
Analytical Quality Control
Ensuring the purity and identity of the final product is essential.
| Test | Method | Specification |
| Appearance | Visual Inspection | Pale-yellow to off-white solid |
| Purity | HPLC (C18 column, MeCN/H₂O gradient) | ≥ 98.0% |
| Identity | ¹H NMR (in DMSO-d₆ or CDCl₃) | Spectrum must be consistent with the structure of this compound. |
| Melting Point | Capillary Melting Point Apparatus | Consistent with literature values. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature. Confirm NaSH quality; it can degrade upon storage.[11] |
| Product loss during work-up. | Ensure pH is accurately adjusted to 4-5 for full precipitation. Ensure filter cake is washed with cold water to minimize solubility losses. | |
| Dark Product Color | Oxidation or side reactions. | Ensure the reaction is run under an inert atmosphere. Avoid excessive temperatures or prolonged reaction times. |
| Low Purity (Multiple Spots on TLC) | Formation of disulfide by-product. | Maintain a strictly inert atmosphere to prevent oxidative coupling of the thiol. |
| Incomplete reaction. | See "Low Yield" above. | |
| Strong H₂S Smell from Final Product | Trapped H₂S gas. | Wash the filter cake extensively with water. Dry the product thoroughly under vacuum. |
References
- Parmar, D. K., & Bhatt, H. B. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
- Carl ROTH. (2024). Safety Data Sheet: Sodium hydrosulfide.
- Moleko. (2021). Safety Data Sheet Sodium Hydrosulfide Solution.
- Baijin. (2024). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS).
- Baijin. (2024). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer.
- Organic Syntheses. (N.D.). Procedure for the synthesis of related pyridine derivatives.
- Google Patents. (2011). CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- MDPI. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- National Institutes of Health. (N.D.). A Simple, Modular Synthesis of Substituted Pyridines.
- PubMed. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
- J-Stage. (N.D.). Sulfur-containing Pyridine Derivatives. XLV. Synthesis of 2-Mercapto-3-amino-6-chloropyridine Derivatives.
- Google Patents. (2015). CN104529880A - Synthesis method of 2,3-dichloropyridine.
- Google Patents. (1986). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
- MDPI. (2017). Synthesis and Crystal Structure of A Pyrithione Derivative.
- Google Patents. (1977). US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides.
- PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
- Wikipedia. (N.D.). 3-Chloropyridine.
- Google Patents. (1973). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
- MDPI. (2003). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
- ResearchGate. (2007). Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles.
- CP Lab Safety. (N.D.). This compound, min 98%.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- HETEROCYCLES. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative.
- Wikipedia. (N.D.). Sodium hydrosulfide.
- PubMed. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors.
- Organic Chemistry Portal. (N.D.). Sodium Hydrosulfite, Sodium Dithionite.
- ResearchGate. (2005). Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- Organic Syntheses. (N.D.). Procedure for the reduction of a nitro compound using sodium hydrosulfite.
- PubChem. (N.D.). 3-Chloropyridine.
- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives.
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Application Notes and Protocols: 3-Chloropyridine-2-thiol as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Chloropyridine-2-thiol in Heterocyclic Chemistry
This compound is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in modern synthetic organic and medicinal chemistry.[1] Its structure is distinguished by three key reactive sites: a nucleophilic thiol group at the C2 position, an electrophilic carbon at the C3 position bearing a labile chlorine atom, and the pyridine ring itself, which can influence reactivity and provide a scaffold for biological activity.[2] This unique combination of functionalities allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex, fused heterocyclic systems.
The thiol and chloro groups, positioned ortho to each other, are perfectly poised for cyclization reactions, enabling the efficient, often one-pot, synthesis of therapeutically relevant scaffolds such as thiazolo[5,4-b]pyridines and pyridothienopyrimidines.[3][4] These resulting heterocyclic cores are prevalent in numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and compounds targeting neurodegenerative diseases, underscoring the strategic importance of this compound in drug discovery and development pipelines.[5][6][7]
This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of novel heterocyclic compounds, with a focus on explaining the causality behind experimental choices to ensure reproducibility and facilitate further innovation.
Application Note I: Synthesis of Thiazolo[5,4-b]pyridine Derivatives
Scientific Context and Rationale:
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, notably identified in compounds designed as c-KIT inhibitors to overcome drug resistance in cancer therapy.[3] The synthesis of this bicyclic system from this compound leverages a classical Hantzsch-type thiazole synthesis logic. The nucleophilic thiol group of the pyridine precursor attacks an electrophilic carbon, typically from an α-halocarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration to form the fused thiazole ring. This approach provides a direct and efficient route to this important heterocyclic core.
General Synthetic Workflow:
The overall strategy involves a condensation and cyclization reaction between this compound and a suitable dielectrophilic partner, such as a compound containing an α-halocarbonyl moiety. The thiol acts as the initial nucleophile, and the reaction proceeds via an intermediate that subsequently cyclizes.
Caption: General workflow for Thiazolo[5,4-b]pyridine synthesis.
Protocol 1: Preparation of 2H-Thiazolo[5,4-b]pyridin-2-one Core
This protocol describes the foundational step of creating the thiazolo[5,4-b]pyridine core structure through the reaction of this compound with chloroacetic acid. This method is adapted from established procedures for synthesizing similar thiazole-fused heterocycles.[4]
Materials:
-
This compound (1.0 eq, e.g., 1.46 g, 10 mmol)
-
Chloroacetic acid (1.0 eq, e.g., 0.95 g, 10 mmol)
-
Anhydrous Sodium Acetate (2.0 eq, e.g., 1.64 g, 20 mmol)
-
Glacial Acetic Acid (20 mL)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control or water bath
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask, add this compound (1.46 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The sodium acetate acts as a base to deprotonate the thiol, enhancing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Reaction: Place a magnetic stir bar in the flask, attach a condenser, and gently heat the mixture to 60-70 °C with continuous stirring. A water bath is recommended for stable temperature control.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice while stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any remaining acetic acid and salts. Dry the product under vacuum or in a desiccator.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Expected Outcome: The protocol yields the 2H-Thiazolo[5,4-b]pyridin-2-one core as a solid. This intermediate is primed for further derivatization, such as chlorination followed by nucleophilic substitution, to generate a library of bioactive compounds.[3]
Data Summary Table for Thiazolo[5,4-b]pyridine Derivatives:
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | Biological Target | Reference |
| 6h | H | 3-(Trifluoromethyl)phenyl | ~60% (2 steps) | c-KIT Kinase | [3] |
| 7a | H | Acetyl | ~35% | c-KIT Kinase | [3] |
| TP-1 | Cl | Phenyl | N/A | CDK4/6 (in silico) | [4] |
| TP-2 | Cl | 4-Methoxyphenyl | N/A | CDK4/6 (in silico) | [4] |
Application Note II: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Scientific Context and Rationale:
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles of significant medicinal interest, known to exhibit a wide spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[5][6] They are also explored as probes for β-amyloid plaques in Alzheimer's disease research.[5] A common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, to construct the pyridine ring.[6][8]
While direct synthesis from this compound is less common, a logical pathway involves converting the thiol into a more suitable functional group or using the chloro-substituent as a reactive handle. A robust method is to first react the pyridine with hydrazine to form a 3-hydrazinopyridine intermediate, which then serves as the pyrazole precursor for subsequent cyclization.
General Synthetic Workflow:
This multi-step approach transforms the starting material into a key intermediate that can undergo a classical pyrazole-forming cyclization.
Caption: Multi-step synthesis of Pyrazolo[3,4-b]pyridines.
Protocol 2: Two-Step Synthesis of a 1H-Pyrazolo[3,4-b]pyridine-2-thiol Derivative
This protocol outlines the synthesis of a substituted pyrazolo[3,4-b]pyridine derivative, starting with the formation of a hydrazino intermediate followed by cyclization with a β-ketoester. This approach is based on established methodologies for constructing fused pyrazole systems.[9][10]
Part A: Synthesis of 3-Hydrazinopyridine-2-thiol Intermediate
Materials:
-
This compound (1.0 eq, e.g., 1.46 g, 10 mmol)
-
Hydrazine hydrate (80% solution, 3.0 eq, e.g., 1.88 mL, 30 mmol)
-
Ethanol (25 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.46 g, 10 mmol) in ethanol (25 mL).
-
Reagent Addition: Add hydrazine hydrate (1.88 mL, 30 mmol) to the solution.
-
Heating: Attach a condenser and reflux the mixture for 6-8 hours. The displacement of the chlorine atom is facilitated by heat.
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Isolation: After cooling, reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.
-
Filtration: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. This crude 3-hydrazinopyridine-2-thiol is often used directly in the next step.
Part B: Cyclization to form the Pyrazolo[3,4-b]pyridine Core
Materials:
-
Crude 3-Hydrazinopyridine-2-thiol (from Part A, ~10 mmol)
-
Ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
Reaction Setup: Combine the crude 3-hydrazinopyridine-2-thiol and ethyl acetoacetate (1.43 g, 11 mmol) in a 100 mL round-bottom flask.
-
Solvent/Catalyst: Add glacial acetic acid (20 mL), which serves as both the solvent and an acid catalyst for the condensation.
-
Heating: Reflux the mixture for 4-6 hours. The reaction involves condensation between the hydrazine and the ketone of ethyl acetoacetate, followed by intramolecular cyclization and elimination of water.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to obtain the purified 3-methyl-2-thioxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine product.
Data Summary Table for Pyrazolo[3,4-b]pyridine Derivatives:
| Compound ID | R4 Substituent | R6 Substituent | Yield (%) | Biological Activity / Application | Reference |
| 5a | 4-(N,N-dimethylamino)-phenyl | Methyl | 28% | β-Amyloid Plaque Probe | [5] |
| 5c | 1-Pyrenyl | Methyl | 20% | β-Amyloid Plaque Probe | [5] |
| 12 | Phenyl | Acetyl | N/A | Antimicrobial Precursor | [9] |
| 15 | Methyl | Cyano | N/A | Antimicrobial Precursor | [9] |
References
- Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC - National Center for Biotechnology Information URL
- Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI URL:[Link]
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central - NIH URL:[Link]
- Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchG
- Title: Examples of pyrazolo[3,4-b]pyridines biologically actives Source: ResearchG
- Title: Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents Source: PubMed URL:[Link]
- Title: Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents Source: ResearchG
- Title: 3-Chloropyridine - Wikipedia Source: Wikipedia URL:[Link]
- Title: this compound, min 98%, 1 gram Source: CP Lab Safety URL:[Link]
- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: PMC - NIH URL:[Link]
- Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines Source: NIH URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Buy 2-Chloropyridine-3-thiol [smolecule.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to the Catalytic Chemistry of 3-Chloropyridine-2-thiol Metal Complexes: Current Knowledge and Future Prospects
Abstract: Metal complexes derived from substituted pyridine-2-thiolate ligands represent a versatile class of compounds with significant potential in catalysis. The electronic and steric properties of these complexes can be finely tuned by modifying the pyridine ring, directly influencing the reactivity of the metallic center. This technical guide focuses on the specific ligand, 3-chloropyridine-2-thiol (3-ClPyS), an electron-deficient variant whose applications are beginning to be explored. While extensive catalytic protocols are still emerging, existing research on its coordination chemistry and reactivity provides a strong foundation for projecting its utility. This document consolidates the known science, provides detailed protocols based on analogous systems, and offers a forward-looking perspective on the application of 3-ClPyS metal complexes in catalysis for researchers in academia and industry.
Introduction: The Role of Ligand Design in Catalysis
The performance of a homogeneous transition metal catalyst is fundamentally dictated by the coordination sphere around the metal ion. Ligands are not passive spectators; they are integral components that control the catalyst's stability, solubility, and, most importantly, its reactivity. Pyridine-based ligands have been widely employed due to their robust coordination properties and the ease with which they can be functionalized.[1] The introduction of substituents allows for the systematic modulation of the electronic environment at the metal center. Electron-donating groups can enhance the metal's nucleophilicity, while electron-withdrawing groups can increase its electrophilicity and influence the kinetics of key catalytic steps like oxidative addition and reductive elimination.[1]
The 3-chloropyridine-2-thiolate (3-ClPyS) ligand is of particular interest. The chloro group at the 3-position acts as an inductive electron-withdrawing group, which is expected to decrease the electron density at the coordinating nitrogen and sulfur atoms. This electronic perturbation can have profound effects on the reactivity of the metal complex. Research into a tungsten complex of 3-ClPyS has already demonstrated that this substitution influences reaction intermediates and pathways, providing a glimpse into its potential for catalytic design.[2] This guide will explore this known reactivity and build upon it to propose applications in mainstream organic transformations.
Synthesis and Characterization of 3-ClPyS Metal Complexes
The preparation of 3-ClPyS metal complexes is a two-step process involving the synthesis of the ligand followed by its coordination to a suitable metal precursor.
Protocol 2.1: Synthesis of the Potassium Salt of the Ligand, K(3-ClPyS)
Scientist's Note: The ligand is often handled as its more stable and less odorous potassium salt. The reaction involves the deprotonation of the thiol group with a base like potassium hydroxide or potassium tert-butoxide. The following is a representative procedure.
-
Reagent Preparation: In a fume hood, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol (approx. 0.2 M concentration).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet (Nitrogen or Argon).
-
Deprotonation: Slowly add a solution of potassium hydroxide (1.05 eq) in methanol or potassium tert-butoxide (1.05 eq) in THF to the ligand solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of a precipitate (the potassium salt) may be observed.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and then dried under vacuum.
-
Characterization: The product, K(3-ClPyS), can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the absence of the S-H proton and changes in the pyridine ring signals.
Protocol 2.2: General Synthesis of a Metal Complex (e.g., M(3-ClPyS)₂L₂)
Scientist's Note: This protocol describes a general method for coordinating the ligand to a metal center, such as Palladium(II) or Tungsten(II), which are common in catalysis. The choice of metal precursor and solvent is critical.
-
Precursor Solubilization: Dissolve the metal precursor (e.g., [PdCl₂(MeCN)₂] or [WBr₂(CO)₃(MeCN)₂], 1.0 eq) in an appropriate degassed solvent (e.g., dichloromethane (DCM), acetonitrile) under an inert atmosphere.
-
Ligand Addition: In a separate flask, dissolve K(3-ClPyS) (2.1 eq for a bis-ligated complex) in the same solvent.
-
Coordination Reaction: Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or NMR spectroscopy until the starting metal precursor is consumed. Reaction times can vary from a few hours to overnight.
-
Workup and Purification:
-
Filter the reaction mixture to remove any inorganic salts (e.g., KCl).
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude complex using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/heptane).
-
-
Characterization: Confirm the structure and purity of the final complex using ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Case Study: Bio-inspired Reactivity of a Tungsten(II) 3-ClPyS Complex
The most detailed study to date on a 3-ClPyS metal complex involves its use in a tungsten-acetylene system, designed to model the reactivity of the tungstoenzyme acetylene hydratase.[2][3] This work provides invaluable, experimentally-grounded insight into how the 3-chloro substituent modifies reactivity.
The study explored the synthesis of [W(CO)(C₂H₂)(3-ClPyS)₂] and its subsequent intramolecular reaction where the sulfur atom of one ligand attacks the coordinated acetylene.[2]
Key Findings:
-
Synthesis: The tungsten(II) acetylene complex bearing the 3-ClPyS ligand was successfully synthesized and characterized.
-
Acetylene Insertion: The complex undergoes an intramolecular nucleophilic attack to form an "acetylene inserted" product. This transformation is a key step in understanding the potential mechanisms of acetylene hydratase.
-
Electronic Effect of the Chloro Group: Crucially, the study compared the 3-ClPyS complex with analogues having different substituents (e.g., 4-methyl). It was found that while the electron-withdrawing chloro group in the 3-position did not prevent the insertion reaction, the resulting inserted complex was significantly more sensitive and prone to releasing acetylene back into solution.[2] This demonstrates a tangible electronic effect: the 3-chloro substituent modifies the stability and equilibrium of a key reaction intermediate.
The diagram below illustrates the reaction pathway investigated.
Data Summary: Influence of Ligand Substitution
The following table summarizes the qualitative impact of the ligand substituent on the reactivity observed in the study.[2]
| Ligand Substituent | Electronic Effect | Stability of Inserted Complex | Key Observation |
| 3-Chloro (3-ClPyS) | Electron-withdrawing | Lower | Significantly more sensitive toward releasing C₂H₂. |
| 4-Methyl (4-MePyS) | Electron-donating | Higher | Forms a more stable inserted complex. |
| 5-Nitro-6-Methyl | Strong e⁻-withdrawing + Steric hindrance | N/A | Insertion is completely prevented by synergistic effects. |
This data clearly establishes that the 3-ClPyS ligand can be used to destabilize certain intermediates, a property that could be strategically exploited in a catalytic cycle to promote product release or accelerate turnover.
Projected Application: Palladium-Catalyzed Cross-Coupling
Building on the principle that the 3-ClPyS ligand modulates metal center electronics, we can project its use in well-established catalytic reactions like Palladium-catalyzed cross-coupling.[4] In reactions such as the Suzuki-Miyaura coupling, the electronic properties of the ligands attached to the palladium catalyst are known to influence the efficiency of the oxidative addition and reductive elimination steps.[1]
Hypothesis: A Pd(II) complex with the 3-ClPyS ligand, such as [Pd(3-ClPyS)₂(PPh₃)₂], could serve as an effective pre-catalyst. The electron-withdrawing nature of the ligand might accelerate the reductive elimination step—often the rate-limiting step—by making the palladium center more electrophilic and eager to expel the coupled product.
Protocol 4.1: Hypothetical Protocol for Suzuki-Miyaura Coupling
Scientist's Note: This is a representative, unoptimized protocol for researchers to use as a starting point. The catalyst loading, base, solvent, and temperature may require optimization for specific substrates. This protocol MUST be performed in a fume hood under an inert atmosphere.
The diagram below outlines the general experimental workflow.
Step-by-Step Procedure:
-
Reaction Vessel: To a flame-dried Schlenk flask, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the hypothetical Pd(3-ClPyS)₂L₂ catalyst (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL), via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Quenching and Extraction: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure biaryl product.
The proposed catalytic cycle is shown below, highlighting the potential influence of the 3-ClPyS ligand.
Conclusion and Future Outlook
The 3-chloropyridine-2-thiolate ligand offers a compelling platform for the design of novel transition metal catalysts. While its application in mainstream catalysis is still in a nascent stage, foundational studies on its tungsten complexes have definitively shown that the 3-chloro substituent exerts a clear and predictable electronic influence on the metal center's reactivity.[2] This guide provides a framework for leveraging this property, presenting a hypothetical yet robust protocol for its application in palladium-catalyzed cross-coupling reactions—a field where electronic tuning is paramount.
Future research should focus on synthesizing and characterizing a broader range of 3-ClPyS complexes with catalytically relevant metals like Palladium, Nickel, Copper, and Rhodium. Systematic studies comparing these catalysts against analogues with different electronic and steric profiles will be essential to fully map their potential and validate the hypotheses presented herein. For drug development professionals, the unique reactivity imparted by this ligand could lead to novel catalysts capable of forging complex bonds under milder conditions or with alternative selectivity.
References
- Stüer, W. et al. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics.
- ResearchGate. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion.
- ResearchGate. Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine-and Pyridine-2-thiolate Ligands.
- Basallote, M. G. et al. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Dalton Transactions.
- Galan, B. R. et al. (2022). Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. Inorganic Chemistry.
- TCU Digital Repository. (2021). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts.
- Pazio, A. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules.
- MDPI. (2024). Recent Advances in Biological and Catalytic Applications of Metal Complexes.
- Wang, Z. et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Chinese Chemical Letters.
- de Meester, W. J. et al. Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Inorganic Chemistry.
- Nicolaou, K. C. et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition.
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- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis involving 3-Chloropyridine-2-thiol
Application Note & Protocol
Topic: One-Pot Synthesis Involving 3-Chloropyridine-2-thiol: A Gateway to Fused Heterocyclic Scaffolds for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic design of molecular scaffolds that are central to medicinal chemistry relies on efficient and robust synthetic methodologies. Fused heterocyclic systems, particularly those derived from pyridine and pyrimidine, are privileged structures in numerous approved therapeutics.[1][2][3] This application note details the utility of this compound as a versatile building block for the construction of complex molecular architectures via one-pot synthesis. We provide a conceptual framework, a detailed model protocol for the synthesis of a related thiazolo[3,2-a]pyrimidine system, and discuss the critical parameters and mechanistic underpinnings that enable the rapid generation of diverse, drug-like molecules.
Introduction: The Strategic Value of this compound in One-Pot Synthesis
In the quest for novel therapeutic agents, efficiency is paramount. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a cornerstone of green and efficient chemistry.[4][5] This approach minimizes the need for lengthy separation and purification procedures of intermediates, thereby saving time, resources, and reducing solvent waste.
The substrate, this compound, is an exemplary starting material for such processes. Its structure is endowed with two distinct and strategically positioned reactive sites:
-
A soft, nucleophilic thiol group (which exists in tautomeric equilibrium with its thione form).
-
An electrophilic carbon atom at the 3-position, activated by a chloro leaving group .
This inherent duality allows for sequential, orthogonal reactions within a single pot, making it an ideal precursor for building fused heterocyclic systems—a common motif in pharmacologically active compounds.[1]
Conceptual Framework for One-Pot Annulation
The core principle behind using this compound in a one-pot cyclization is a two-stage process: an initial intermolecular reaction to build a side chain, followed by an intramolecular cyclization to form a new ring. This is typically an S-alkylation followed by a nucleophilic substitution or condensation reaction.
The general workflow is designed to create a tethered intermediate that is perfectly primed for the final ring-closing step without being isolated.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Improving the Yield of 3-Chloropyridine-2-thiol Synthesis
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-Chloropyridine-2-thiol (CAS: 5897-94-9).[1] We will address common challenges, offer troubleshooting solutions, and present an optimized protocol to help improve reaction yield and purity. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with a sulfur nucleophile.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most common and efficient synthetic route to this compound?
The most direct and widely applicable method is the regioselective nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine using a sulfur nucleophile, such as sodium hydrosulfide (NaSH).[2][3] This reaction selectively displaces the chlorine atom at the C-2 position of the pyridine ring.
Q2: Can you explain the mechanism of the SNAr reaction for this synthesis?
Certainly. The SNAr mechanism is a two-step addition-elimination process.
-
Nucleophilic Attack: The hydrosulfide anion (SH⁻), a potent nucleophile, attacks the electron-deficient C-2 carbon of the 2,3-dichloropyridine ring. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Elimination & Aromatization: The aromaticity is restored when the leaving group, the chloride ion at the C-2 position, is eliminated. This step is typically fast and results in the formation of the final product.
The overall mechanism is visualized in the diagram in Section 5.
Q3: Why is the substitution highly selective for the C-2 position over the C-3 position?
The regioselectivity is a key feature of nucleophilic aromatic substitution on pyridine rings. The electron-withdrawing nitrogen atom in the pyridine ring makes the adjacent (C-2, C-6) and para (C-4) positions electron-deficient and thus more susceptible to nucleophilic attack. When the nucleophile attacks at the C-2 position, one of the resonance structures of the Meisenheimer intermediate places the negative charge directly on the electronegative nitrogen atom.[2] This provides significant stabilization for the intermediate, lowering the activation energy for the C-2 attack pathway compared to the C-3 attack pathway, where no such stabilization is possible.
Q4: Does this compound exist in different forms?
Yes. The product exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (3-Chloro-1H-pyridine-2-thione).[5] This is an important consideration for analytical characterization, as techniques like NMR and IR spectroscopy may show signals corresponding to both tautomers depending on the solvent and temperature.
Q5: Why is it critical to perform this reaction under an inert atmosphere?
The product, a thiol, is susceptible to oxidation. The presence of atmospheric oxygen can lead to the formation of a disulfide byproduct (bis(3-chloropyridin-2-yl) disulfide), which reduces the yield of the desired product and complicates purification.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes this side reaction.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Yield | a) Inactive Nucleophile: The sodium hydrosulfide (NaSH) may have degraded due to improper storage and exposure to moisture/air. | a) Use a fresh, unopened container of NaSH or an anhydrous grade. Ensure it is handled quickly to minimize atmospheric exposure. |
| b) Insufficient Temperature: The activation energy for the SNAr reaction may not be reached. | b) Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LCMS to track the consumption of starting material. | |
| c) Poor Solvent Choice: The solvent may not adequately dissolve the reagents or facilitate the reaction. Polar aprotic solvents are generally preferred. | c) Switch to a high-boiling polar aprotic solvent like DMF, DMAc, or NMP. Ensure the solvent is anhydrous. | |
| 2. Main Product is the Disulfide Byproduct | a) Oxygen Contamination: Air is leaking into the reaction vessel. | a) Ensure all joints in the glassware are properly sealed. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction and workup. Degas the solvent before use. |
| b) Oxidizing Contaminants: Contaminants in the starting materials or solvent. | b) Use high-purity, anhydrous solvents and fresh reagents. | |
| 3. Product is Contaminated with Starting Material (2,3-Dichloropyridine) | a) Incomplete Reaction: Reaction time is too short or the temperature is too low. | a) Increase the reaction time and monitor for the disappearance of the starting material spot/peak by TLC/LCMS. Consider a modest increase in temperature if the reaction stalls. |
| b) Insufficient Nucleophile: Stoichiometry of NaSH is too low. | b) Use a slight excess (1.1-1.2 equivalents) of sodium hydrosulfide to drive the reaction to completion. | |
| 4. Difficulty with Product Isolation/Purification | a) Product is Water-Soluble: The product may have significant solubility in the aqueous phase during workup, especially after acidification. | a) After quenching the reaction, adjust the pH carefully. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM). |
| b) Emulsion during Workup: Formation of a stable emulsion between aqueous and organic layers. | b) Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. | |
| c) Co-elution during Chromatography: The product and impurities have similar polarity. | c) Adjust the solvent system for column chromatography. A gradient elution may be necessary. Consider an alternative purification method like recrystallization if the product is a solid. |
Section 3: Optimized Experimental Protocol
This protocol describes the synthesis of this compound from 2,3-dichloropyridine. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
2,3-Dichloropyridine
-
Sodium hydrosulfide, hydrate (NaSH·xH₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with condenser, thermometer, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2,3-dichloropyridine (1.0 eq). Add anhydrous DMF (approx. 5-10 mL per gram of dichloropyridine). Begin stirring.
-
Nucleophile Addition: In a separate container, weigh sodium hydrosulfide (1.1 eq) and add it to the reaction flask in one portion. Note: NaSH is hygroscopic; handle it quickly.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LCMS every hour. The reaction is typically complete within 3-5 hours.
-
Quench: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 10x the volume of DMF).
-
Acidification: Slowly add 1 M HCl to the aqueous mixture with stirring until the pH is approximately 5-6. This protonates the thiolate to form the thiol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Section 4: Optimizing Reaction Yield - Key Parameters
The yield of this compound is highly dependent on reaction conditions. The following table summarizes the expected impact of key parameters.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Temperature | < 60 °C | Low Yield | Reaction rate is too slow. |
| 80-100 °C | Optimal Yield | Sufficient energy to overcome activation barrier without significant byproduct formation. | |
| > 120 °C | Decreased Yield | Increased potential for side reactions, such as double substitution or decomposition. | |
| Solvent | Toluene, THF | Low Yield | Insufficient polarity to dissolve NaSH and stabilize the charged intermediate. |
| Ethanol, Water | Moderate Yield | Protic solvents can solvate the nucleophile, reducing its reactivity. | |
| DMF, NMP | High Yield | Polar aprotic solvents effectively dissolve reagents and facilitate SNAr reactions. | |
| Atmosphere | Air | Decreased Yield | Oxidation of the thiol product to a disulfide byproduct significantly lowers the yield.[6] |
| Inert (N₂, Ar) | Optimal Yield | Prevents oxidative side reactions. |
Section 5: Visual Guides & Diagrams
Diagram 1: Overall Synthetic Workflow This diagram outlines the complete process from reagents to the purified product.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing yield issues.
Caption: Troubleshooting logic for low yield synthesis.
Diagram 3: SNAr Reaction Mechanism
This diagram illustrates the key steps of the nucleophilic aromatic substitution.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 6: References
-
Benchchem. (n.d.). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from Benchchem website.
-
Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine. Org. Synth. 2016, 93, 272.
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from YouTube.
-
Wu, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from LinkedIn.
-
Clayden, J., & Warren, S. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10448-10464.
-
ResearchGate. (2020). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from ResearchGate.
-
MDPI. (2019). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 24(15), 2788.
-
Google Patents. (2015). CN104529880A - Synthesis method of 2,3-dichloropyridine.
-
Patsnap. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from Patsnap website.
-
Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]
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ResearchGate. (2006). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Retrieved from ResearchGate.
-
LabSolutions. (n.d.). This compound. Retrieved from LabSolutions website.
-
Google Patents. (2014). EP2687510A1 - Method for preparing 2,3-dichloropyridine.
-
Google Patents. (2011). CN102174014A - Preparation method of 3-chloropyridine.
-
ResearchGate. (2015). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from ResearchGate.
-
MDPI. (2000). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 5(5), 701-708.
-
ChemRxiv. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols.
-
MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6549.
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858.
-
Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]
-
NIH. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 62(32), e202305781.
-
PubMed Central. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(20), 13456-13481.
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Purification of crude 3-Chloropyridine-2-thiol by recrystallization
Here is the technical support center for the purification of crude 3-Chloropyridine-2-thiol by recrystallization.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. As a Senior Application Scientist, my aim is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and achieve high-purity material.
A Note on Tautomerism
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its thione form, 3-chloro-2(1H)-pyridinethione. This equilibrium can be influenced by factors such as solvent polarity and temperature, which may affect its solubility and crystallization behavior.[1]
Core Experimental Workflow: Recrystallization
The fundamental principle of recrystallization is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly.[2][3] As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[4][5]
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q: My this compound is not crystallizing, even after the solution has cooled. What should I do?
This is a common issue, typically indicating that the solution is not supersaturated. There are several techniques to induce crystallization.
-
Problem: Too much solvent may have been used, keeping the compound fully dissolved even at low temperatures.[6][7]
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Allow the concentrated solution to cool again.
-
-
Problem: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[8][9] The microscopic scratches on the glass provide nucleation sites for crystals to start forming.[9][10]
-
Solution 2: Seeding. Add a "seed crystal"—a tiny speck of the crude or pure solid—to the solution.[8] This seed crystal acts as a template for other molecules to crystallize upon.[9]
-
Solution 3: Reduce Temperature. If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.[3]
-
Q: The compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the temperature of the solution or if the concentration of impurities significantly depresses the melting point.[7]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a mixed-solvent system, add more of the solvent in which the compound is more soluble).[7] Then, allow the solution to cool much more slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[6]
Q: The final crystals are colored/appear impure. What went wrong?
The goal of recrystallization is purification, so discolored crystals indicate that impurities are still present.
-
Cause 1: Rapid Cooling. If the solution is cooled too quickly ("shock cooling"), impurities can become trapped within the crystal lattice.[11]
-
Cause 2: Soluble Colored Impurities. Some impurities may have similar solubility profiles to your target compound.
-
Cause 3: Impure Mother Liquor on Crystal Surface. The surfaces of your collected crystals will be coated with the mother liquor, which contains the dissolved impurities.
-
Solution: Ensure you wash the crystals in the filter funnel with a small amount of ice-cold solvent.[14] Using cold solvent is critical to wash away the impurities without dissolving a significant amount of your purified product.
-
Q: My solution started crystallizing in the funnel during hot filtration. How do I prevent this?
Premature crystallization during hot filtration is a common source of product loss. It happens when the solution cools in the funnel stem or on the filter paper.[13][15]
-
Solution 1: Use Appropriate Glassware. Use a stemless or short-stemmed funnel to minimize the surface area where cooling and crystallization can occur.[3]
-
Solution 2: Keep the Apparatus Hot. Before filtering, place the funnel and fluted filter paper over the receiving flask and allow them to be heated by the vapor of a small amount of boiling solvent in the flask.[13][15] This ensures the filtration apparatus is at or near the boiling point of the solvent.
-
Solution 3: Filter in Portions. Pour the hot solution through the funnel in several small portions, keeping the main solution hot on a hot plate between additions.[13]
-
Solution 4: Add Excess Solvent. If premature crystallization is persistent, add a slight excess of hot solvent to the initial solution to keep the compound soluble. This excess can be boiled off after filtration is complete.[15]
Caption: Decision-making flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
There is no single "best" solvent that works under all conditions, as the ideal choice depends on the specific impurities present. A solvent screening process is the most reliable method to identify a suitable system.[4] Pyridine-containing compounds can sometimes be challenging to crystallize.[16][17]
Recommended Screening Protocol:
-
Place a small amount (~20-30 mg) of the crude solid into several different test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, mixing after each addition.[2][4]
-
A good candidate solvent will dissolve the crude material poorly or not at all at room temperature.[2][5]
-
Take the tubes with undissolved solid and gently heat them in a water bath.
-
The ideal solvent will completely dissolve the solid when hot.[4][5]
-
Allow these tubes to cool to room temperature. The best solvent will be the one from which a good quantity of crystals forms upon cooling.
Q: What are the key properties of a good recrystallization solvent?
An ideal solvent should meet several criteria:[5]
-
High Temperature Coefficient of Solubility: It should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2][4]
-
Impurity Solubility: It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][18]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[18]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[18]
Q: What are the key physical properties of this compound I should be aware of?
Knowing the basic properties of your compound is essential for handling and purification.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNS | [19][20] |
| Molecular Weight | 145.6 g/mol | [19][20] |
| Purity (Typical) | ≥98% | [19][20] |
| CAS Number | 5897-94-9 | [19][20] |
Q: How do I properly wash and dry the purified crystals?
Washing and drying are the final, critical steps to obtaining a pure, solvent-free product.
-
Washing: After collecting the crystals by suction filtration, do not turn off the vacuum. Wash the crystal cake with a small amount of ice-cold recrystallization solvent.[14] This removes any residual mother liquor without dissolving the product. Repeat once or twice if necessary.
-
Drying: Press the crystals firmly on the filter with a clean spatula or stopper to remove as much solvent as possible. Then, transfer the crystal cake to a watch glass and allow it to air-dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used. Ensure the crystals are completely dry (free-flowing powder, no solvent smell) before taking a final mass and calculating the yield.[2]
References
- Vertex AI Search. (2025). How to Care for and Clean Your Crystals.
- University of York. Solvent Choice - Chemistry Teaching Labs.
- RSC Education. Finding the best solvent for recrystallisation student sheet.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization.
- Study.com. Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
- V&J. (2025). How to Properly Maintain Your Crystals: A Complete Guide.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
- The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. (2025).
- Safrole. Recrystallization and hot filtration.
- Guide for crystallization.
- Crystal Care 101: How to Safely Clean and Dust Your Crystals. (2022).
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
- CUNY. Purification by Recrystallization.
- Crystallisation Techniques. (2006).
- Chemical Education Xchange. Inducing Crystallization by Nucleation.
- How to Care for Crystals: A Complete Guide to Cleansing, Charging & Storage. (2025).
- RSC Education. Hot gravity filtration | Resource.
- Recrystallization.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- PubChem. 3-Chloropyridine.
- CP Lab Safety. This compound, min 98%, 1 gram.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Smolecule. Buy 2-Chloropyridine-3-thiol.
- University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
- Organic Syntheses Procedure. 10.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Sigma-Aldrich. 5-Chloropyridine-2-thiol 95 40771-41-3.
- LabSolutions. This compound.
- Reddit. (2024). Recrystallization Issues : r/Chempros.
- Chemrio. 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol.
- Wikipedia. 2-Mercaptopyridine.
- Smolecule. (2024). Buy 3-Chloropyridine-4-thiol | 1247828-52-9.
- Sigma-Aldrich. 3-Chloropyridine ReagentPlus , 99 626-60-8.
- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Ascendex Scientific, LLC. 2-chloropyridine-3-thiol.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
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Common impurities in 3-Chloropyridine-2-thiol and their removal
Welcome to the technical support center for 3-Chloropyridine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges associated with the purity of this compound, ensuring the integrity and success of your experiments.
Introduction to this compound and Its Purity Challenges
This compound (CAS No. 5897-94-9) is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the thiol group and the chlorinated pyridine ring, makes it a valuable synthon. However, this reactivity also presents challenges in maintaining its purity. The presence of impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, difficult purification of the desired product, and potentially misleading biological data. This guide will equip you with the knowledge to identify and remove common impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
Based on common synthetic routes, you are likely to encounter the following impurities:
-
Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2,3-dichloropyridine or 3-chloro-2-aminopyridine may be present.[3][4]
-
Isomeric Impurities: If the synthesis is not highly regioselective, other isomers of chloropyridine-thiol may be formed.
-
Oxidation Product (Disulfide): The most prevalent impurity is often the disulfide derivative, bis(3-chloro-2-pyridinyl) disulfide, formed by the oxidation of the thiol.[5] This can occur during the reaction, work-up, or even during storage if the material is exposed to air.
Q2: My reaction with this compound is not proceeding as expected. Could impurities be the cause?
Absolutely. The presence of impurities can interfere with your reaction in several ways:
-
Stoichiometry: If your sample contains a significant amount of impurities, the actual molar quantity of this compound will be lower than calculated, affecting the stoichiometry of your reaction.
-
Side Reactions: Impurities with reactive functional groups can participate in side reactions, consuming your reagents and generating a complex mixture of byproducts. For instance, unreacted starting materials can lead to the formation of undesired coupled products.
-
Catalyst Inhibition: In catalytic reactions, certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.
Q3: How can I quickly assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment.[6]
-
Procedure: Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Eluent System: A good starting point for the mobile phase is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in an 8:2 ratio).[6]
-
Visualization: After running the TLC, visualize the spots under a UV lamp (254 nm). A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The disulfide impurity, being less polar than the thiol, will typically have a higher Rf value.
Troubleshooting Guides: Impurity Removal
This section provides detailed protocols for the most effective methods to purify this compound. The choice of method will depend on the nature and quantity of the impurities present.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
Rationale: For polar compounds like (3-Aminopyridin-2-yl)methanol, a mixed-solvent system of ethanol and water is effective.[7] Given the structural similarities, a similar system is a logical starting point for this compound. Ethanol is a good solvent for polar organic molecules, while water acts as an anti-solvent, inducing crystallization upon cooling.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Begin by experimentally determining the ideal solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. For this compound, start with an ethanol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: A significant increase in purity, which can be confirmed by TLC or HPLC analysis.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[6]
Rationale: The components of the crude mixture will have different affinities for the stationary phase (silica gel) and the mobile phase (eluent). By carefully choosing the eluent system, the desired compound can be separated from both more polar and less polar impurities.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.3.[6] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the column.[6]
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Expected Outcome: High purity this compound, free from both starting materials and the disulfide byproduct.
Table 1: Purity Comparison of Purification Methods
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Recrystallization | 85-95% | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not be effective for all impurity profiles. |
| Column Chromatography | 70-90% | >99% | Highly effective for a wide range of impurities, scalable. | More time-consuming, requires larger volumes of solvent. |
| Acid-Base Extraction | Variable | Variable | Good for removing neutral organic impurities. | May not remove acidic or basic impurities effectively. |
Method 3: Acid-Base Extraction
This technique leverages the acidic nature of the thiol group and the basic nature of the pyridine ring to separate this compound from neutral organic impurities.
Rationale: By treating a solution of the crude product in an organic solvent with an aqueous base, the acidic thiol will be deprotonated to form a water-soluble salt. The neutral impurities will remain in the organic layer. The aqueous layer can then be separated, acidified to protonate the thiol back to its neutral form, and the purified product can be extracted back into an organic solvent.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M NaOH). The thiol will move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.
-
Separation: Separate the aqueous layer containing the deprotonated product.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1 M HCl) to precipitate the purified this compound.
-
Extraction of Purified Product: Extract the precipitated product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Expected Outcome: Removal of non-acidic, non-basic organic impurities.
Analytical Characterization of Purity
To confirm the purity of your this compound after purification, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is ideal for quantitative purity analysis. A typical mobile phase would consist of a gradient of acetonitrile and water with a buffer (e.g., formic acid or ammonium acetate).[8][9] The appearance of a single major peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information and help identify impurities. The spectrum of pure this compound will show characteristic signals for the aromatic protons. Impurities will have their own distinct signals. For example, the disulfide impurity would likely show a downfield shift of the pyridine protons compared to the thiol.[10]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and help identify the mass of any impurities present.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-based workflow for the purification of this compound.
Logical Relationship of Impurities and Purification
Caption: Relationship between common impurities and effective removal methods.
References
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE.
- Wolan, A., & Staszewska-Krajewska, O. (2020).
- Wikipedia. (2023). 3-Chloropyridine.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- PubChem. (n.d.). 2,2'-Dipyridyl disulfide.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Organic Syntheses Procedure. (n.d.). 3-AMINOPYRIDINE.
- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
- Acta Crystallographica Section E. (2011). 3-Chloropyridin-2-amine.
- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- ResearchGate. (2014). Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic....
- SpectraBase. (n.d.). 2,2'-Dipyridyl disulfide.
- ResearchGate. (2021). 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-Chloropyridine-3-thiol [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of 3-Chloropyridine-2-thiol
Welcome to the technical support center for the synthesis of 3-Chloropyridine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The primary and most efficient route involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with a sulfur nucleophile. The heightened reactivity of the chlorine atom at the 2-position, due to the electron-withdrawing effect of the pyridine nitrogen, makes it the preferred site for substitution.[1]
This guide will focus on the synthesis of this compound from 2,3-dichloropyridine and sodium hydrosulfide (NaSH), addressing the common challenges and providing robust protocols for a successful outcome.
Main Reaction Pathway
The intended transformation is the selective displacement of the C2-chlorine of 2,3-dichloropyridine by the hydrosulfide anion.
"2,3-Dichloropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2,3-Dichloropyridine" -> "this compound" [label=" NaSH, Solvent (e.g., DMF, Ethanol) "]; }
Caption: Synthesis of this compound.Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
FAQ 1: Low Yield of the Desired Product and Formation of a Disulfide Impurity
Question: My reaction has a low yield of this compound, and I'm observing a significant amount of a higher molecular weight impurity. What is happening and how can I prevent it?
Answer:
This is a classic issue of oxidative side reactions. The desired product, a thiol, is susceptible to oxidation, especially in the presence of air (oxygen), to form a disulfide dimer.[2][3][4]
Causality: The thiol (-SH) group can be easily oxidized to form a disulfide (S-S) bond. This is often catalyzed by trace metals or exposure to atmospheric oxygen, particularly under basic conditions.
Proposed Solution: To minimize disulfide formation, the reaction and work-up should be performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, using degassed solvents is highly recommended.
Experimental Protocol to Mitigate Disulfide Formation:
-
Inert Atmosphere: Set up the reaction in a flask equipped with a nitrogen or argon inlet.
-
Degassed Solvents: Degas the solvent (e.g., DMF or ethanol) by bubbling nitrogen or argon through it for at least 30 minutes prior to use.
-
Controlled Work-up: When the reaction is complete, cool the mixture and perform the aqueous work-up with degassed water. Acidifying the mixture to protonate the thiolate can reduce its susceptibility to oxidation.
"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Disulfide_Byproduct" [label="Bis(3-chloro-2-pyridinyl) disulfide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Disulfide_Byproduct" [label=" [O] (e.g., Air) "]; }
Caption: Oxidation to disulfide byproduct.FAQ 2: Formation of a Di-substituted Byproduct
Question: I am observing a byproduct that appears to have both chlorine atoms substituted. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of pyridine-2,3-dithiol is a common side reaction resulting from the substitution of both chlorine atoms. The key to minimizing this is controlling the stoichiometry of the nucleophile.
Causality: While the C2-chlorine is more reactive, the C3-chlorine can also be displaced by the hydrosulfide anion, especially if an excess of NaSH is used or at elevated temperatures.
Proposed Solution: Careful control of the stoichiometry of sodium hydrosulfide is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A slow, portion-wise addition of NaSH can also help maintain a low concentration of the nucleophile, favoring mono-substitution.
Experimental Protocol for Improved Selectivity:
-
Stoichiometry: Use 1.05 to 1.1 equivalents of NaSH relative to 2,3-dichloropyridine.
-
Controlled Addition: Add the NaSH solution dropwise or in small portions to the solution of 2,3-dichloropyridine at a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
| Parameter | Recommended Condition | Rationale |
| NaSH Equivalents | 1.05 - 1.1 | Minimizes double substitution |
| Temperature | 0 - 25 °C | Reduces the rate of the second substitution |
| Addition of NaSH | Slow, portion-wise | Maintains a low nucleophile concentration |
"2,3-Dichloropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyridine-2,3-dithiol" [label="Pyridine-2,3-dithiol", fillcolor="#FBBC05", fontcolor="#202124"];
"2,3-Dichloropyridine" -> "this compound" [label=" 1.05 eq. NaSH "]; "this compound" -> "Pyridine-2,3-dithiol" [label=" Excess NaSH "]; }
Caption: Formation of the double substitution byproduct.FAQ 3: Understanding the Thione-Thiol Tautomerism
Question: My characterization data (e.g., NMR, IR) seems inconsistent. Could this be due to tautomerism?
Answer:
Yes, this compound exists as a tautomeric equilibrium between the thiol and the thione form (3-chloro-1H-pyridine-2-thione).[4][5] This is a crucial aspect to consider during characterization.
Causality: The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and concentration. In polar solvents, the thione form is often favored, while in non-polar solvents, the thiol form may be more prevalent.[4]
Implications for Characterization:
-
NMR Spectroscopy: You may observe broadened peaks or two sets of signals corresponding to both tautomers. The proton on the nitrogen in the thione form will have a different chemical shift than the proton on the sulfur in the thiol form.
-
IR Spectroscopy: The thiol form will show a characteristic S-H stretching band (around 2550 cm⁻¹), which will be absent in the thione form. The thione form will exhibit a C=S stretching band.
Troubleshooting Characterization:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve the tautomeric forms.
-
Solvent Effects: Compare NMR spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to observe shifts in the tautomeric equilibrium.
Thiol [label="this compound"]; Thione [label="3-Chloro-1H-pyridine-2-thione"];
Thiol -> Thione [dir=both, label=" Equilibrium "]; }
Caption: Thione-thiol tautomerism.FAQ 4: Purification Challenges
Question: I am having difficulty purifying my product. What is the best method?
Answer:
Purification of pyridinethiols can be challenging due to their polarity and potential for oxidation. A combination of techniques is often necessary.
Proposed Purification Strategy:
-
Aqueous Work-up: After the reaction, quench with an acidic solution (e.g., dilute HCl) to protonate the thiol and facilitate extraction into an organic solvent.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Column Chromatography: If impurities persist, column chromatography on silica gel is a viable option. Use a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Important Considerations:
-
Work quickly and, if possible, under an inert atmosphere to minimize oxidation during purification.
-
The use of an antioxidant, such as a small amount of butylated hydroxytoluene (BHT), can sometimes be beneficial during storage.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
2,3-Dichloropyridine
-
Sodium hydrosulfide (NaSH), anhydrous
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl), degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,3-dichloropyridine (1.0 eq.) in anhydrous, degassed DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of NaSH (1.05 eq.) in anhydrous, degassed DMF. Add the NaSH solution dropwise to the 2,3-dichloropyridine solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding degassed 1 M HCl until the pH is acidic (~pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with degassed water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
References
- PubChemLite. This compound (C5H4ClNS). [Link]
- Google Patents.
- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
- PubMed Central.
- ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.. [Link]
- ResearchGate. 1 h nmr spectrum of 2 showing the coupling for sn–Ch 3 protons [ 2 J.... [Link]
- PubChem. 3-Chloropyridine | C5H4ClN | CID 12287. [Link]
- NIST WebBook. 3-Amino-2-chloropyridine. [Link]
- ChemRxiv.
- Chemistry Stack Exchange.
- Organic Chemistry Portal.
- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
- PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]
- Frederick National Lab for Cancer Research.
- R Discovery. PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. [Link]
- Wikipedia. 2-Mercaptopyridine. [Link]
- CP Lab Safety. This compound, min 98%, 1 gram. [Link]
- Google Patents. EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
- CABI Digital Library.
- Google Patents.
- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
- MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
- SpectraBase. 3-Chloropyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]
- LabSolutions | Lab Chemicals & Equipment. This compound. [Link]
- Google Patents.
- National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. [Link]
- Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
- Scilit. Nucleophilic substitution reactions of dihalomethanes with hydrogen sulfide species. [Link]es960228h)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C5H4ClNS) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 3-Chloropyridine-2-thiol
Welcome to the technical support guide for the synthesis of 3-Chloropyridine-2-thiol (CAS 5897-94-9).[1][2] This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during this synthesis. The guidance herein is structured to explain not just the procedural steps but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of Core Synthesis
The most prevalent and reliable method for synthesizing this compound involves the nucleophilic aromatic substitution of a chlorine atom on 2,3-dichloropyridine with a sulfur nucleophile. The primary starting material, 2,3-dichloropyridine, can be prepared via several routes, including the diazotization of 2-chloro-3-aminopyridine or through a chlorination-hydrogenation sequence starting from 2,6-dichloropyridine.[3][4] The most common sulfur sources for the thiol introduction are sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[5][6][7]
The reaction is typically performed in a polar solvent, and careful control of the reaction atmosphere is critical to prevent the oxidation of the desired thiol product into its corresponding disulfide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction shows low or no conversion of 2,3-dichloropyridine. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that typically points to problems with reagents, reaction conditions, or setup.
Potential Causes & Solutions:
-
Poor Quality of Sodium Hydrosulfide (NaSH): Sodium hydrosulfide is hygroscopic and susceptible to oxidation upon exposure to air and moisture, leading to reduced activity.[8]
-
Solution: Use freshly opened, anhydrous NaSH from a reputable supplier. If the quality is uncertain, it is advisable to purchase a new batch. Store it under an inert atmosphere (Nitrogen or Argon) and handle it quickly.
-
-
Insufficient Reaction Temperature or Time: The nucleophilic substitution on the pyridine ring requires sufficient thermal energy to overcome the activation barrier.
-
Solution: While specific conditions vary, reactions with NaSH are often heated.[6] If you are running the reaction at room temperature, consider gradually increasing the heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. Some related syntheses require several hours at reflux.[5][7]
-
-
Inappropriate Solvent: The choice of solvent is crucial for dissolving the reagents and facilitating the reaction.
-
Stoichiometry Issues: An insufficient amount of the sulfur nucleophile will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the sulfur nucleophile (e.g., NaSH) to drive the reaction to completion.
-
Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity, likely the disulfide. How can I prevent its formation and remove it?
Answer:
This is the most common purity issue. The thiol group (-SH) in this compound is highly susceptible to oxidation, which dimerizes the molecule to form 2,2'-dithiobis(3-chloropyridine). This process is often autocatalytic.[9]
Prevention Strategies:
-
Maintain a Strictly Inert Atmosphere: Oxygen is the primary culprit.
-
Solution: Before starting, thoroughly purge the reaction flask and solvent with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire reaction and workup process. This is the single most critical factor.
-
-
Use Degassed Solvents: Solvents can contain dissolved oxygen.
-
Solution: Degas all solvents (for both the reaction and the workup) before use. This can be done by bubbling an inert gas through the liquid for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
-
Controlled Workup: The workup is a point of high vulnerability for oxidation.
-
Solution: When quenching the reaction and performing extractions, use degassed water and solvents. During acidification to precipitate the product, do so under a blanket of inert gas.
-
Removal of Disulfide:
-
Chromatography: If formed, the disulfide can typically be separated from the thiol product using silica gel column chromatography.
-
Reductive Workup (Advanced): In some cases, a mild reducing agent can be added during workup to convert the disulfide back to the thiol, though this adds complexity.
Question 3: I am struggling to purify the final product from the unreacted 2,3-dichloropyridine. What is an effective purification strategy?
Answer:
This issue can be solved by exploiting the chemical differences between the acidic thiol product and the neutral starting material. An acid-base extraction is highly effective.
Detailed Purification Protocol:
This protocol is adapted from methodologies used for similar mercaptopyridines.[5]
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding it to cold, degassed water.
-
Basification & Wash: Adjust the pH of the aqueous mixture to ~8.0-9.0 with a strong base solution (e.g., 2M NaOH). This deprotonates the acidic thiol, forming the water-soluble sodium 3-chloro-2-thiopyridin-olate salt. The unreacted, neutral 2,3-dichloropyridine remains insoluble in water.
-
Extraction of Impurities: Extract the basic aqueous layer with an organic solvent like ethyl acetate or dichloromethane (2-3 times). The unreacted 2,3-dichloropyridine will be removed into the organic layer. Discard the organic layers.
-
Acidification & Precipitation: Under an inert atmosphere, cool the aqueous layer in an ice bath. Slowly add acid (e.g., 2M HCl) with vigorous stirring to adjust the pH to the isoelectric point (typically pH 4-5), where the thiol is least soluble. The this compound product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, degassed water to remove any remaining salts. Dry the product under vacuum to yield the purified this compound.
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound from 2,3-Dichloropyridine
This protocol is a representative procedure based on common methods for synthesizing mercaptopyridines from chloropyridines.[5][6]
Reagents & Equipment:
-
2,3-Dichloropyridine
-
Anhydrous Sodium Hydrosulfide (NaSH)
-
Anhydrous Ethanol (or DMF)
-
Three-neck round-bottom flask
-
Reflux condenser, thermometer, magnetic stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Equip a dry three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Addition: To the flask, add anhydrous sodium hydrosulfide (1.2 eq). Add anhydrous ethanol via cannula to create a slurry.
-
Addition of Starting Material: Dissolve 2,3-dichloropyridine (1.0 eq) in a minimal amount of anhydrous ethanol and add it to the stirred NaSH slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup & Purification: Once the reaction is complete, cool to room temperature. Follow the detailed acid-base extraction procedure outlined in Question 3 .
-
Drying: Dry the final solid product in a vacuum oven at 40-50°C. The product is typically a yellow or off-white solid.[9]
Data Presentation
| Parameter | Typical Value | Notes |
| Molecular Formula | C5H4ClNS | [1] |
| Molecular Weight | 145.6 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [9] |
| Purity (Typical) | >98% | [1][2] |
| Storage | Room temperature, under inert gas | [1] |
Visualized Workflows
Overall Synthesis Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Acid-Base Purification Workflow Diagram
Caption: Logic diagram for purification via acid-base extraction.
References
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- ExSyn Corp. (2024, October 1). 2-Mercaptopyridine.
- Google Patents. (n.d.). CN101993414A - Method for preparing 2-mercaptopyridine.
- Google Patents. (n.d.). CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
- Organic Syntheses. (n.d.). Procedure for the Synthesis of α-Carboline.
- Pipzine Chemicals. (n.d.). Pyridine-4-thiolate.
- Pipzine Chemicals. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety.
- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
- ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- LabSolutions. (n.d.). This compound.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
- Google Patents. (n.d.). DE818644C - Process for the preparation of 3-mercaptopyridine and its salts.
- Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.
- Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes.
- Wikipedia. (n.d.). Sodium hydrosulfide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 4. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 6. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 7. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 8. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 9. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of 3-Chloropyridine-2-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Chloropyridine-2-thiol (CAS 5897-94-9).[1][2] This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Understanding the stability of this reagent is critical for ensuring the reproducibility and success of your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the key structural features of this compound that influence its stability?
A: The reactivity and stability of this compound are governed by three primary components:
-
The Pyridine Ring: As a heterocyclic aromatic ring, it is relatively stable but can be susceptible to nucleophilic substitution, particularly when activated. The nitrogen atom provides a site for protonation under acidic conditions.
-
The Thiol Group (-SH): This is the most reactive functional group. It is weakly acidic and highly susceptible to oxidation. Its nucleophilicity is significantly enhanced upon deprotonation under basic conditions.
-
The Chlorine Atom (-Cl): Attached to the pyridine ring, this halogen can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the ring is activated or under harsh conditions.
Q2: Does this compound exhibit tautomerism?
A: Yes, this is a critical concept for understanding its behavior. Like other 2-mercaptopyridines, this compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (3-chloro-1H-pyridine-2-thione).[3][4] The thione form is often the major tautomer in polar solvents and in the solid state.[4][5][6] This equilibrium is crucial because the two forms have different reactivity profiles.
Caption: Thiol-Thione Tautomeric Equilibrium.
Q3: How does this compound behave under acidic conditions?
A: In acidic media, the lone pair of electrons on the pyridine ring's nitrogen atom will be protonated. This forms a pyridinium salt. The protonation increases the compound's solubility in aqueous acidic solutions. While generally stable to short-term exposure, prolonged heating in strong acid could potentially lead to hydrolysis of the chloro group, although this is typically a slow process for chloropyridines.[7] The primary concern under acidic conditions containing oxidizing agents (like nitrous acid) is the potential for reaction at the sulfur atom.[8]
Q4: What happens to this compound under basic conditions?
A: Basic conditions deprotonate the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This has two major stability implications:
-
Increased Susceptibility to Oxidation: The thiolate is extremely sensitive to air oxidation, rapidly forming the corresponding 2,2'-disulfide dimer. This is often the primary degradation pathway observed.[3]
-
Enhanced Reactivity: The thiolate can act as a potent nucleophile, potentially leading to side reactions or polymerization depending on the other components in the reaction mixture.
Section 2: Troubleshooting Guide - Common Experimental Issues
Issue: My reaction yield is low or inconsistent when using this compound.
This is a common issue stemming from the compound's reactivity. Here’s how to troubleshoot it.
-
Possible Cause 1: Degradation by Air Oxidation (Most Common)
-
Symptoms: You may notice a slight yellowing of the solid reagent over time or the appearance of a new, less polar spot on your TLC plate corresponding to the disulfide. In LC-MS analysis, you'll see a peak with a mass of (145.61 * 2 - 2) = 289.22 g/mol for the dimer.
-
Explanation: The thiol/thiolate is readily oxidized by atmospheric oxygen, especially in solution and under basic conditions, to form a disulfide bridge.[3] This consumes your starting material and introduces a significant impurity.
-
Solution:
-
Always handle the solid reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).
-
Use freshly deoxygenated solvents for your reaction. Solvents can be degassed by sparging with nitrogen or argon for 15-30 minutes.
-
If your reaction requires a base, add the base last, and keep the reaction mixture under an inert atmosphere.
-
-
-
Possible Cause 2: Instability in Basic/Nucleophilic Conditions
-
Symptoms: Multiple unexpected byproducts are observed, particularly if your reaction involves strong bases or nucleophiles and is run at elevated temperatures.
-
Explanation: The presence of a strong base deprotonates the thiol to a thiolate. While this may be the desired reactive species, the thiolate itself can act as a nucleophile, potentially displacing the chlorine atom on another molecule of the starting material, leading to oligomerization.
-
Solution:
-
Maintain low reaction temperatures to minimize side reactions.
-
Use a non-nucleophilic base if only deprotonation is required.
-
Employ slow addition of reagents to keep the instantaneous concentration of the reactive thiolate low.
-
-
Issue: I am observing a loss of the sulfur atom in my mass spectrometry results (Desulfurization).
-
Possible Cause: Harsh Reaction or Purification Conditions
-
Symptoms: Mass spectra show fragments or byproducts corresponding to a mass loss of ~32 Da (the mass of sulfur).
-
Explanation: While not common under standard organic synthesis conditions, desulfurization can occur, particularly in the presence of certain metal catalysts (like Raney Nickel) or under high-temperature, high-pressure hydrodesulfurization conditions.[9][10][11] It is unlikely in typical solution-phase chemistry but should be considered if reactive metals are used.
-
Solution:
-
Avoid using aggressive metal catalysts unless desulfurization is the intended reaction.
-
If purification is done by chromatography, use neutral silica gel and avoid prolonged exposure to potentially reactive surfaces.
-
-
Section 3: Protocols and Best Practices
Protocol 1: Recommended Handling and Storage
To ensure the integrity of this compound, adhere to the following procedures:
-
Storage: Store the solid compound in a tightly sealed container at room temperature or under refrigeration (2-8°C), as recommended by the supplier.[1][12] The key is to protect it from moisture and air. For long-term storage, sealing the container inside a bag with a desiccant under an argon or nitrogen atmosphere is best practice.
-
Weighing and Dispensing: Whenever possible, handle the solid in a glovebox. If a glovebox is not available, weigh the compound quickly in the open and immediately flush the reaction vessel with an inert gas.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents for all stock solutions and reactions.
Protocol 2: Experimental Workflow for Assessing Stability in Your Conditions
If you suspect your reaction conditions are causing degradation, this protocol allows you to verify the compound's stability using HPLC or LC-MS as the analytical method.[13][14][15]
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity, inert solvent like acetonitrile or THF.
-
Set Up Test Conditions: In separate, sealed vials, mimic your reaction conditions. For example:
-
Vial A (Acidic): Your solvent + the acid used in your reaction.
-
Vial B (Basic): Your solvent + the base used in your reaction.
-
Vial C (Control): Your solvent only.
-
-
Initiate the Test: Add a small, precise volume of the stock solution to each vial, ensuring the final concentration is suitable for your analytical instrument.
-
Time-Point Analysis: Immediately take an aliquot from each vial for a t=0 analysis. Then, let the vials stand at your reaction temperature. Analyze further aliquots at set time points (e.g., 1 hr, 4 hrs, 24 hrs).
-
Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. A significant decrease in the peak area in Vial A or B compared to the control (Vial C) indicates instability under those specific conditions. Look for the appearance of new peaks, such as the disulfide dimer.
Caption: Workflow for assessing compound stability.
Section 4: Key Degradation Pathways & Data Summary
The primary stability concerns revolve around the thiol group. The behavior is highly pH-dependent.
Caption: pH-dependent behavior and primary degradation pathway.
Data Summary: Stability Overview
| Condition | Stability | Primary Concern(s) | Recommended Action |
| Solid State | Good | Slow air oxidation over time | Store tightly sealed under inert gas, away from light. |
| Neutral Solution | Moderate | Air oxidation | Use deoxygenated solvents; work under an inert atmosphere. |
| Acidic Solution (e.g., pH 1-4) | Good to Moderate | Generally stable, but monitor if heating for prolonged periods. | Use inert atmosphere. Perform stability test if reaction is sluggish. |
| Basic Solution (e.g., pH 8-14) | Poor | Rapid air oxidation to disulfide; potential nucleophilic side reactions. | CRITICAL: Use stringent inert atmosphere techniques. Add base last and keep reaction cold if possible. |
References
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Wikipedia. (2023, December 1). 3-Chloropyridine. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). 3-Chloropyridine. PubChem Compound Database.
- ACS Publications. (2021, October 18). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione].
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Wikipedia. (2023, November 28). 2-Mercaptopyridine. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. PubMed Central.
- National Center for Biotechnology Information. (2009, May 15). Desulfurization From Thiophene by SO(4)(2-)/ZrO(2) Catalytic Oxidation at Room Temperature and Atmospheric Pressure. PubMed.
- SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides.
- Journal of Microbiology, Biotechnology and Food Sciences. (2021, April 1). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100.
- ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- ResearchGate. (n.d.). (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
- National Center for Biotechnology Information. (2016, December 16). Fusion and Desulfurization Reactions of Thiomorpholinochlorins. PubMed.
- National Center for Biotechnology Information. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
- National Center for Biotechnology Information. (n.d.). Acid-base and metal ion binding properties of 2-thiocytidine in aqueous solution. PubMed.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
- MDPI. (2021, January 27). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes.
- National Center for Biotechnology Information. (2011, September 22). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed.
- MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
- ResearchGate. (2025, August 5). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline.
- National Center for Biotechnology Information. (n.d.). Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. PubMed.
- MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H [ ] )-thione] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Desulfurization from thiophene by SO(4)(2-)/ZrO(2) catalytic oxidation at room temperature and atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. Fusion and Desulfurization Reactions of Thiomorpholinochlorins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-クロロピリジン-2-チオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Disulfide Bond Formation in Reactions with 3-Chloropyridine-2-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloropyridine-2-thiol. This guide is designed to provide in-depth, field-proven insights into a common and critical challenge: the unwanted oxidative dimerization of the thiol to form 3,3'-dichloro-2,2'-dipyridyl disulfide. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to design robust, self-validating protocols.
This compound is a valuable building block, but its thiol group is highly susceptible to oxidation. Like many pyridinethiols, it can readily form a disulfide dimer, particularly in the presence of atmospheric oxygen, certain metal ions, or under non-optimal pH conditions.[1][2] This side reaction consumes the starting material, complicates purification, and can lead to reaction failure. This guide provides direct answers to common problems and explains the fundamental principles to prevent this issue.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction produced a significant amount of the 3,3'-dichloro-2,2'-dipyridyl disulfide dimer instead of my desired product. What are the most likely causes?
A1: The formation of the disulfide dimer is an oxidative process. If you are observing this as the major product, it points to one or more of the following issues in your experimental setup:
-
Atmospheric Oxygen Contamination: This is the most frequent cause. Thiols, especially in their deprotonated thiolate form, are readily oxidized by O₂.[3] If your reaction vessel was not properly purged with an inert gas (like nitrogen or argon) or if there was a leak in your system, oxygen could easily facilitate the dimerization.
-
Inappropriate pH Conditions: The rate of thiol oxidation is highly pH-dependent. Basic conditions (pH > 8) deprotonate the thiol (-SH) to the more nucleophilic and easily oxidized thiolate (-S⁻) anion.[4] If your reaction is run in the presence of a base without careful exclusion of oxygen, dimerization will be rapid.
-
Presence of Catalytic Metal Impurities: Trace amounts of metal ions, such as Cu(II) or Fe(III), can catalytically promote the oxidation of thiols to disulfides.[2] These impurities can be introduced from reagents, solvents, or even the reaction vessel itself.
-
Extended Reaction Times at Elevated Temperatures: Prolonged exposure to heat can increase the rate of various side reactions, including oxidation, especially if oxygen exclusion is not perfect.
Q2: I've already formed the unwanted disulfide dimer. Is there a way to reverse this and recover the this compound in situ?
A2: Yes, the disulfide bond can be cleaved reductively to regenerate the thiol. This can often be done directly in the reaction mixture, provided the reducing agent is compatible with your other reagents. The choice of reducing agent is critical.
-
For General Use: Tris(2-carboxyethyl)phosphine (TCEP) is often the best choice. It is a potent, odorless, and water-soluble reducing agent that is highly selective for disulfide bonds and is effective over a wide pH range.[5][6] Unlike thiol-based reductants, it does not participate in thiol-disulfide exchange side reactions.
-
Traditional Reductants: Dithiothreitol (DTT) is also highly effective.[7][8] It works by a thiol-disulfide exchange mechanism, ultimately forming a stable cyclic disulfide and regenerating two equivalents of your thiol.[5] However, the excess DTT and its oxidized form can complicate downstream purification.
For a detailed methodology, refer to Protocol 2: In-Situ Reduction of Disulfide Dimer .
Q3: I see signs of the disulfide dimer in my bottle of this compound even before I start my reaction. How can I prevent this?
A3: This indicates that the starting material has oxidized during storage. Proper handling and storage are paramount to maintaining the integrity of thiol-containing reagents.
-
Storage Atmosphere: The compound should be stored under an inert atmosphere (argon or nitrogen).[9][10] When you open the bottle, immediately flush the headspace with inert gas before re-sealing.
-
Temperature: While some vendors suggest room temperature storage, storing at a lower temperature (2-8 °C) can slow the rate of background oxidation.[11][12] Ensure the container is sealed tightly to prevent condensation upon warming.
-
Purity Check: Before use, it is good practice to verify the purity of the thiol via a technique like ¹H NMR or LC-MS to ensure the dimer has not become a significant component. If significant oxidation has occurred, the bulk material may need to be purified or treated with a reducing agent prior to use.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of disulfide formation from this compound?
A1: The process typically involves the oxidation of two thiol molecules. Under basic conditions or in the presence of a metal catalyst, the reaction often proceeds via the thiolate anion (Py-S⁻). A simplified, common pathway is:
-
Deprotonation (optional but accelerating): Py-SH + Base ⇌ Py-S⁻ + Base-H⁺
-
Oxidation: Two thiolate molecules are oxidized, losing an electron each, to form thiyl radicals (Py-S•).
-
Dimerization: The two thiyl radicals combine to form the stable disulfide bond: 2 Py-S• → Py-S-S-Py
Atmospheric oxygen acts as the electron acceptor in this process. The presence of metal ions can facilitate the single-electron transfer steps.[2]
Q2: Which reducing agent is best for my reaction? TCEP, DTT, or 2-Mercaptoethanol?
A2: The ideal choice depends on your specific reaction conditions, particularly pH and the presence of other functional groups.
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | 2-Mercaptoethanol (β-ME) |
| Mechanism | Irreversible phosphine-based reduction.[5] | Thiol-disulfide exchange; forms a stable cyclic disulfide.[7] | Thiol-disulfide exchange; requires a large excess.[5] |
| Optimal pH | Wide range (1.5 - 8.5) | 7.0 - 8.5 | 7.0 - 8.5 |
| Odor | Odorless | Strong, unpleasant | Strong, unpleasant |
| Selectivity | Highly selective for disulfides. Does not react with maleimides.[6] | Can interfere with subsequent thiol-reactive chemistry. | Can interfere with subsequent thiol-reactive chemistry. |
| Stability | More stable in air than DTT. | Prone to air oxidation. | Prone to air oxidation. |
| Recommendation | Highly Recommended. Excellent for most applications due to its selectivity and stability. | Good choice for biological buffers, but may require removal before next steps. | Less efficient; primarily used in protein applications when cost is a major factor. |
Q3: How exactly does pH influence the rate of unwanted disulfide formation?
A3: pH is a critical factor because it governs the equilibrium between the neutral thiol (R-SH) and the anionic thiolate (R-S⁻). The pKa of a typical thiol is around 8-9.
-
At Acidic to Neutral pH (pH < 7): The thiol group is predominantly in its protonated R-SH form. This form is significantly less reactive and less prone to oxidation.
-
At Alkaline pH (pH > 8): The equilibrium shifts towards the deprotonated R-S⁻ form. The thiolate is a much stronger nucleophile and is far more susceptible to oxidation.[4] Therefore, running reactions under basic conditions without rigorous exclusion of oxygen dramatically increases the rate of disulfide formation. Some reactions require basic conditions; in these cases, using deoxygenated solvents and maintaining a robust inert atmosphere is non-negotiable.
Q4: What are the definitive best practices for handling and storing this compound?
A4:
-
Procurement: Purchase from a reputable supplier in quantities you expect to use in a reasonable timeframe to avoid long-term storage issues.
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (N₂ or Ar). Use techniques like a glove box or Schlenk line for transfers.[10]
-
Solvent Deoxygenation: Use solvents that have been thoroughly deoxygenated. This can be achieved by bubbling a stream of inert gas through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
Storage: Store the container tightly sealed, with the headspace flushed with inert gas. Keep it in a cool, dry, and dark place.[9]
Q5: What analytical techniques can I use to monitor my reaction for disulfide formation?
A5:
-
Thin-Layer Chromatography (TLC): The disulfide dimer is typically less polar than the corresponding thiol. It will have a higher Rf value on normal-phase silica gel. This provides a quick and easy qualitative check.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the disappearance of the starting material's mass (145.6 g/mol for C₅H₄ClNS) and the appearance of the dimer's mass (289.2 g/mol ).[11]
-
Ellman's Test (DTNB Assay): For quantitative analysis of free thiol concentration, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) can be used. The reaction of a thiol with DTNB produces a yellow-colored anion (TNB²⁻) that can be quantified spectrophotometrically at 412 nm.[4][5] A decrease in the expected thiol concentration can indicate disulfide formation.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Reactions with this compound Under Inert Conditions
This protocol outlines the best practices for setting up a reaction to minimize oxidative dimerization.
-
Vessel Preparation: Dry the reaction flask and stir bar thoroughly in an oven and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Solvent Degassing: Deoxygenate the required volume of reaction solvent by bubbling N₂ or Ar through it for at least 30 minutes.
-
Reagent Addition: a. Add this compound and any other solid reagents to the flask. b. Seal the flask with a septum, and purge the headspace with inert gas for 5-10 minutes. c. Add the deoxygenated solvent via a cannula or a gas-tight syringe. d. If a reducing agent like TCEP is used prophylactically, it can be added at this stage (typically 0.05-0.1 equivalents).
-
Reaction Execution: a. Add any liquid reagents (e.g., bases, electrophiles) via syringe through the septum. If adding a base, ensure it has also been deoxygenated if possible. b. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
-
Monitoring: Withdraw small aliquots periodically using a syringe for analysis by TLC or LC-MS to monitor the consumption of the thiol and check for the formation of the disulfide dimer.
Protocol 2: In-Situ Reduction of 3,3'-dichloro-2,2'-dipyridyl disulfide
This procedure is for situations where the disulfide has already formed and needs to be converted back to the thiol.
-
Setup: Ensure the reaction mixture containing the disulfide is under an inert atmosphere (N₂ or Ar).
-
Reducing Agent Preparation: Prepare a solution of TCEP·HCl (1.1 equivalents relative to the disulfide) in a small amount of deoxygenated reaction solvent or a compatible co-solvent. If using TCEP·HCl, add one equivalent of a non-nucleophilic base (like NaHCO₃ or a mild organic base) to the TCEP solution to neutralize the HCl.
-
Reduction: a. Add the TCEP solution dropwise to the stirring reaction mixture at room temperature. b. Allow the reduction to proceed for 30-60 minutes. The reduction is typically fast.
-
Confirmation: a. Take an aliquot of the reaction mixture and analyze by LC-MS to confirm the disappearance of the disulfide mass peak and the reappearance of the thiol mass peak. b. Once the reduction is complete, you can proceed with the next step of your planned reaction. The TCEP and its corresponding phosphine oxide byproduct are highly polar and typically do not interfere with subsequent steps, being easily removed during aqueous workup or chromatography.
Part 4: Visualization & Formatting
Diagrams and Workflows
Caption: Troubleshooting flowchart for unexpected disulfide formation.
Caption: Experimental workflow for minimizing disulfide formation.
Part 5: References
-
Kimura, T., et al. (1982). Synthesis of methyl 2- and 4-pyridyl disulfide from 2- and 4-thiopyridone and methyl methanethiosulfonate. Anal Biochem, 122, 274-282. (Note: This is referenced in the grounding document, providing context for pyridyl disulfide chemistry).
-
PubChem. 3-Chloropyridine. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. This compound, min 98%. [Link]
-
Wikipedia. 2-Mercaptopyridine. [Link]
-
Roy, D., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
-
Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]
-
Google Patents. Methods for the reduction of disulfide bonds.
-
Harding, P., et al. (2010). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Chiang Mai Journal of Science. [Link]
-
D'Autilia, F., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. [Link]
-
Zhang, Y., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]
-
Arolfo, M. P., et al. (2006). Disruption of disulfide bond formation alters the trafficking of prothyrotropin releasing hormone (proTRH)-derived peptides. Endocrine. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. [Link]
-
Zhang, Y., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]
-
Miller, S. J., et al. (2020). n →π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines. Journal of the American Chemical Society. [Link]
-
Shishmarev, D., & Lushchak, V. I. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants. [Link]
-
O'Donnell, P., & Volitakis, I. (2006). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. [Link]
-
Google Patents. Methods of preventing and removing trisulfide bonds.
-
Linke, K., & Jakob, U. (2003). Not every disulfide lasts forever: disulfide bond formation as a redox switch. Antioxidants & Redox Signaling. [Link]
-
Google Patents. Method of inhibiting reduction of disulfide bonds.
-
Coughlin, J., et al. (2013). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Macromolecular Rapid Communications. [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. [Link]
-
Shulga, N., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]
-
Che, G., et al. (2012). Thiol, disulfide, and trisulfide complexes of Ru porphyrins: potential models for iron-sulfur bonds in heme proteins. Inorganic Chemistry. [Link]
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- 3. Not every disulfide lasts forever: disulfide bond formation as a redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Disruption of disulfide bond formation alters the trafficking of prothyrotropin releasing hormone (proTRH)-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. calpaclab.com [calpaclab.com]
- 12. fishersci.com [fishersci.com]
Characterization of unexpected byproducts in 3-Chloropyridine-2-thiol synthesis
Technical Support Center: Synthesis of 3-Chloropyridine-2-thiol
A Guide to the Characterization of Unexpected Byproducts
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As Senior Application Scientists, we understand that synthetic chemistry is rarely a straightforward process. Unexpected byproducts can arise, complicating purification, reducing yields, and casting doubt on experimental outcomes.
This guide provides in-depth troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural steps to explain the causality behind byproduct formation and provide robust, field-proven protocols for their characterization and mitigation.
Section 1: The Primary Synthetic Route
The most common and direct synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions, making the C2 position particularly susceptible to nucleophilic attack.
Caption: Primary synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and work-up procedures. Each answer provides a hypothesis for the unexpected observation, the chemical reasoning, and a pathway to characterization.
Q1: My reaction is sluggish, and post-reaction analysis (TLC, GC-MS) shows a significant amount of starting material. What is the problem?
Answer: This points to an incomplete reaction. The likely impurity is unreacted 2,3-dichloropyridine .
-
Causality: The SNAr reaction's success is highly dependent on several factors:
-
Nucleophile Potency: The quality of your sodium hydrosulfide is critical. NaSH is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. This reaction often requires careful heating to proceed at a reasonable rate without significant byproduct formation.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically effective at solvating the nucleophile and promoting the reaction.
-
-
Troubleshooting & Characterization:
-
Confirm Identity: Compare the retention time (GC/HPLC) or mass spectrum of the suspected impurity with an authentic standard of 2,3-dichloropyridine. The mass spectrum should show a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4).
-
Optimize Reaction Conditions:
-
Use fresh, anhydrous NaSH or prepare it in situ.
-
Carefully increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC.
-
Ensure your solvent is anhydrous.
-
-
| Parameter | Recommendation | Rationale |
| Temperature | 60-100 °C (empirical) | Balances reaction rate against the potential for side reactions. |
| NaSH Equivalents | 1.1 - 1.5 eq. | A slight excess drives the reaction to completion without promoting dithiol formation. |
| Solvent | Anhydrous DMF, NMP, or Ethanol | Polar solvents are necessary to dissolve the hydrosulfide salt. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the nucleophile and the thiol product. |
Q2: My mass spectrum shows a major peak around m/z 289, which is roughly double the mass of my product minus two hydrogens. What is this byproduct?
Answer: You are likely observing the formation of bis(3-chloro-2-pyridyl) disulfide . This is the most common byproduct in this synthesis.
-
Causality: Thiols are notoriously susceptible to oxidation, and this reaction is autocatalytic in the presence of amines like pyridine.[1] Even trace amounts of atmospheric oxygen, particularly during work-up or purification, can lead to the coupling of two thiol molecules to form a disulfide bridge.
-
Characterization:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the disulfide (C₁₀H₆Cl₂N₂S₂). Pay close attention to the isotopic pattern; the presence of two chlorine atoms will result in a distinct M, M+2, M+4 pattern.
-
¹H NMR: The most telling sign is the complete absence of the S-H proton signal (which is typically a broad singlet). The chemical shifts of the aromatic protons will be slightly different compared to the thiol monomer.
-
Reductive Cleavage: To confirm, you can treat a small sample of the purified byproduct with a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄). Successful reduction will regenerate the parent thiol, which can be confirmed by TLC or MS.
-
Caption: Thiol-Thione tautomeric equilibrium.
Section 3: Standard Characterization Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for separating the target compound from its potential byproducts.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: Pyridine-2,3-dithiol -> 3-Chloro-2-hydroxypyridine -> This compound -> 2,3-Dichloropyridine -> bis(3-chloro-2-pyridyl) disulfide.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for DMSO-d₆: This solvent is excellent for observing exchangeable protons (S-H, N-H, O-H) which often appear as broad singlets. It also effectively solubilizes the parent compound and most byproducts.
-
Key Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Note the aromatic region (7-9 ppm) for distinct coupling patterns and the downfield region (>10 ppm) for N-H protons of the thione tautomer.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals for S-H, N-H, and O-H protons will disappear, confirming their identity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Look for the key C=S signal of the thione tautomer at >175 ppm.
-
Section 4: Summary of Potential Byproducts
| Byproduct Name | Formula | Mol. Weight ( g/mol ) | Key MS Signature (m/z) | Key ¹H NMR Signature |
| 2,3-Dichloropyridine (Starting Material) | C₅H₃Cl₂N | 147.99 | 147/149/151 | Distinct aromatic pattern of the starting material. |
| bis(3-chloro-2-pyridyl) disulfide | C₁₀H₆Cl₂N₂S₂ | 289.21 | 289/291/293 | Absence of S-H or N-H proton; slightly shifted aromatics. |
| Pyridine-2,3-dithiol | C₅H₅NS₂ | 143.23 | 143 | Two S-H protons; absence of chlorine isotope pattern. |
| 3-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 129/131 | Broad, exchangeable O-H proton. |
References
- BenchChem. (2025). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.
- Patsnap Eureka. Method for preparing 2,3-dichloropyridine.
- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
- Google Patents. CN101302190B - Method for preparing 2,3-dichloropyridine.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Wikipedia. 3-Chloropyridine.
- CP Lab Safety. This compound, min 98%, 1 gram.
- Wikipedia. 2-Mercaptopyridine.
- Smolecule. Buy 2-Chloropyridine-3-thiol.
- Guidechem. How to Prepare 3-Chloropyridine and Separate it from 2-Chloropyridine?.
- Chemrio. 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol.
- Google Patents. CN102174014A - Preparation method of 3-chloropyridine.
- BLD Pharm. 5897-94-9|this compound.
- PubChemLite. This compound (C5H4ClNS).
- PubChem - NIH. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136.
- Santa Cruz Biotechnology. 3-Chloro-2-pyridinethiol | CAS 5897-94-9.
- Ascendex Scientific, LLC. 2-chloropyridine-3-thiol.
- LabSolutions. This compound.
Sources
Technical Support Center: Chromatographic Purification of 3-Chloropyridine-2-thiol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloropyridine-2-thiol via column chromatography. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices.
Understanding the Molecule: Key Chromatographic Considerations
This compound presents a unique purification challenge due to its distinct chemical features. Its pyridine ring introduces basicity, while the thiol group adds polarity and a potential for oxidation. Understanding these properties is critical for developing a successful purification strategy.
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₅H₄ClNS | [1] |
| Molecular Weight | 145.6 g/mol | [1] |
| Structure | Pyridine ring with chlorine at C3 and thiol at C2 | The basic nitrogen (pKa ≈ 5-6) can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing.[2] The thiol group increases polarity. |
| Potential Issues | Oxidation | The thiol group (-SH) can oxidize to form disulfide bridges (S-S), creating a significant impurity that may be difficult to separate. |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [3] Provides flexibility in choosing sample loading and mobile phase solvents. |
Recommended Purification Protocol: A Step-by-Step Guide
This protocol outlines a robust method for the purification of this compound using flash column chromatography on standard silica gel. It is designed to be a self-validating system, with integrated checkpoints for optimization.
Diagram: General Workflow for Purification
Caption: Workflow for this compound Purification.
Step 1: Mobile Phase Optimization with TLC
The first and most critical step is to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.[4]
-
Starting Solvent System: Begin with a non-polar/polar mixture such as Hexane:Ethyl Acetate (EtOAc) in a 7:3 ratio.
-
Procedure:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., Dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the test eluent.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Adjustment:
-
If the Rƒ is too low (spot doesn't move far), increase the polarity by adding more EtOAc.
-
If the Rƒ is too high (spot moves with the solvent front), decrease the polarity by adding more hexane.
-
Pro-Tip: To counteract the basicity of the pyridine, consider adding a small amount (0.1-1%) of triethylamine (Et₃N) to the eluent. This will compete for active sites on the silica, leading to more symmetrical spots and reduced tailing.
-
Step 2: Column Preparation (Slurry Packing)
-
Setup: Securely clamp a glass chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[4]
-
Slurry: In a beaker, mix silica gel (flash grade, 40-63 µm) with your chosen eluent to form a homogenous slurry.[4]
-
Packing: Pour the slurry into the column. Use a pipette bulb or air line to gently push the solvent through. Tap the column gently to dislodge air bubbles and ensure an evenly packed bed. Finish with a thin layer of sand on top of the silica to prevent disturbance during solvent addition.[4][5]
Step 3: Sample Loading (Dry Loading Recommended)
Due to the polarity of the thiol and potential solubility issues, dry loading is the preferred method to ensure a concentrated starting band and optimal separation.[5]
-
Adsorption: Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add Silica: Add a small amount of silica gel (approximately 5-10 times the mass of your crude sample) to this solution.[5]
-
Evaporation: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[5]
-
Loading: Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Elution: Carefully add the optimized eluent to the column. Apply gentle air or nitrogen pressure to maintain a steady flow rate (flash chromatography). Do not let the solvent level drop below the top layer of sand.
-
Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitoring: Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.[4]
Step 5: Product Isolation
-
Combine: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
Frequently Asked Questions (FAQs)
Q1: What type of stationary phase is best for this compound? A: Standard flash-grade silica gel (40-63 µm) is generally effective and economical. However, because this compound is a basic compound, it can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing.[2] If this becomes a significant issue, consider using a modern, high-purity "Type B" silica column with fewer metal contaminants or switching to a less acidic stationary phase like alumina (neutral or basic).[2]
Q2: My compound won't dissolve in the mobile phase. How should I load it onto the column? A: This is a common issue. The best solution is the dry loading method described in Step 3 of the protocol.[5] Dissolving the compound in a strong solvent (like pure dichloromethane or methanol) and adsorbing it onto silica before adding it to the column ensures a sharp, concentrated band at the start of the separation, regardless of its solubility in the eluent.
Q3: How does pH affect the separation of pyridine derivatives? A: The pH of the mobile phase is a critical parameter. The pyridine nitrogen has a pKa of approximately 5-6.[2]
-
Low pH (< 3): The pyridine nitrogen is protonated (positively charged). This can minimize strong interactions with the silica surface, potentially reducing peak tailing.[2] This is often achieved by adding a small amount of an acid like formic acid to the mobile phase.
-
High pH (> 8): The pyridine is neutral. This can also lead to good peak shape, but standard silica gel will dissolve at high pH. This approach requires a pH-stable column.[2] For standard silica, adding a basic modifier like triethylamine (Et₃N) is a more common and effective strategy to achieve symmetrical peaks.[6]
Q4: Can I use a gradient elution for this purification? A: Yes. If your crude mixture contains impurities with very different polarities, a gradient elution can be highly effective. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will elute non-polar impurities first, followed by your target compound, and finally any highly polar baseline impurities.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses specific issues you might encounter.
Diagram: Troubleshooting Decision Tree
Caption: Decision Tree for Common Chromatography Issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation or Co-elution of Impurities | 1. Inappropriate Eluent Polarity: The chosen solvent system does not have sufficient selectivity for the components in the mixture. 2. Column Overload: Too much sample was loaded for the column size, exceeding the binding capacity of the stationary phase.[2] | 1. Re-optimize with TLC: Test different solvent systems. A common alternative for polar compounds is Dichloromethane/Methanol. If separation is still difficult, try changing the stationary phase to one with a different interaction mechanism (e.g., alumina).[2] 2. Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. If you need to purify a large amount, use a wider diameter column. |
| Significant Peak Tailing (Streaking of the compound down the column) | Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen is interacting strongly with acidic residual silanol groups on the silica surface.[2] This is a very common issue with amines and pyridines. | Add a Basic Modifier: Add a small amount (0.1-1%) of a competitive base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[7] This base will occupy the active silanol sites, allowing your compound to elute with a much more symmetrical peak shape. |
| Low or No Recovery of Product | 1. Compound Decomposition: The compound may be unstable on silica gel, which is acidic. Thiols can also be prone to oxidation. 2. Compound is Too Polar: The eluent system is not strong enough to move the compound off the column.[7] | 1. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before developing. If a new spot appears or the original spot diminishes, it is degrading. Switch to a less acidic stationary phase like neutral alumina or deactivated silica.[7] 2. Increase Eluent Polarity: If the compound is stable, try flushing the column with a much stronger solvent system, such as 5-10% Methanol in Dichloromethane, to elute it.[7] |
| Product Elutes with the Solvent Front | Eluent is Too Polar: The mobile phase is too strong, causing the compound to have no retention on the column. | Decrease Eluent Polarity: Prepare a new mobile phase with a higher proportion of the non-polar solvent (e.g., increase the hexane content). Confirm with TLC that the Rƒ is in the optimal 0.2-0.3 range before running the column. |
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. (2025).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chrom
- Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019).
- Quick Troubleshooting Guide For HPLC Column Usage.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Chromatography Troubleshooting. (2019). YouTube.
- Method for pyridine amine derivative. (2015).
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- 3-Chloropyridine. PubChem.
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- 3-Chloropyridine. Wikipedia.
- 2-Chloropyridine-3-thiol. Smolecule.
- This compound, min 98%, 1 gram. CP Lab Safety.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Managing the tautomeric equilibrium of 3-Chloropyridine-2-thiol in reactions
Technical Support Center: 3-Chloropyridine-2-thiol
A Senior Application Scientist's Guide to Managing Tautomeric Equilibrium in Reactions
Welcome to the technical support center for this compound and its derivatives. As researchers and drug development professionals, you are aware that the success of a synthetic route often hinges on understanding and controlling the subtle behaviors of your reagents. This compound presents a classic challenge: its existence as a mixture of two rapidly interconverting tautomers. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to effectively manage this equilibrium and achieve your desired reaction outcomes with precision and high yield.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of the tautomerism of this compound. Understanding these concepts is the first step toward rational experimental design.
Question: What exactly is the tautomeric equilibrium in this compound?
Answer: this compound exists as a dynamic equilibrium between two constitutional isomers, known as tautomers. These are not resonance structures but distinct molecules that rapidly interconvert. The two forms are:
-
The Thiol Form (3-chloro-pyridine-2-thiol): An aromatic pyridine ring with a sulfhydryl (-SH) group at the 2-position.
-
The Thione Form (3-chloro-1H-pyridine-2-thione): A non-aromatic dihydropyridine ring with a thiocarbonyl (C=S) group. This is technically a thioamide.[1]
The equilibrium between these two forms is influenced by various environmental factors.
Caption: The Thiol-Thione Tautomeric Equilibrium.
Question: Which tautomer is more stable, and what factors control the equilibrium?
Answer: For most pyridinethiones, including this compound, the thione form is generally the more stable and predominant tautomer , particularly in the solid state and in polar solvents.[2][3][4] The position of the equilibrium is not fixed and can be intentionally manipulated by changing the experimental conditions. The key factors are:
-
Solvent Polarity: This is the most powerful tool at your disposal. Polar solvents (e.g., DMSO, ethanol, water) strongly stabilize the polar thione form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium significantly in its favor.[2] Conversely, non-polar solvents (e.g., cyclohexane, chloroform, dioxane) favor the less polar thiol form.[2]
-
Concentration: In non-polar solvents, the thiol form is more favored in dilute solutions. At higher concentrations, self-association through hydrogen bonding can favor the thione dimer.[1][2]
-
Temperature: The effect of temperature can be complex, but it influences the equilibrium constant. For 2-mercaptopyridine, lower temperatures have been shown to favor the thiol tautomer.[1]
| Condition | Predominant Tautomer | Causality |
| Polar Solvent (e.g., Ethanol, Water) | Thione | The polar C=S and N-H bonds of the thione are stabilized by hydrogen bonding and dipole interactions with the solvent.[2] |
| Non-Polar Solvent (e.g., Cyclohexane) | Thiol | The less polar thiol form is more soluble and stable in a non-polar environment.[2] |
| Solid State | Thione | Crystal packing forces and intermolecular hydrogen bonding in the solid phase strongly favor the thione structure.[5] |
| Basic (Alkaline) pH | Thiolate Anion | A base deprotonates the thiol, forming a resonance-stabilized thiolate anion, which effectively removes the thiol from the equilibrium and drives the reaction from the S-position.[6] |
Question: How can I determine the dominant tautomer in my specific reaction conditions?
Answer: You can use spectroscopic methods to assess the tautomeric ratio in solution. Direct observation is the most reliable approach.
-
UV/Vis Spectroscopy: This is an excellent method for quantitative analysis. The thione and thiol forms have distinct chromophores and thus different absorption maxima.[2][6] By comparing the spectrum of your sample in a given solvent to that of "locked" N-methyl (thione) and S-methyl (thiol) derivatives, you can determine the ratio. Generally, the thione form absorbs at a longer wavelength.
-
NMR Spectroscopy: 1H and 13C NMR can be used, although rapid interconversion may lead to averaged signals. Changes in chemical shifts, particularly for the ring protons and the carbon at the 2-position, can be observed when changing solvents from non-polar to polar.
-
IR Spectroscopy: In the solid state or in concentrated solutions, you can look for characteristic vibrational bands. The thione will exhibit a C=S stretch, while the thiol will show an S-H stretch.[7]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on controlling the tautomeric equilibrium.
Problem 1: My S-alkylation (or S-acylation) reaction is giving a mixture of N- and S-substituted products. How can I improve regioselectivity?
Answer: This is a classic regioselectivity challenge stemming from the dual nucleophilicity of the ambident tautomers. The neutral thione form can react at the sulfur atom, while the neutral thiol can be deprotonated to a thiolate (reactive at sulfur) or react at the ring nitrogen. To achieve high selectivity for S-substitution, you must ensure the reaction proceeds exclusively through the most nucleophilic species at the desired position.
The Self-Validating Solution: Generate the Thiolate Anion
The sulfur atom of the thiol form is soft and nucleophilic. Upon deprotonation, it becomes the far more reactive thiolate anion . This anion is a soft, highly potent nucleophile that will selectively attack soft electrophiles (like alkyl halides) at the sulfur position. The nitrogen atom in this anionic form is significantly less nucleophilic.
Troubleshooting Workflow:
Caption: Workflow for achieving selective S-alkylation.
By pre-forming the thiolate with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or THF before adding your electrophile, you create a self-validating system. The high reactivity of the thiolate ensures the reaction is fast and selective, preventing side reactions involving other tautomers or nucleophilic sites.
Problem 2: My reaction is sluggish or fails to proceed. Could tautomerism be the cause?
Answer: Absolutely. If your reaction requires the thiol tautomer (e.g., for oxidation to a disulfide or coordination to a "soft" metal center) but you are using a highly polar solvent like ethanol, the equilibrium concentration of the reactive thiol form may be too low for the reaction to proceed at a reasonable rate.
Solution: Re-evaluate your solvent choice based on the required tautomer.
-
To increase the concentration of the thiol form: Switch to a non-polar, aprotic solvent like toluene, chloroform, or THF.[2]
-
If the reaction requires the nucleophilic sulfur: As detailed above, generate the thiolate anion with a base. This is often the most effective way to accelerate reactions that are sluggish due to low nucleophile concentration.
Problem 3: I am observing an unexpected disulfide byproduct. Why is this happening and how can I prevent it?
Answer: The formation of the corresponding 2,2'-dipyridyl disulfide is a common side reaction caused by the oxidation of the thiol tautomer.[1][2] Thiols are sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or even light.
Preventative Measures:
-
Inert Atmosphere: Always run reactions involving the thiol form under an inert atmosphere of nitrogen or argon. This is the most critical step.
-
Degas Solvents: Before use, degas your reaction solvents by bubbling argon or nitrogen through them or by using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure your this compound is pure and has not already partially oxidized upon storage.
-
Protect from Light: If the reaction is slow, consider protecting it from light by wrapping the flask in aluminum foil.
Part 3: Key Experimental Protocols
These protocols are designed as self-validating systems based on the principles discussed.
Protocol 1: High-Selectivity S-Alkylation of this compound
This protocol is designed to maximize the yield of the S-alkylated product by pre-forming the reactive thiolate anion.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, add this compound (1.0 eq) to anhydrous DMF. Stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium thiolate should be complete.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.05 eq) dropwise to the solution of the pre-formed thiolate.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality: By using an aprotic solvent (DMF) and a strong, non-nucleophilic base (NaH), we quantitatively generate the thiolate anion before the electrophile is introduced. This ensures the reaction pathway is locked towards S-alkylation, providing high regioselectivity and yield.
Protocol 2: Qualitative Assessment of Tautomeric Equilibrium by UV/Vis Spectroscopy
This protocol demonstrates the profound effect of solvent on the tautomeric equilibrium.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a volatile solvent like dichloromethane to ensure homogeneity.
-
Sample Preparation: Prepare two separate, dilute solutions of identical concentration (e.g., ~10⁻⁵ M) by transferring a precise volume of the stock solution into two volumetric flasks and diluting to the mark with:
-
Flask A: Cyclohexane (a non-polar solvent)
-
Flask B: Ethanol (a polar, protic solvent)
-
-
Spectra Acquisition: Record the UV/Vis absorption spectrum for each solution from approximately 200 nm to 450 nm, using the respective pure solvent as a blank.
-
Analysis: Compare the two spectra. You will observe a significant difference in the absorption maxima and/or the shape of the absorption bands. The spectrum in ethanol (Flask B) will be dominated by the absorption of the thione tautomer, while the spectrum in cyclohexane (Flask A) will show a greater contribution from the thiol tautomer.[2] This provides direct, visual confirmation of the solvent's role in controlling the equilibrium.
References
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2018). ARKIVOC. [Link]
- Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Les, A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. Journal of Physical Chemistry A. [Link]
- Kamal, A., et al. (2019). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health (NIH). [Link]
- Riffle, J. S., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry – A European Journal. [Link]
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- 2-Mercaptopyridine - Wikipedia. Wikipedia. [Link]
- Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016). Chemistry Stack Exchange. [Link]
- Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). ChemPhysChem. [Link]
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. (2016).
- Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology. [Link]
Sources
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloropyridine-2-thiol Stability and Handling
Welcome to the technical support center for 3-Chloropyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers a structured question-and-answer format to directly address potential issues related to the thermal stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it at either room temperature or under refrigeration at 2-8°C, in a tightly sealed container to prevent moisture ingress.[1][2][3] For long-term storage, refrigeration at 2-8°C is preferable. The product should be kept in a dry, well-ventilated area, and for safety, in a locked cabinet.[4][5] It is also advisable to flush the container with an inert gas like argon or nitrogen before sealing to minimize oxidation, a common issue with thiol-containing compounds.[6]
Q2: Is this compound sensitive to temperature fluctuations during shipping and handling?
A2: Yes, temperature excursions can impact the stability of this compound.[7][8] While it is generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.[9] Short-term excursions outside the recommended storage conditions should be evaluated for their potential impact on the material's purity and performance in your experiments.[10] For critical applications, it is recommended to request temperature-controlled shipping.
Q3: I've noticed a color change in my sample of this compound upon storage. Is this an indication of degradation?
A3: A color change from pale yellow to wine red upon storage has been noted for this compound and may not necessarily indicate significant degradation.[5] However, any observable change in physical appearance should be investigated. It is recommended to re-analyze the material to confirm its purity before use, especially if the material has been stored for an extended period or exposed to non-ideal conditions. A stability-indicating analytical method, such as HPLC, would be appropriate for this purpose.
Q4: What are the likely degradation pathways for this compound at elevated temperatures?
A4: While specific experimental data on the thermal degradation of this compound is limited, based on the chemistry of related compounds, several degradation pathways can be anticipated:
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can be accelerated by heat. This can lead to the formation of disulfides, and with more aggressive oxidation, sulfinic and sulfonic acids.[6][11][12]
-
Ring Cleavage: At higher temperatures, the pyridine ring itself can undergo cleavage. For pyridine, this process is initiated by the formation of pyridyl radicals.[13]
-
Desulfurization: The loss of the thiol group is another potential degradation pathway.
-
Dechlorination: The chlorine substituent on the pyridine ring could be displaced or eliminated under certain conditions.
Thermal decomposition of similar heterocyclic compounds can produce gaseous byproducts such as nitrogen oxides, hydrogen chloride, carbon dioxide, carbon monoxide, and sulfur oxides.[5][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, atmosphere).2. Re-test the purity of the starting material using a validated analytical method (see "Experimental Protocols" section).3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions. |
| Formation of unexpected byproducts in a reaction | 1. Thermal degradation of this compound at the reaction temperature.2. Reaction with incompatible reagents (e.g., strong oxidizing agents).[5][14] | 1. Attempt the reaction at a lower temperature if possible.2. Analyze the byproducts to identify potential degradation products.3. Ensure all reagents are compatible with a thiol- and chloro-substituted pyridine. |
| Difficulty in purifying the final product | The presence of polar degradation products (e.g., sulfonic acids). | 1. Consider using a different purification technique. If using column chromatography, acidic alumina may be more suitable than silica gel to minimize on-column degradation.[15]2. Deoxygenate all solvents used in the workup and purification to prevent further oxidation.[15] |
| Strong, unpleasant odor during handling | Volatility of the thiol compound or its degradation products. | 1. Always handle this compound in a well-ventilated fume hood.[16]2. Use a bleach trap for any reactions that may release volatile thiols to neutralize the odor.[16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[17][18][19]
Objective: To generate degradation products of this compound under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Keep the solution at 60°C for 24 hours. c. After 24 hours, cool the solution to room temperature and neutralize it with 0.1 M NaOH. d. Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Keep the solution at 60°C for 24 hours. c. After 24 hours, cool the solution to room temperature and neutralize it with 0.1 M HCl. d. Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H2O2. b. Keep the solution at room temperature for 24 hours. c. Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation (Solid State): a. Place a small amount of solid this compound in a vial. b. Heat the vial in an oven at 80°C for 48 hours. c. After 48 hours, cool the sample to room temperature. d. Prepare a solution of the heat-stressed solid in acetonitrile at a concentration of 1 mg/mL and dilute it with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.[20][21][22]
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Suggested Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determine the optimal wavelength by UV scan) |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (long-term) or Room Temperature (short-term) | Minimizes thermal degradation.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiol group.[6] |
| Container | Tightly sealed, opaque | Protects from moisture and light.[4] |
| Handling | In a fume hood | Mitigates exposure to volatile and odorous compounds.[16] |
| Incompatible Materials | Strong oxidizing agents | Avoids rapid and potentially hazardous reactions.[5][14] |
Visualizations
Diagram 1: Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- CP Lab Safety. This compound, min 98%, 1 gram. [Link]
- StabilityStudies.in.
- Ghare, V. V., et al. "Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying." Pharmaceutical research 27.11 (2010): 2444-2453.
- El-Gindy, A., et al. "Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in." Annals of Reviews and Research 1.3 (2018): 555561.
- Kumar, S., and A. Kumar. "Temperature excursion management: A novel approach of quality system in pharmaceutical industry." Journal of young pharmacists 9.4 (2017): 459.
- Ozyurt, D., et al. "Effects of storage conditions on thiol disulfide homeostasis." Journal of clinical and analytical medicine 9.3 (2018): 215-218.
- Reddit. Handling thiols in the lab. [Link]
- Stoyanova, V., et al. "Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring." Pharmacia 66.3 (2019): 149-155.
- Nitecka, H., and Z. Chilmonczyk. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica 60.5 (2003): 343-347.
- Lee, J. S., et al. "Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid." Inorganic chemistry 28.10 (1989): 1968-1972.
- USP-NF.
- Fetzner, S. "Proposed degradation pathways of pyridine derivatives in bacteria...
- Nicastro, R., et al. "Dietary organosulfur compounds: Emerging players in the regulation of bone homeostasis by plant-derived molecules." Frontiers in Physiology 11 (2020): 609.
- Reddit. How would you purify air-sensitive materials (thiols)
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
- Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of applied pharmaceutical science 2.3 (2012): 129.
- Klick, S., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave online.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Traczyk, M., et al. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." Applied and environmental microbiology 84.15 (2018): e00757-18.
- Sree, P. S., et al. "Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Dash, D. K., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation." Asian Journal of Pharmaceutics (AJP) 17.03 (2023).
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development (IJTSRD) 5.4 (2021): 1148-1153.
- Khan Academy.
- Bishara, R. H. "Handling Temperature Excursions and the Role of Stability Data." Pharmaceutical Outsourcing 14.5 (2013): 10-14.
- Mahmoud, A. R. "Synthetic Applications of Organosulfur Compounds in Drug Design.
Sources
- 1. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic thiols by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. How Humidity and Temperature Excursions Affect Expiry Dates – StabilityStudies.in [stabilitystudies.in]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. youtube.com [youtube.com]
- 12. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. pnrjournal.com [pnrjournal.com]
Technical Support Center: Solvent Selection for 3-Chloropyridine-2-thiol Reactions
Welcome to the technical support guide for optimizing reactions with 3-Chloropyridine-2-thiol. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic building block. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction rate, yield, and the product profile. This guide provides in-depth, field-proven insights into making the right solvent choice, troubleshooting common issues, and understanding the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding solvent selection for this compound.
Q1: What are the fundamental chemical properties of this compound that influence solvent choice?
A: Understanding the unique structure of this compound is the first step to successful solvent selection. Two key features are paramount:
-
Thiol-Thione Tautomerism: This compound exists in a dynamic equilibrium between the thiol (-SH) form and the thione (=S) form. The position of this equilibrium is significantly influenced by the solvent.[1]
-
In nonpolar solvents , the thiol form is generally favored.
-
In polar, hydrogen-bonding solvents , the thione tautomer can be more prevalent. This is crucial because the reactivity of the two forms differs, impacting subsequent reactions.
-
-
Dual Reactivity Sites: The molecule possesses two primary sites for reaction:
-
The Sulfur Atom: The thiol/thiolate is a potent nucleophile, readily participating in S-alkylation and other nucleophilic attacks.
-
The Pyridine Ring: The chlorine atom at the 3-position is susceptible to Nucleophilic Aromatic Substitution (SNAr), a key reaction for introducing diverse functionalities.
-
The ideal solvent must not only dissolve the starting materials but also favorably modulate this tautomerism and enhance the reactivity of the desired functional group.
Q2: What is the best general-purpose solvent for Nucleophilic Aromatic Substitution (SNAr) at the C3-position?
A: For SNAr reactions, where an incoming nucleophile displaces the chlorine atom, polar aprotic solvents are overwhelmingly the preferred choice. The most common and effective options include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
The Rationale (Causality): SNAr reactions, much like SN2 reactions, proceed fastest when the nucleophile is as "free" and reactive as possible. Polar aprotic solvents excel at this for a specific reason: they possess strong dipoles that can effectively solvate the cationic counter-ion of the nucleophile (e.g., the Na⁺ in sodium thiophenoxide) but are incapable of hydrogen bonding, which would otherwise "cage" and stabilize the anionic nucleophile.[2][3] This leaves the nucleophile highly reactive and available to attack the electron-deficient pyridine ring, accelerating the reaction.[2]
Q3: Can I use protic solvents like ethanol, methanol, or water?
A: While it may be tempting to use protic solvents due to their excellent dissolving power and low cost, they generally reduce the rate of SNAr reactions and are often a poor choice.
The Rationale (Causality): Polar protic solvents contain O-H or N-H bonds, allowing them to form strong hydrogen bonds. These bonds surround the anionic nucleophile, creating a "solvent cage" that stabilizes it and lowers its energy.[4][5] This stabilization blunts the nucleophile's reactivity, requiring more energy to break the solvent cage and attack the substrate, thus slowing the reaction significantly.
However, there are exceptions. Certain reactions, such as those using sodium sulfide in aqueous or alcoholic media, are specifically designed to run in protic solvents, often at high temperatures to overcome the energy barrier.[6]
Q4: How does solvent choice impact reactions at the thiol group, such as S-alkylation?
A: S-alkylation of the thiol group first requires deprotonation to form the more nucleophilic thiolate anion (RS⁻). The choice of base and solvent are coupled.
-
Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is often used. The reaction is typically performed in an ether-class solvent like Tetrahydrofuran (THF) or a polar aprotic solvent like DMF .
-
Alkylation: Once the thiolate is formed, the subsequent SN2 reaction with an alkyl halide follows the same principles as SNAr. Polar aprotic solvents (DMF, DMSO) will significantly accelerate the rate compared to less polar options like THF because they better solvate the counter-ion (e.g., Na⁺) and leave the thiolate nucleophile more reactive.[7]
Q5: My starting materials have poor solubility in my chosen solvent. What should I do?
A: Poor solubility is a common hurdle that directly leads to low reaction rates and yields.
-
Increase Polarity: If you are using a solvent like THF or Dioxane and see poor solubility, switching to a more polar aprotic solvent like DMF or DMSO is the logical next step.
-
Gentle Heating: Increasing the temperature can improve solubility. However, be cautious, as higher temperatures can also lead to side reactions or decomposition of starting materials or the solvent itself (e.g., DMF can decompose above 150°C).[8]
-
Co-Solvent System: In some cases, a mixture of solvents can achieve the desired solubility and reactivity profile. However, this adds complexity and should be approached systematically.
Part 2: Troubleshooting Guide
Even with a well-chosen solvent, experiments can fail. This guide helps diagnose and solve common solvent-related issues.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion | 1. Poor Solubility: Reactants are not in the same phase. 2. Reduced Nucleophilicity: The solvent is deactivating the nucleophile. | 1. Switch to a more polar solvent. Move up the polarity scale (e.g., from THF to DMF or DMSO) to ensure all reactants are fully dissolved. 2. Use a polar aprotic solvent for SNAr/SN2. If using a protic solvent like ethanol, the nucleophile is likely being deactivated by hydrogen bonding.[5] Switching to DMF or acetonitrile will enhance its reactivity.[3] |
| Significant Disulfide Byproduct | Oxidation of the Thiol: The thiol (-SH) group is highly susceptible to oxidation to form a disulfide (R-S-S-R), especially in the presence of atmospheric oxygen.[7][9] | 1. Use Degassed Solvents: Solvents must be deoxygenated prior to use. This is the most critical step. See Protocol 2 for instructions. 2. Maintain an Inert Atmosphere: Run the entire reaction under a blanket of inert gas like Nitrogen (N₂) or Argon (Ar) to prevent oxygen from entering the system.[9] |
| Multiple Side Products / Tar Formation | 1. Reaction Temperature Too High: The solvent's boiling point may be too high, leading to thermal decomposition of the substrate or product. 2. Solvent Reactivity: The solvent itself may be participating in an undesired side reaction.[10] | 1. Select a Solvent with a Lower Boiling Point: If running a reaction in refluxing DMF (153°C) causes decomposition, consider a solvent like Acetonitrile (82°C) or THF (66°C) and run at a lower, controlled temperature. 2. Verify Solvent Compatibility: Ensure your solvent is inert to all reactants. For example, avoid ester-based solvents like ethyl acetate in strongly basic conditions.[11] |
Part 3: Data, Protocols, and Visualizations
Data Presentation: Solvent Selection Table
This table provides a quick reference for selecting a suitable solvent based on key physical properties and compatibility.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for this compound Reactions |
| Hexane | Nonpolar | 1.9 | 69 | Poor solubility for the substrate. Generally not recommended. |
| Toluene | Nonpolar | 2.4 | 111 | Can be used for specific reactions where minimal solvent interference is desired, but solubility is often an issue.[8] |
| Diethyl Ether | Nonpolar | 4.3 | 35 | Low boiling point limits reaction temperature. Moderate solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good for reactions with organometallics or when a less polar environment is needed. Often used for deprotonation steps with NaH. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Useful for reactions at or below room temperature. Low boiling point. Good general solubility. |
| Acetone | Polar Aprotic | 21 | 56 | Can accelerate SN2 reactions but its electrophilic carbonyl group can be reactive. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent choice for SNAr. Less viscous and easier to remove than DMF/DMSO. |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 153 | Highly recommended for SNAr. Excellent dissolving power. High boiling point allows for a wide temperature range. Must be anhydrous.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly recommended for SNAr. Superior dissolving power, especially for salts. Very high boiling point. Can be difficult to remove.[8] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Generally not recommended for SNAr/SN2 as it deactivates nucleophiles via H-bonding.[4][5] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | See Ethanol. Only used in specific protocols where water is a required reagent or medium.[4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with this compound
This protocol is a self-validating system. Analysis of the crude reaction mixture by TLC or LC-MS before workup is critical to confirm conversion and identify issues early.
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with dry Nitrogen or Argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (or another suitable polar aprotic solvent) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition (if required): If your nucleophile requires deprotonation (e.g., a phenol or another thiol), cool the solution to 0°C and add the base (e.g., NaH, K₂CO₃) portion-wise. Stir for 30 minutes at 0°C or room temperature until gas evolution ceases.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-100°C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction to room temperature. Quench by carefully pouring the mixture into ice water. Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Solvent Degassing for Oxygen-Sensitive Reactions
The presence of oxygen is a primary cause of disulfide formation.[9] This step is mandatory for achieving high yields.
-
Select a suitable flask (e.g., a Schlenk flask) that can withstand a vacuum and is larger than the volume of solvent needed.
-
Add the solvent to the flask.
-
Freeze: Place the flask in a cold bath of liquid nitrogen or a dry ice/acetone slurry until the solvent is completely frozen solid.
-
Pump: Open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the cold bath. Allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen has been removed.
-
Backfill: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) before use.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate solvent.
Caption: Solvation effects on nucleophile reactivity.
References
- Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it?[Link]
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]
- Wikipedia. (n.d.). 2-Mercaptopyridine. [Link]
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
- PubMed. (2024).
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
Sources
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Buy 3-Chloropyridine-4-thiol | 1247828-52-9 [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Technical Support Center: Handling Air-Sensitive 3-Chloropyridine-2-thiol
Welcome to the technical support center for handling air-sensitive reagents, with a specific focus on 3-Chloropyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The protocols and advice provided herein are grounded in established chemical principles and best practices for manipulating air-sensitive compounds.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common observations and challenges when working with this compound and related pyridinethiols.
Q1: My container of this compound has a strong, unpleasant odor. Is this normal?
A1: Yes, a strong odor is characteristic of many thiol-containing compounds. It is imperative to handle this reagent in a well-ventilated fume hood at all times to minimize inhalation exposure.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2][3]
Q2: The solid this compound in my bottle has changed color from white/off-white to a yellowish solid. What happened, and can I still use it?
A2: This color change is a common indicator of oxidation.[1] Thiols are susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding disulfide, 3,3'-dichloro-2,2'-dipyridyl disulfide.[1][4][5]
-
Causality: The thiol (-SH) group is oxidized to form a disulfide (S-S) bond between two molecules. This process can be accelerated by exposure to air, light, and basic conditions.[1] The thiolate anion, which is more prevalent at higher pH, is more easily oxidized.[1]
-
Usability: The suitability of the oxidized material depends on your specific reaction. The disulfide is generally less reactive as a nucleophile compared to the thiol.[1] For reactions requiring high purity and yield, such as nucleophilic substitutions or couplings, using fresh or purified material is strongly recommended. For less sensitive applications, it may be usable, but expect potential complications and lower yields.
Q3: I am experiencing significantly lower than expected yields in my reaction. What are the likely causes related to the handling of this compound?
A3: Poor yields when using air-sensitive pyridinethiols can often be traced back to several key factors:[1]
-
Oxidation of Starting Material: As mentioned in Q2, if the thiol has oxidized to a disulfide, the starting material's effective concentration is lowered, and the disulfide may not participate in the desired reaction.[1]
-
Improper Handling Technique: Even brief exposure to air during weighing and transfer can cause significant degradation.[1] It is crucial to perform these steps under an inert atmosphere.
-
Solvent Quality: Using solvents that have not been properly degassed introduces dissolved oxygen, which will readily oxidize the thiol.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze a small sample of your this compound by a suitable method (e.g., ¹H NMR, LC-MS) to determine the extent of disulfide formation.
-
Implement Inert Atmosphere Techniques: Utilize a glovebox or Schlenk line for all manipulations of the solid and its solutions.
-
Ensure Solvent Degassing: Employ rigorous degassing methods for all solvents to be used in the reaction. The freeze-pump-thaw method is highly effective.[1]
Q4: How should I properly store this compound to maintain its integrity?
A4: Proper storage is critical to prevent degradation. The material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Storing it in a cool, dark, and dry place, such as a desiccator inside a refrigerator, is also recommended to slow down potential decomposition pathways.
Q5: What are some common reactions where the air sensitivity of this compound is a critical factor for success?
A5: The nucleophilic nature of the thiol group is central to many of its reactions. These are particularly sensitive to its oxidation state.
-
Nucleophilic Aromatic Substitution (SNAr): The thiol or its corresponding thiolate is often used to displace leaving groups on aromatic or heteroaromatic rings. The disulfide is a poor nucleophile for this transformation.
-
Metal-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, the free thiol can act as a ligand or a substrate.[6][7] The presence of the disulfide can interfere with the catalytic cycle or lead to undesired side products.
-
Thioetherification: Reactions with alkyl halides to form thioethers require the nucleophilic thiol. Oxidation to the disulfide prevents this reaction.[8]
II. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for essential techniques when working with this compound.
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This technique is essential for removing dissolved oxygen from solvents, which can oxidize this compound.[1]
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
Solvent to be degassed.
-
High-vacuum line with a cold trap.
-
Dewar flask with liquid nitrogen.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Preparation: Place the solvent in the Schlenk flask (do not fill more than half-full) and attach it to the Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the stopcock to the vacuum line and evacuate the flask for several minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely observe gas bubbles being released from the liquid as it thaws.[1]
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure the thorough removal of dissolved gases.[1]
-
Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent is now ready for use.[1]
Protocol 2: General Procedure for an Air-Sensitive Nucleophilic Substitution Reaction
This protocol outlines a general workflow for a reaction involving this compound under inert conditions using a Schlenk line.
Materials:
-
Dried and assembled Schlenk line apparatus.
-
Oven-dried glassware (reaction flask, condenser, etc.).
-
This compound.
-
Electrophile (e.g., an alkyl halide or activated aryl halide).
-
Anhydrous, degassed solvent.
-
Anhydrous base (e.g., potassium carbonate, sodium hydride).
-
Inert gas supply.
-
Gas-tight syringes and needles.
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware and connect it to the Schlenk line. Evacuate and backfill the apparatus with inert gas three times to remove air and moisture.
-
Reagent Addition (Solids): Under a positive flow of inert gas, quickly add the this compound, electrophile, and base to the reaction flask.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS) by taking aliquots via syringe.[1]
-
Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction by slowly adding a suitable degassed reagent (e.g., water, saturated ammonium chloride solution) via syringe.[1] The subsequent work-up should be designed to minimize air exposure until the air-sensitive species are no longer present.[1]
III. Data and Diagrams
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNS | [9][10] |
| Molecular Weight | 145.6 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| CAS Number | 5897-94-9 | [9][10] |
| Key Hazard | Air-sensitive, potential for oxidation | [1] |
Diagram 1: Oxidation of this compound
This diagram illustrates the primary degradation pathway of this compound in the presence of air.
Caption: Oxidation of the thiol to its corresponding disulfide.
Diagram 2: General Workflow for Handling Air-Sensitive Reagents
This flowchart outlines the critical decision points and steps for successfully conducting a reaction with this compound.
Caption: Decision workflow for air-sensitive reactions.
IV. References
-
BenchChem. (2025). refining protocols for handling air-sensitive pyridine thiols. Retrieved from
-
ACS Publications. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
BenchChem. 3-Amino-5-chloropyridine-2-thiol. Retrieved from
-
Smolecule. Buy 2-Chloropyridine-3-thiol. Retrieved from
-
Fisher Scientific. (2007). SAFETY DATA SHEET - 3-Chloropyridine. Retrieved from
-
TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-3-chloropyridine. Retrieved from
-
Chem Service. (2016). SAFETY DATA SHEET - 3-Chloropyridine. Retrieved from
-
Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. Retrieved from
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from
-
Chemrio. 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol. Retrieved from
-
PubChem. 3-Chloropyridine. Retrieved from
-
CP Lab Safety. This compound, min 98%, 1 gram. Retrieved from
-
Wikipedia. 3-Chloropyridine. Retrieved from
-
LabSolutions. This compound. Retrieved from
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from
-
Wikipedia. 2-Mercaptopyridine. Retrieved from
-
ResearchGate. (2025). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Buy 2-Chloropyridine-3-thiol [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chempanda.com [chempanda.com]
- 7. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. labsolu.ca [labsolu.ca]
Technical Support Center: Analytical Methods for 3-Chloropyridine-2-thiol
Welcome to the technical support center for the analysis of 3-Chloropyridine-2-thiol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying impurities. We will explore the nuances of method development, troubleshoot common analytical challenges, and outline robust protocols to ensure the integrity of your results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of this compound.
Q1: What are the most common types of impurities expected in this compound?
Impurities in any active pharmaceutical ingredient (API) or intermediate can originate from various sources. For this compound, they are typically categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions. The specific impurities will depend on the synthetic pathway employed.
-
Degradation Products: The thiol (-SH) functional group is susceptible to oxidation, especially when exposed to air, light, or certain metal ions. The most common degradation product is the corresponding disulfide dimer. The stability of the compound under different pH and temperature conditions should also be considered.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, positional isomers such as 2-Chloropyridine-3-thiol or 5-Chloropyridine-2-thiol could be present.[1]
Q2: Which analytical technique is most suitable for routine impurity profiling of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary workhorse for this analysis. Its suitability stems from several factors:
-
Versatility: RP-HPLC can effectively separate compounds with a wide range of polarities, which is ideal for resolving this compound from its potentially more or less polar impurities.
-
Sensitivity and Quantification: When coupled with a UV detector, HPLC provides the sensitivity required to detect impurities at trace levels, as mandated by regulatory guidelines like the ICH.[2]
-
Robustness: Well-developed HPLC methods are reliable and reproducible, making them suitable for quality control (QC) environments.
Q3: Why is mobile phase pH so critical when analyzing this compound?
The pH of the mobile phase directly influences the ionization state of this compound and many of its potential impurities. The molecule contains a weakly acidic thiol group and a basic pyridine nitrogen.
-
Impact on Retention: At a pH below its pKa, the pyridine nitrogen will be protonated (positively charged), while at a pH above its pKa, the thiol group will be deprotonated (negatively charged). These changes drastically alter the molecule's overall polarity and its interaction with the stationary phase, thereby affecting retention time.
-
Peak Shape: Analyzing the compound at a pH close to its pKa can lead to poor peak shape (e.g., broadening or splitting) as the analyte may exist in multiple ionization states simultaneously.
-
Consistency: To ensure reproducible results, the mobile phase should be buffered at a pH at least 1.5 to 2 units away from the analyte's pKa. Using a buffer concentration of >20 mM is recommended for stable pH control.[3]
Section 2: HPLC Troubleshooting & Method Development Guide
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Q4: My analyte, this compound, shows poor retention on a standard C18 column, eluting near the void volume. What can I do?
This is a common issue for polar compounds.[4] Here are several strategies to improve retention, starting with the simplest:
-
Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the mobile phase's polarity, strengthening the analyte's interaction with the nonpolar C18 stationary phase.
-
Use a Polar-Embedded Column: If reducing the organic content is insufficient or leads to excessively long run times, switch to a column with a polar-embedded stationary phase. These phases are designed to provide alternative interactions and enhanced retention for polar analytes.[5]
-
Consider HILIC: For very polar compounds that are unretainable in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.
Q5: I am observing significant peak tailing for the main analyte peak. What is the cause and how do I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For this compound, the basic pyridine nitrogen can interact with acidic residual silanol groups on the silica backbone of the HPLC column.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of residual silanols. Ensure your column is properly end-capped.[3]
-
Modify the Mobile Phase:
-
Lower the pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, suppressing their interaction with the protonated pyridine nitrogen.
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]
-
Q6: My retention times are drifting or unstable from one injection to the next. What are the likely causes?
Unstable retention times are a frequent problem in HPLC and can point to several issues.[3][6] A systematic check is the best approach.
-
Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phases or after a steep gradient. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[3][6]
-
Mobile Phase Issues:
-
Composition Change: If preparing the mobile phase online, check the pump's proportioning valves for accuracy.[3] Evaporation of the more volatile organic solvent can also alter the composition; keep reservoirs covered.[6]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention shifts.
-
-
Temperature Fluctuations: Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%.[4] Using a thermostatted column compartment is essential for high precision.[3][6]
-
Pump and Hardware Leaks: Check for leaks throughout the system, from the pump seals to the injector and column fittings. A small leak will cause pressure drops and flow rate instability.[6]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Poor Retention | Analyte is too polar for the current conditions. | Decrease organic solvent percentage; switch to a polar-embedded or HILIC column.[4][5] |
| Peak Tailing | Secondary interactions with residual silanols. | Use a high-purity, end-capped column; lower mobile phase pH; add a competing base (e.g., TEA).[3] |
| Drifting Retention Times | Insufficient column equilibration; mobile phase composition change; temperature fluctuation; system leaks. | Increase equilibration time; check pump proportioning; use a column oven; inspect system for leaks.[3][4][6] |
| Ghost Peaks | Contaminated mobile phase; carryover from previous injection; column contamination. | Use fresh, high-purity solvents; implement a robust needle wash; flush the column with a strong solvent.[6] |
| Broad Peaks | Extra-column volume; column degradation; mobile phase/sample solvent mismatch. | Check fitting connections; replace the guard or analytical column; inject the sample in the mobile phase.[4][6] |
Section 3: Advanced Techniques for Impurity Identification
Q7: My HPLC-UV analysis shows an unknown peak. How can I identify it?
Once an unknown impurity is detected, the goal shifts from quantification to identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.
-
Why LC-MS? LC-MS provides the molecular weight of the eluting compound. By hyphenating the separation power of LC with the detection specificity of MS, you can obtain the mass of the unknown peak.[2] This information is critical for proposing a molecular formula and structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further narrowing down the possible elemental compositions.
Q8: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable option for this analysis?
GC-MS is best suited for analyzing volatile and thermally stable compounds.[7]
-
Use for Volatile Impurities: It is an excellent method for identifying and quantifying residual solvents or volatile starting materials that may be present as impurities.
-
Limitations for the Main Analyte: this compound itself has low volatility and may degrade at the high temperatures used in the GC inlet. While derivatization could make it more amenable to GC analysis, this adds complexity. Therefore, for non-volatile impurities and the main compound, LC-MS is the superior choice.[8]
Section 4: Protocols & Workflows
Experimental Workflow: From Detection to Identification
The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in this compound.
Caption: Decision tree for troubleshooting retention time instability.
References
- HPLC Troubleshooting Guide.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- HPLC Troubleshooting | Thermo Fisher Scientific - US.
- Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing).
- Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy | Inorganic Chemistry - ACS Public
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
- HPLC Troubleshooting.
- Spectroscopic Methods.
- Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. - Semantic Scholar.
- Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products - Benchchem.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
- Recent Trends in Analytical Techniques for Impurity Profiling.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- This compound, min 98%, 1 gram - CP Lab Safety.
- 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol - Chemrio.
- This compound - LabSolutions | Lab Chemicals & Equipment.
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica.
- Buy 2-Chloropyridine-3-thiol - Smolecule.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI.
- GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii - MDPI.
- Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC - NIH.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- 5-Chloropyridine-2-thiol 95 40771-41-3 - Sigma-Aldrich.
- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.
- Determination of thiols and disulfides via HPLC quantific
- RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggreg
- [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed.
- 2-chloropyridine-3-thiol - Ascendex Scientific, LLC.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC - PubMed Central.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
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Validation & Comparative
Unambiguous Structural Verification of 3-Chloropyridine-2-thiol: A Comparative Guide to 2D NMR Techniques
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as the heterocyclic building block 3-Chloropyridine-2-thiol, necessitates a robust analytical framework to ensure the correct atomic connectivity and to rule out isomeric impurities. While 1D NMR (¹H and ¹³C) provides a foundational overview, spectral overlap and the absence of direct connectivity information can often lead to ambiguity. This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the definitive structural validation of this compound. We will delve into the causality behind the experimental choices and present a self-validating workflow, supported by predicted experimental data, to demonstrate the power of this multi-technique approach.
The Structural Challenge: Tautomerism and Isomeric Ambiguity
The nominal structure of this compound presents an interesting case of prototropic tautomerism, existing in equilibrium between the thiol and the thione forms. This phenomenon can influence its reactivity and biological activity, making the characterization of the dominant tautomer in solution crucial. Furthermore, the pyridine ring possesses three non-equivalent protons, whose precise assignment is essential for confirming the substitution pattern.
A Multi-Technique Approach for Complete Confidence
To address these challenges, a suite of 2D NMR experiments is not just advantageous, but necessary. Each experiment provides a unique piece of the structural puzzle, and together they create a network of correlations that allows for a confident and unambiguous structure assignment.
Experimental Workflow
The logical flow of experiments is designed to build upon the information gathered in the previous step, creating a self-validating cascade of data.
Figure 1. A comprehensive workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound and data from analogous compounds[1][2], the following ¹H and ¹³C NMR chemical shifts are predicted in a suitable deuterated solvent like DMSO-d₆. The numbering convention used for assignment is shown in Figure 2.
Figure 2. Chemical structure of this compound with atom numbering for NMR assignments.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.85 (dd) | - |
| H5 | 7.15 (t) | - |
| H6 | 8.10 (dd) | - |
| C2 | - | 175.0 (Thione form) |
| C3 | - | 120.0 |
| C4 | - | 138.0 |
| C5 | - | 125.0 |
| C6 | - | 145.0 |
In-Depth Analysis with 2D NMR Techniques
¹H-¹H Correlation Spectroscopy (COSY): Mapping the Proton Network
The COSY experiment is the first step in mapping the proton-proton coupling network within the molecule. It identifies protons that are coupled to each other, typically through two or three bonds.[3][4]
Experimental Protocol:
-
Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a phase-sensitive DQF-COSY experiment.
-
Acquire data with 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Process the data with a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Interpretation of Predicted COSY Spectrum:
The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks that indicate coupling between protons.
Figure 3. Predicted ¹H-¹H COSY correlations for this compound.
-
A cross-peak between H4 (7.85 ppm) and H5 (7.15 ppm) will confirm their vicinal relationship.
-
A cross-peak between H5 (7.15 ppm) and H6 (8.10 ppm) will establish the connectivity of the three contiguous protons on the pyridine ring.
-
The absence of a cross-peak between H4 and H6 is expected due to the larger number of bonds separating them.
This experiment definitively establishes the H4-H5-H6 spin system, a critical piece of information for subsequent assignments.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Attachment
The HSQC experiment identifies which protons are directly attached to which carbon atoms.[5][6] This is a highly sensitive experiment that provides unambiguous one-bond C-H correlations.
Experimental Protocol:
-
Use the same sample as for the COSY experiment.
-
Set up a phase-sensitive HSQC experiment with gradient selection.
-
Optimize the ¹J(CH) coupling constant to approximately 145 Hz.
-
Acquire data with 2048 points in the direct dimension (¹H) and 256 increments in the indirect dimension (¹³C).
-
Process the data with appropriate window functions and perform a 2D Fourier transform.
Interpretation of Predicted HSQC Spectrum:
The HSQC spectrum will show correlations only between directly bonded carbon and proton atoms.
Figure 5. Key predicted long-range ¹H-¹³C HMBC correlations for this compound.
-
Placement of the Chlorine Atom: The proton H4 will show a correlation to C6 (two bonds, ²J) and C2 (three bonds, ³J). The proton H5 will show a correlation to the chlorine-bearing carbon, C3 (two bonds, ²J).
-
Confirmation of the Thione Group: Both H4 and H6 will show long-range correlations to the thione carbon, C2, confirming their proximity to this functional group.
-
Final Assembly: The correlation from H6 to C4 (two bonds, ²J) completes the connectivity map of the pyridine ring.
Comparative Summary of 2D NMR Techniques
| Technique | Information Gained | Strengths | Limitations |
| COSY | ¹H-¹H coupling networks (typically 2-3 bonds) | Excellent for identifying proton spin systems. [3][4] | Does not provide information about quaternary carbons or heteroatoms. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Highly sensitive and unambiguous for C-H attachment. [5][6] | Only shows direct correlations, no information about the carbon skeleton. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Crucial for connecting spin systems and placing quaternary carbons. [7][8] | Less sensitive than HSQC; ambiguity can exist between 2- and 3-bond correlations. |
Conclusion
The structural validation of this compound serves as an excellent case study for the power of a multi-technique 2D NMR approach. While 1D NMR provides initial clues, it is the synergistic application of COSY, HSQC, and HMBC that allows for the unambiguous assembly of the molecular structure. The COSY experiment defines the proton spin system, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations necessary to piece together the entire carbon skeleton and confirm the positions of substituents and heteroatoms. This self-validating workflow, rooted in the fundamental principles of spin-spin coupling, provides the highest level of confidence in the final structural assignment, a critical requirement for any research or development endeavor.
References
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A Senior Application Scientist's Guide to Absolute Configuration Determination: X-ray Crystallography vs. Spectroscopic Methods for 3-Chloropyridine-2-thiol Derivatives
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[2] Pyridine derivatives, a scaffold present in numerous pharmaceuticals, are frequently chiral and their development necessitates unambiguous determination of their absolute configuration (AC).[3][4]
This guide provides an in-depth comparison of the techniques available for AC determination, with a focus on 3-Chloropyridine-2-thiol derivatives. We will explore the foundational principles and practical application of single-crystal X-ray crystallography, long considered the "gold standard," and contrast it with powerful spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate methodology for their specific research context.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct and unambiguous visualization of the three-dimensional atomic arrangement within a crystal.[5][6][7] It is considered the most reliable method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained.[8][9]
The Physical Principle: Anomalous Dispersion
Under normal conditions, the diffraction of X-rays is insensitive to the chirality of a molecule. The intensity of a diffracted beam from a set of atomic planes (hkl) is identical to that of its inverse (-h-k-l), a principle known as Friedel's Law.[10] However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon called anomalous (or resonant) scattering occurs.[10][11]
This resonant scattering causes a phase shift in the scattered X-rays, breaking Friedel's Law.[10][12] Consequently, the intensities of the Friedel pair, I(hkl) and I(-h-k-l), are no longer equal. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule. By measuring these intensity differences, the true handedness of the molecule can be determined.[13]
For this compound derivatives, the presence of both chlorine and sulfur atoms is highly advantageous. These "heavier" atoms (relative to carbon, nitrogen, and oxygen) produce a more significant anomalous scattering signal, especially when using common X-ray sources like copper (Cu Kα), leading to a more confident AC assignment.[11] While modern techniques can determine AC from light atoms like oxygen, the presence of heavier atoms makes the task substantially more robust.[11]
The Decisive Metric: The Flack Parameter
The most common method for quantifying the absolute structure in a crystallographic refinement is the Flack parameter, x.[12][14] This parameter is refined against the diffraction data using the equation:
I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|²[12]
where I is the observed intensity and F is the calculated structure factor.
The refined value of the Flack parameter provides a clear, self-validating indicator of the absolute configuration:
-
x ≈ 0: The refined structural model correctly represents the absolute configuration of the crystal.[12]
-
x ≈ 1: The inverted structure is correct. The coordinates of the refined model should be inverted (x,y,z → -x,-y,-z).[12]
-
x ≈ 0.5: The crystal is likely a racemic twin, containing equal amounts of both enantiomers.[12]
Crucially, the standard uncertainty (s.u.) on the Flack parameter is as important as the value itself. A small s.u. (e.g., < 0.04 for an unknown sample) indicates a high degree of confidence in the assignment.[14][15]
Experimental Workflow: From Molecule to Absolute Configuration
The process of determining absolute configuration via X-ray crystallography follows a well-defined path, from sample preparation to final data analysis.
Caption: Workflow for Absolute Configuration Determination via X-ray Crystallography.
Part 2: Powerful Alternatives - Chiroptical Spectroscopy
While X-ray crystallography is definitive, its primary bottleneck is the absolute requirement for high-quality single crystals, which can be challenging or impossible to grow.[9][16] In such cases, or when a faster, solution-phase method is desired, chiroptical techniques like VCD and ECD are invaluable alternatives.[1][17] These methods do not require crystallization.[16][17]
The core principle of these techniques involves comparing an experimentally measured spectrum with a spectrum predicted for a known enantiomer (e.g., the R-enantiomer) using quantum chemical calculations, typically Density Functional Theory (DFT).[1][18] If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is confidently assigned.[1]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.[18][19]
-
Strengths: VCD spectra are rich in features, providing numerous data points for comparison. The technique is applicable to nearly all chiral molecules, as they all possess IR absorptions.[18][]
-
Causality: Because VCD probes the vibrational modes of the entire molecule, it is highly sensitive to the 3D stereostructure. The comparison with DFT calculations provides a robust link between the observed spectrum and the specific spatial arrangement of atoms.[17][19]
Electronic Circular Dichroism (ECD)
ECD is the counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized light arising from electronic transitions.[21][22]
-
Strengths: ECD is highly sensitive and can be used for very dilute samples. It is particularly effective for molecules containing chromophores, which are common in drug molecules.[21]
-
Limitations: The accuracy of ECD is highly dependent on accurately modeling the molecule's conformation in solution, as different conformers can have ECD spectra of opposite signs.[22] For conformationally flexible molecules, this can complicate the analysis.[23]
Part 3: Comparative Analysis - Choosing the Right Tool
The choice between X-ray crystallography and spectroscopic methods is dictated by the nature of the sample, available resources, and the specific question being asked.
Caption: Decision workflow for selecting an AC determination method.
Data Summary: Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | Solid (single crystal)[6][24] | Solution, neat liquid, or oil[17] | Solution[1] |
| Crystallization Required? | Yes (Absolute Requirement) [9] | No[16][17] | No[16] |
| Primary Output | 3D atomic coordinates, Flack parameter[12][25] | VCD spectrum (ΔA vs. wavenumber)[18] | ECD spectrum (Δε vs. wavelength)[21] |
| Basis of AC Assignment | Anomalous dispersion (Bijvoet differences)[11][13] | Correlation between experimental and DFT-calculated spectra[1][17] | Correlation between experimental and TDDFT-calculated spectra[21][26] |
| Confidence Metric | Flack parameter and its standard uncertainty[12][15] | Goodness-of-fit between experimental and calculated spectra | Goodness-of-fit between experimental and calculated spectra |
| Key Advantage | Unambiguous, direct determination of 3D structure[5] | No crystallization needed; broadly applicable[17] | High sensitivity; good for chromophore-containing molecules[21] |
| Key Limitation | Requires high-quality single crystals[16] | Requires access to specialized equipment and computational resources[23] | Highly sensitive to molecular conformation; less reliable for flexible molecules[22] |
| Relevance for Topic | Highly reliable due to Cl and S atoms providing strong anomalous signal.[11] | Excellent alternative if crystallization fails.[1] | Possible, but may be complicated by conformational flexibility.[22] |
Part 4: Experimental Protocols
Protocol 1: Absolute Configuration Determination by X-ray Crystallography
-
Crystallization: Prepare a supersaturated solution of the enantiomerically pure this compound derivative. Employ common crystallization techniques such as slow evaporation, vapor diffusion, or cooling. Aim for single crystals with dimensions >0.1 mm and no visible defects.[6][7][24]
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head. For data collection at low temperatures (recommended to reduce thermal motion), the crystal is flash-cooled in a cryostream.
-
Data Collection: Mount the goniometer on the diffractometer. An instrument with a copper (Cu) X-ray source is preferable for light-atom structures to maximize the anomalous signal.[27] Collect a full sphere of diffraction data, ensuring high redundancy and coverage of Friedel pairs.[15]
-
Data Reduction: Integrate the raw diffraction images and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and structural model. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares minimization.
-
Absolute Configuration Assignment: During the final stages of refinement, introduce the Flack parameter (x) into the model.[12] Refine until convergence.
-
Validation: Analyze the final Flack parameter and its standard uncertainty. A value of x close to 0 with a small s.u. confirms the refined model's absolute configuration.[14][15] If x is close to 1, the inverted model is correct. Generate a final crystallographic information file (CIF).
Protocol 2: Absolute Configuration Determination by VCD
-
Computational Analysis (Pre-Experiment):
-
Perform a conformational search for the this compound derivative using computational chemistry software.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[16]
-
-
Experimental Measurement:
-
Dissolve the enantiopure sample in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR band overlap.[18][28] A typical concentration is around 0.1 M.[18]
-
Acquire the experimental VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[18]
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for one enantiomer (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands show good agreement, the absolute configuration of the sample is that of the calculated enantiomer.[1] If they are opposite, the sample is the other enantiomer.
-
Conclusion and Recommendations
For the definitive determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of chlorine and sulfur atoms in the structure provides a strong anomalous signal, which allows for a highly confident assignment through the refinement of the Flack parameter. This method provides not only the absolute configuration but also a complete, high-resolution 3D structure with precise bond lengths and angles.
However, the practical challenge of obtaining suitable crystals is a significant consideration. In scenarios where crystallization is unsuccessful or a faster, solution-state confirmation is needed, Vibrational Circular Dichroism (VCD) emerges as the most robust and reliable alternative. Its applicability to a wide range of molecules in solution, combined with the rich information content of vibrational spectra, makes it a powerful complementary tool. While ECD is also an option, its sensitivity to conformational changes may introduce ambiguity for flexible molecules.
Ultimately, a pragmatic approach is often best. Attempt crystallization for X-ray analysis first. If this proves to be a bottleneck, proceed with a VCD analysis, which provides a reliable assignment without the need for a crystalline sample. This dual-pronged strategy ensures that a definitive answer on absolute configuration can be achieved, a critical step in advancing any chiral drug development program.
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Comparing the reactivity of 3-Chloropyridine-2-thiol with 3-aminopyridine-2-thiol
An In-Depth Comparative Guide to the Reactivity of 3-Chloropyridine-2-thiol and 3-Aminopyridine-2-thiol
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Pyridine-based scaffolds are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet functionally distinct pyridine derivatives: this compound and 3-Aminopyridine-2-thiol. By understanding their intrinsic electronic properties and resulting chemical behaviors, scientists can strategically leverage their unique reactivity profiles for targeted molecular design.
Foundational Principles: Structure and Electronic Landscape
At first glance, this compound and 3-Aminopyridine-2-thiol differ by a single substituent at the 3-position. However, this seemingly minor structural change profoundly alters the electronic distribution within the pyridine ring, thereby governing their reactivity.
A crucial characteristic of 2-pyridinethiols is their existence in a tautomeric equilibrium between the thiol and the more stable thione form, particularly in solution.[1][2][3][4] This equilibrium is fundamental to understanding their reactivity, as both the sulfur and ring nitrogen atoms can participate in reactions.
DOT Script for Tautomerism
Caption: Tautomeric equilibrium of the subject compounds.
The primary determinant of their differential reactivity lies in the electronic nature of the chloro and amino substituents:
-
This compound : The chlorine atom is an electron-withdrawing group (EWG) primarily through its strong inductive effect (-I). This effect deactivates the pyridine ring, making it more electron-deficient.[5][6][7] This electron withdrawal enhances the electrophilicity of the ring carbons, particularly those ortho and para to the chloro group.
-
3-Aminopyridine-2-thiol : The amino group is a potent electron-donating group (EDG). While it has an inductive withdrawing effect (-I), its resonance effect (+M) is far more dominant. The lone pair of electrons on the nitrogen atom delocalizes into the pyridine ring, increasing its electron density.[8][9] This makes the ring more nucleophilic and more susceptible to electrophilic attack.
DOT Script for Electronic Effects
Caption: Contrasting electronic effects of chloro and amino groups.
Comparative Reactivity: A Head-to-Head Analysis
The divergent electronic landscapes of these two molecules lead to predictable yet powerful differences in their chemical reactivity.
A. Nucleophilicity
Nucleophilicity, the ability to donate an electron pair to an electrophile, is a key reaction mode for these compounds, primarily involving the sulfur atom of the thiol/thione tautomer.
-
3-Aminopyridine-2-thiol : The electron-donating amino group enhances the electron density across the entire molecule, including the sulfur atom. This makes the sulfur in 3-aminopyridine-2-thiol a more potent nucleophile. Thiols, in general, are excellent nucleophiles.[10][11] The added electron density from the amino group further boosts this property. It will readily participate in reactions such as S-alkylation and S-acylation with higher reaction rates compared to its chloro-substituted counterpart. The amino group itself is also a nucleophilic center.
-
This compound : The electron-withdrawing chloro group diminishes the electron density on the sulfur atom, rendering it less nucleophilic. While it will still undergo typical thiol reactions, it will require more forcing conditions (e.g., stronger base, higher temperature) to achieve comparable yields and reaction times.
| Reaction Type | This compound | 3-Aminopyridine-2-thiol | Rationale |
| S-Alkylation | Slower reaction rate | Faster reaction rate | Higher nucleophilicity of sulfur due to the +M effect of the -NH2 group. |
| S-Acylation | Requires activation/harsher conditions | Proceeds under milder conditions | The electron-rich nature of the amino-substituted thiol enhances its reactivity towards acylating agents. |
B. Electrophilicity and Nucleophilic Aromatic Substitution (SNAr)
The electrophilic character of the pyridine ring is where the most dramatic difference in reactivity is observed.
-
This compound : This molecule is primed for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the chloro group, combined with the inherent electron-deficient character of the pyridine ring, makes the carbon atom bearing the chlorine (C3) highly susceptible to attack by nucleophiles.[12][13] The chlorine atom serves as a good leaving group, allowing for the facile introduction of a wide range of nucleophiles (amines, alkoxides, etc.) at this position.
-
3-Aminopyridine-2-thiol : The electron-donating amino group strongly deactivates the ring towards nucleophilic attack. SNAr reactions are highly unfavorable for this compound as the electron-rich ring repels incoming nucleophiles.
DOT Script for SNAr Reactivity
Caption: Comparative susceptibility to Nucleophilic Aromatic Substitution.
C. Oxidation Reactions
The thiol group is readily oxidized, typically to form a disulfide bridge.
-
This compound : The thiol group can be oxidized to the corresponding 2,2'-disulfide.[4][12] The electron-deficient nature of the ring may offer some stability against over-oxidation compared to the amino-substituted analog.
-
3-Aminopyridine-2-thiol : This compound is more susceptible to oxidation. Not only can the thiol group be oxidized, but the electron-rich aromatic ring and the amino group itself are also prone to oxidation under certain conditions.[14][15] This can sometimes lead to a mixture of products or decomposition if the reaction conditions are not carefully controlled.
| Feature | This compound | 3-Aminopyridine-2-thiol |
| Susceptibility to Oxidation | Moderate | High |
| Potential Side Reactions | Primarily disulfide formation | Disulfide formation, ring oxidation, amino group oxidation |
Experimental Protocols & Data
To illustrate these principles, we present a generalized experimental protocol for a common S-alkylation reaction, highlighting the expected operational differences.
Protocol: S-Alkylation with Benzyl Bromide
Objective: To synthesize the corresponding S-benzyl derivative of each thiol.
Materials:
-
This compound or 3-Aminopyridine-2-thiol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the respective pyridine-2-thiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate anion.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Experimental Observations:
| Parameter | This compound Reaction | 3-Aminopyridine-2-thiol Reaction |
| Reaction Time | 4-8 hours (or may require gentle heating to 40-50 °C) | 1-2 hours at room temperature |
| TLC Monitoring | Slower consumption of starting material | Rapid formation of the product spot |
| Yield | Good to excellent (e.g., 85-95%) | Excellent (e.g., >95%) |
This experiment provides tangible evidence for the enhanced nucleophilicity of 3-Aminopyridine-2-thiol. The electron-donating amino group facilitates the formation of the thiolate and increases its reactivity towards the electrophile, resulting in a significantly faster and more efficient reaction.
Synthetic Strategy and Conclusion
The choice between this compound and 3-Aminopyridine-2-thiol is entirely dependent on the desired synthetic outcome.
-
Choose this compound when:
-
The synthetic goal involves subsequent nucleophilic substitution at the 3-position. It serves as an excellent scaffold for introducing diversity at C3.
-
A less nucleophilic sulfur is desired to achieve selectivity in the presence of other, more reactive nucleophiles.
-
-
Choose 3-Aminopyridine-2-thiol when:
-
The primary goal is to leverage the high nucleophilicity of the sulfur for rapid and efficient S-functionalization.
-
The amino group is desired as a handle for further derivatization (e.g., amide formation, diazotization).
-
The synthesis requires an electron-rich pyridine ring to direct subsequent electrophilic aromatic substitution (though this can be complex).
-
References
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- ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
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A Comparative Guide for Coordination Chemists: 3-Chloropyridine-2-thiol vs. 2-Mercaptopyridine
For researchers, scientists, and drug development professionals navigating the nuanced world of coordination chemistry, the choice of ligand is paramount. It dictates the geometry, stability, and reactivity of the resulting metal complex. This guide provides an in-depth, objective comparison between two structurally related but electronically distinct pyridine-thiol ligands: 3-Chloropyridine-2-thiol and its parent compound, 2-mercaptopyridine. By examining their intrinsic properties and behaviors in complexation, we aim to equip you with the insights needed to make informed decisions for your research.
Fundamental Structural and Electronic Properties: A Tale of Two Tautomers and an Inductive Effect
The coordination behavior of a ligand is fundamentally rooted in its structure and electronic landscape. While both ligands share a pyridine-2-thiol core, a single chlorine atom introduces significant divergence.
2-Mercaptopyridine (PySH): The Prototypical Tautomer
2-Mercaptopyridine (also known as pyridine-2-thiol) is a yellow crystalline solid that exists in a tautomeric equilibrium between its thiol and thione forms.[1][2] This equilibrium is sensitive to the environment: the thiol form is favored in dilute solutions and nonpolar solvents, while the more polar thione form predominates in polar solvents, in the solid state, and through self-association.[1][3][4][5] This duality is a critical consideration in coordination chemistry, as the proton on either the sulfur or nitrogen atom can be lost upon deprotonation to form the pyridinethiolate anion, a versatile chelating agent.[1]
Caption: Thione-thiol tautomerism of 2-mercaptopyridine.
This compound: The Electronically-Tuned Analogue
This compound introduces a chlorine atom at the 3-position of the pyridine ring.[6][7] As a halogen, chlorine exerts a powerful electron-withdrawing inductive effect. This has two major consequences:
-
Increased Acidity: The electron-withdrawing chlorine atom stabilizes the conjugate base (the thiolate anion), thereby increasing the acidity of the thiol group compared to unsubstituted 2-mercaptopyridine.
-
Reduced Basicity: The electron density on the pyridine nitrogen is decreased, making it a weaker Lewis base.
These electronic perturbations are central to the differences in coordination behavior observed between the two ligands.
Comparative Physicochemical Properties
| Property | 2-Mercaptopyridine | This compound | Rationale for Difference |
| Molecular Formula | C₅H₅NS[1] | C₅H₄ClNS[6] | Addition of a chlorine atom. |
| Molar Mass | 111.16 g/mol [1] | 145.61 g/mol [6] | Mass of the additional chlorine atom. |
| Appearance | Yellow crystalline powder[1][8] | Data not specified, likely a solid. | N/A |
| pKa (Thiol) | ~10.00[2] | Expected to be < 10.00 | Electron-withdrawing Cl group stabilizes the thiolate anion. |
| Basicity (Pyridine N) | Moderate | Lower | Electron-withdrawing Cl group reduces electron density on the N atom. |
Coordination Chemistry: Modes of Binding and the Chlorine Influence
Both ligands are versatile building blocks in coordination chemistry, capable of adopting several binding modes.[9] The electronic differences, however, subtly influence their preferences and the properties of the resulting metal complexes.
Potential Coordination Modes
-
Neutral Thione (S-donor): The ligand coordinates through the sulfur atom of the thione tautomer, remaining protonated at the nitrogen. This is common in acidic conditions.
-
Anionic Thiolate (S-donor): After deprotonation, the ligand binds as a monodentate thiolate. This is the most common binding mode.
-
Anionic Chelating (N,S-donor): The deprotonated ligand forms a stable five-membered ring by coordinating through both the nitrogen and sulfur atoms.[2][10]
-
Bridging Thiolate (μ₂-S): The sulfur atom bridges two metal centers.
Caption: Common coordination modes for pyridine-2-thiol based ligands.
Comparative Analysis of Metal Complexes
The primary distinction in the coordination chemistry of these two ligands arises from the electron-withdrawing nature of the chloro group in this compound.
-
Complex Stability: The reduced basicity of the pyridine nitrogen in this compound likely results in weaker M-N bonds compared to analogous complexes with 2-mercaptopyridine. This could lead to lower overall stability constants for its chelated complexes.
-
Redox Properties: For redox-active metals like iron or copper, the ligand's electronic properties can tune the metal center's redox potential.
-
2-Mercaptopyridine: Forms stable iron(II) complexes that can model the active sites of rubredoxin proteins.[11][12] These complexes exhibit reversible redox behavior.[11]
-
This compound: The electron-withdrawing nature of the chloro group would stabilize lower oxidation states of the metal center. Consequently, the M(III)/M(II) redox potential for a complex with this compound is expected to be higher (more positive) than for the corresponding 2-mercaptopyridine complex, making it more difficult to oxidize the metal center.
-
-
Spectroscopic Signatures: The electronic differences manifest in spectroscopic data. In UV-Vis spectroscopy, ligand-to-metal charge transfer (LMCT) bands are common. For the 3-chloro-substituted ligand, these bands may shift to higher energy (a blue shift) because the ligand's orbitals are at a lower energy, increasing the energy gap for the electronic transition.
Experimental Section: Synthesis and Characterization Protocols
Trustworthy protocols are the bedrock of reproducible science. Here, we provide established methodologies for the synthesis of the ligands and a representative metal complex.
Ligand Synthesis
Protocol 1: Synthesis of 2-Mercaptopyridine
This procedure is adapted from a convenient, high-yield route.[1][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1 equiv.), thiourea (1.1 equiv.), and ethanol.
-
Heating: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling, add aqueous ammonia or a solution of sodium hydroxide and continue to heat at reflux for another 1-2 hours to hydrolyze the isothiouronium salt intermediate.
-
Workup: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~5-6.
-
Isolation: The product, 2-mercaptopyridine, will precipitate as a yellow solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent like ethanol/water can be performed for further purification.
Protocol 2: Synthesis of this compound
The synthesis of this compound is less commonly detailed but follows similar principles of nucleophilic aromatic substitution, starting from 2,3-dichloropyridine.
-
Reaction Setup: In a sealed tube or pressure vessel, combine 2,3-dichloropyridine (1 equiv.) and sodium hydrosulfide (NaSH) (1.5-2 equiv.) in a polar aprotic solvent like DMF or NMP.
-
Heating: Heat the mixture at 100-120 °C for 12-24 hours. The reaction must be monitored carefully for the selective substitution at the 2-position.
-
Workup: After cooling, pour the reaction mixture into water and acidify carefully with acetic acid or dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of a Representative Metal Complex: Fe(PySH)₄₂
This protocol describes the synthesis of an iron(II) complex with four monodentate, S-coordinating 2-mercaptopyridine ligands, which serves as a model for rubredoxin active sites.[11][12]
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent oxidation of the iron(II) starting material.
-
Ligand Solution: In a Schlenk flask, dissolve 2-mercaptopyridine (4 equiv.) in anhydrous acetonitrile.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (1 equiv.) in anhydrous acetonitrile.
-
Complexation: Slowly add the iron(II) salt solution to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.
-
Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The product can be isolated by either slow evaporation of the solvent or by precipitation via the addition of a non-coordinating, less polar solvent like diethyl ether.
-
Washing and Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
To synthesize the analogous complex with this compound, the same protocol can be followed, substituting the ligand on an equimolar basis. Any differences in solubility or crystallization behavior should be noted.
Workflow and Characterization
The successful synthesis and purity of the ligands and complexes must be validated through a suite of analytical techniques.
Caption: General workflow for synthesis and characterization of metal complexes.
-
FT-IR Spectroscopy: Confirms coordination by showing a shift in the C=S stretching frequency and changes in the pyridine ring vibrations. For complexes formed via deprotonation, the S-H vibration will disappear.
-
NMR Spectroscopy: In diamagnetic complexes, ¹H and ¹³C NMR confirms the ligand structure and purity. Shifts in proton and carbon signals upon coordination provide evidence of complex formation in solution.
-
UV-Vis Spectroscopy: Provides information on the electronic structure of the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[13]
-
X-ray Crystallography: Offers unambiguous proof of the solid-state structure, revealing bond lengths, bond angles, and the precise coordination geometry of the metal center.
Conclusion and Outlook
The choice between this compound and 2-mercaptopyridine is a strategic one, hinging on the desired electronic properties of the final metal complex.
-
2-Mercaptopyridine is the archetypal ligand, well-studied and predictable. Its robust N,S-chelation and balanced electronic profile make it a reliable choice for constructing stable complexes and modeling biological systems.[11][12]
-
This compound is an electronically-tuned tool. The inductive effect of the chlorine atom provides a handle to systematically alter the properties of the metal center. It is the superior choice when the goal is to:
-
Increase the redox potential of the metal center.
-
Stabilize lower metal oxidation states.
-
Study the electronic effects of ligand substitution on catalytic activity or reaction mechanisms.
-
While the coordination chemistry of 2-mercaptopyridine is extensively documented, the field would benefit from more direct, comparative studies involving its halogenated derivatives. Synthesizing and characterizing analogous series of complexes with both ligands would provide invaluable quantitative data on how a single, strategically placed atom can modulate the frontiers of coordination chemistry.
References
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- Ghosh, P., et al. (2015). Iron(ii) complexes of 2-mercaptopyridine as rubredoxin site analogues. Dalton Transactions, 44(3), 1135-1143.
- Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(9), 1482-1488.
- Jones, R. A., & Katritzky, A. R. (1958). Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione. Journal of the Chemical Society, 721.
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- Nunes, F. S., et al. (2004). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. Inorganic Chemistry, 43(21), 6884-6891.
- Wei, G., et al. (2004). Spectroscopic Characterization of Gold Nanoparticles Passivated by Mercaptopyridine and Mercaptopyrimidine Derivatives. The Journal of Physical Chemistry B, 108(2), 565-571.
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- Peterson, E. J., et al. (2007). Addressing Lead Toxicity: Complexation of lead(II) With Thiopyrone and Hydroxypyridinethione O,S Mixed Chelators. Inorganic Chemistry, 46(25), 10444-10446.
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- Al-Hamdani, A. A. S., et al. (2021). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. Applied Organometallic Chemistry, 35(12), e6435.
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A Researcher's Guide to the Tautomeric Equilibrium of 3-Chloropyridine-2-thiol: A DFT-Based Comparative Analysis
For researchers and professionals in drug development and medicinal chemistry, a profound understanding of molecular behavior is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and pharmacokinetic properties of many heterocyclic compounds. This guide provides an in-depth, experimentally grounded, and computationally rigorous exploration of the thione-thiol tautomeric equilibrium of 3-Chloropyridine-2-thiol, a molecule of interest in various chemical and pharmaceutical contexts.
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind the "how," ensuring that every step of the computational protocol is not just a procedure to be followed, but a scientifically validated choice. Our objective is to equip you with a robust framework for studying this and similar tautomeric systems using Density Functional Theory (DFT), while also critically comparing this approach with higher-level computational methods and grounding our findings in available experimental data for analogous compounds.
The Thione-Thiol Tautomerism: A Fundamental Equilibrium
The tautomeric equilibrium of 2-mercaptopyridine derivatives involves the interconversion between the thiol form (a pyridine ring with a -SH group) and the thione form (a pyridinone-like ring with a C=S group). This equilibrium is sensitive to the surrounding environment, including solvent polarity and concentration.[1][2] For the parent compound, 2-mercaptopyridine, experimental studies have shown that the thione tautomer is generally more stable in solution, particularly in polar solvents, while the thiol form can be more prevalent in the gas phase and in nonpolar solvents.[1] The introduction of a chlorine atom at the 3-position is expected to influence this equilibrium through its electronic and steric effects.
The Computational Approach: Why DFT?
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. For studying tautomeric equilibria, DFT methods, particularly those including a degree of Hartree-Fock exchange (hybrid functionals), have proven to be reliable.[3][4]
Selecting the Right Tool: Functional and Basis Set
The choice of the DFT functional and basis set is critical for obtaining accurate results. For tautomeric equilibria in heterocyclic systems, a variety of functionals have been benchmarked. The B3LYP functional is a popular and often reliable choice, though newer functionals like those from the Minnesota family (e.g., M06-2X) or range-separated hybrids (e.g., CAM-B3LYP) can offer improved accuracy for non-covalent interactions and thermochemistry.[5][6]
For the basis set, a Pople-style basis set of at least triple-zeta quality with diffuse and polarization functions, such as 6-311+G(d,p) , is recommended to accurately describe the electronic structure of both tautomers and the potential transition state.
Experimental Protocol: A Step-by-Step DFT Workflow
This section provides a detailed, self-validating protocol for the DFT study of the tautomeric equilibrium of this compound.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy structure for both the thione and thiol tautomers.
-
Procedure:
-
Construct the 3D structures of both this compound (thiol form) and 3-Chloro-1H-pyridine-2-thione (thione form).
-
Perform a geometry optimization for each tautomer using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
This calculation should be performed for both the gas phase and in solution, using a solvent model.
-
Step 2: Frequency Calculations
-
Objective: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Procedure:
-
Following geometry optimization, perform a frequency calculation at the same level of theory.
-
A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) or a higher-order saddle point.
-
The output of this calculation provides zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
Step 3: Modeling Solvent Effects
-
Objective: To account for the influence of the solvent on the tautomeric equilibrium.
-
Procedure:
-
Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models represent the solvent as a continuous dielectric medium.
-
Perform the geometry optimization and frequency calculations for each tautomer within the chosen solvent model (e.g., water, ethanol, chloroform) to simulate different chemical environments.
-
Step 4: Calculating Relative Energies
-
Objective: To determine the relative stability of the two tautomers.
-
Procedure:
-
The relative energy (ΔE) is the difference in the electronic energies of the two tautomers.
-
The relative Gibbs free energy (ΔG) is the most relevant quantity for describing the equilibrium in solution and is calculated by taking the difference in the Gibbs free energies obtained from the frequency calculations.
-
The equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RT ln(KT).
-
Data Presentation and Comparison
To facilitate a clear comparison, the results of the DFT calculations should be summarized in a structured table.
| Tautomer | Solvent | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Thiol | Gas Phase | |||
| Thione | Gas Phase | |||
| Thiol | Water (PCM) | |||
| Thione | Water (PCM) | |||
| Thiol | Ethanol (PCM) | |||
| Thione | Ethanol (PCM) |
Comparison with Alternative Methods
While DFT provides a robust and efficient approach, it is important to understand its performance in the context of other computational methods.
Møller-Plesset Perturbation Theory (MP2)
MP2 is a wave-function based method that includes electron correlation effects beyond the Hartree-Fock approximation. It is generally more computationally expensive than DFT but can provide a valuable benchmark for the relative energies of tautomers. Studies on similar systems have shown that MP2 and DFT often provide comparable results for tautomeric equilibria.[7][8]
Coupled Cluster Theory (CCSD(T))
Considered the "gold standard" in quantum chemistry for its high accuracy, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offers a very reliable, albeit computationally demanding, benchmark.[7] Comparing DFT and MP2 results to CCSD(T) for a model system can validate the chosen lower-level methods for broader application.
Visualizing the Process
Diagrams are essential for conveying complex workflows and relationships. The following are represented using the DOT language for Graphviz.
Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.
Caption: A step-by-step workflow for the DFT study of tautomeric equilibrium.
Conclusion and Outlook
This guide has provided a comprehensive and scientifically grounded protocol for the DFT-based investigation of the tautomeric equilibrium of this compound. By following the detailed workflow, researchers can obtain reliable predictions of the relative stabilities of the tautomers in different environments. The comparison with higher-level computational methods provides a framework for validating the accuracy of the DFT approach.
The insights gained from such studies are invaluable for understanding the fundamental chemical properties of this and related heterocyclic compounds, ultimately aiding in the rational design of new molecules with desired biological activities and physicochemical properties. The principles and methodologies outlined herein are broadly applicable to the study of tautomerism in a wide range of molecular systems.
References
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- Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2023). Manuscript Benchmarking. Scribd. [Link]
- 2-Mercaptopyridine. Wikipedia.
- Casasnovas, R., Frau, J., Ortega-Castro, J., & Salvà, A. (2009). Theoretical pKa calculations of substituted pyridines.
- Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.
- Krieg, M., Heßelmann, A., & Görling, A. (2009). Fast degenerate correlation-corrected vibrational self-consistent field calculations of the vibrational spectrum of 4-mercaptopyridine. AIP Publishing. [Link]
- Sveen, A., et al. (2023). Comparison of tautomer state energies calculated with CCSD(T), MP2 and various DFT methods and def2-QZVPP basis set for three example molecules 2, 7 and 8.
- The Journal of Physical Chemistry A Vol. 130 No. 1. (2026).
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- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution†. (n.d.). ElectronicsAndBooks. [Link]
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- Leszczynski, J., & Shukla, M. K. (2009). Density functional theory calculations on tautomerism of 5-fluorocytosine.
- TD-DFT simulated (a) and experimental (b) UV–Vis spectra for complexes... (n.d.).
- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
- Senger, S., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
- Validation of tautomeric and protomeric binding modes by free energy calculations. A case study for the structure based optimization of D-amino acid oxidase inhibitors. (2018). PubMed. [Link]
- Scheme 1. Tautomeric forms of 2-mercaptopyridone: thiopyridone form... (n.d.).
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
- Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016). Chemistry Stack Exchange. [Link]
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- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Best‐Practice DFT Protocols for Basic Molecular Comput
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A Comparative Analysis of the Biological Activity of Halogenated Pyridine-2-thiols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activity of halogenated pyridine-2-thiols, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of halogenation on the antimicrobial and anticancer properties of this versatile scaffold, supported by experimental data from relevant studies. This document aims to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.
Introduction: The Pyridine-2-thiol Scaffold and the Influence of Halogenation
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[1] The pyridine-2-thiol moiety, in particular, has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The presence of a thiol group at the 2-position of the pyridine ring introduces unique chemical reactivity, notably the potential for thiol-disulfide exchange reactions, which is a proposed mechanism for its antimicrobial action.
Halogenation, the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecular scaffold, is a powerful tool in drug design. The introduction of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, can significantly impact the compound's biological activity, potency, and pharmacokinetic profile.
In the context of pyridine derivatives, the effect of halogenation can be complex and sometimes contradictory. Some studies suggest that the presence of electron-withdrawing groups, such as halogens, enhances the antimicrobial potential of pyridine-containing compounds.[2] Conversely, other research indicates that halogenation may lead to lower antiproliferative activity in certain pyridine derivatives.[4] This highlights the critical importance of a systematic and comparative analysis focused on a specific scaffold like pyridine-2-thiol to elucidate the precise role of different halogens at various positions on the pyridine ring.
This guide will explore these aspects in detail, providing a framework for understanding and investigating the biological potential of halogenated pyridine-2-thiols.
Comparative Biological Activity: A Data-Driven Overview
While a direct, head-to-head comparative study of a complete series of halogenated pyridine-2-thiols (F, Cl, Br, I) is not extensively documented in the current literature, we can synthesize findings from studies on related halogenated pyridine and pyrimidine-thiol derivatives to infer potential trends and guide future research.
Antimicrobial and Antifungal Activity
The antimicrobial efficacy of pyridine-thiol derivatives is often attributed to their ability to undergo thiol-disulfide exchange reactions with essential microbial enzymes or metabolites. Halogenation can modulate this activity by altering the electrophilicity of the pyridine ring and the reactivity of the thiol group.
Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of Halogenated Pyrimidine-2-thiol Analogues
| Compound | Halogen Substitution | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| Compound A | 4-(2-Chlorophenyl) | 0.87 (as µM/ml) | - | 0.91 (as µM/ml) | 1.73 (as µM/ml) | - | [2] |
| Compound B | 4-(4-Chlorophenyl) | - | 0.96 (as µM/ml) | - | - | - | [2] |
| Compound C | 4-(4-Bromophenyl) | - | - | - | - | 1.68 (as µM/ml) | [2] |
Note: The data in this table is derived from studies on pyrimidine-2-thiol derivatives, which share a similar structural motif with pyridine-2-thiols. The original data was reported in µM/ml and has been noted as such. This table is for illustrative purposes to highlight the potential impact of halogenation.
From the available data on related compounds, a structure-activity relationship (SAR) can be inferred, suggesting that the presence of electron-withdrawing groups like chlorine and bromine can enhance antimicrobial and antifungal activities.[2] For instance, chloro-substituted pyrimidine-2-thiol analogues have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans.[2] Similarly, bromo-substitution has been linked to improved antifungal activity against A. niger.[2]
Anticancer Activity
The anticancer potential of halogenated pyridine derivatives is an area of active investigation. The mechanism of action can vary widely and may involve the inhibition of specific enzymes, disruption of cellular signaling pathways, or induction of apoptosis.
Table 2: Illustrative Anticancer Activity (IC50, µM) of Halogenated Pyridine Derivatives against Various Cancer Cell Lines
| Compound | Halogen Substitution | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Derivative 1 | 5-(chloromethyl)-2,2′-bipyridine | Significant inhibition | - | - | - | [5][6] |
| Derivative 2 | 8-bromo-6-chloroflavone | - | - | - | Strong cytotoxicity | [7] |
| Derivative 3 | 6,8-dichloroflavone | - | - | - | Moderate cytotoxicity | [7] |
| Derivative 4 | 4′-chloroflavone | - | - | - | Weaker cytotoxicity | [7] |
The data from related compounds suggests that the type and position of the halogen substituent can have a dramatic effect on anticancer potency. For example, a study on halogenated flavones showed that a bromo-chloro substituted compound exhibited the strongest cytotoxic activity against canine lymphoma and leukemia cells, followed by a di-chloro substituted compound, with the mono-chloro derivative being the least potent.[7] This suggests a potential trend where increased halogenation or the presence of heavier halogens could enhance anticancer activity in some scaffolds. However, it is crucial to reiterate that these are general trends observed in related but distinct molecular frameworks, and dedicated studies on halogenated pyridine-2-thiols are necessary to establish a clear SAR.
Experimental Protocols for Biological Activity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the antimicrobial and anticancer activities of chemical compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution method is a widely accepted technique for determining MIC values.[1][9]
Materials:
-
Test compounds (halogenated pyridine-2-thiols)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[10]
-
Bacterial strains for testing (e.g., S. aureus, E. coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or nephelometer
-
Shaking incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).[1]
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Test compounds (halogenated pyridine-2-thiols)
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyridine-2-thiols for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Mechanistic Insights and Signaling Pathways
The biological activity of halogenated pyridine-2-thiols is intrinsically linked to their chemical structure and reactivity. Understanding the underlying mechanisms of action is crucial for rational drug design and development.
Antimicrobial Mechanism of Action
As previously mentioned, a primary proposed mechanism for the antimicrobial activity of pyridine-2-thiol derivatives is through thiol-disulfide exchange reactions .
Caption: Proposed antimicrobial mechanism of halogenated pyridine-2-thiols.
This reaction involves the interaction of the pyridine-2-thiol with free thiol groups present in crucial microbial proteins (enzymes) or low-molecular-weight thiols (like glutathione). The formation of a mixed disulfide adduct can lead to the inactivation of essential enzymes, disruption of cellular redox balance, and ultimately, inhibition of microbial growth. Halogen substituents can influence the rate of this reaction by modifying the electronic properties of the pyridine ring.
Anticancer Mechanisms and Potential Signaling Pathways
The anticancer mechanisms of halogenated pyridine derivatives can be multifaceted and are not as clearly defined as their antimicrobial action. However, based on studies of similar compounds, several potential pathways can be hypothesized.
Caption: Potential anticancer mechanisms of halogenated pyridine-2-thiols.
Some pyridine-based compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and various kinases.[15] Additionally, the induction of oxidative stress through the generation of reactive oxygen species (ROS) is another common mechanism by which anticancer agents exert their effects, leading to DNA damage and apoptosis. Furthermore, many cytotoxic compounds can induce cell cycle arrest at different phases, preventing cancer cells from dividing. The specific mechanism for a given halogenated pyridine-2-thiol would likely depend on the nature and position of the halogen substituent.
Conclusion and Future Directions
Halogenated pyridine-2-thiols represent a promising class of compounds with tunable biological activities. The strategic incorporation of halogens offers a viable approach to modulate their antimicrobial and anticancer properties. While the existing literature on related compounds provides valuable insights, there is a clear and pressing need for a systematic comparative study of a homologous series of halogenated pyridine-2-thiols. Such a study would provide a definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Synthesis and characterization of a comprehensive library of pyridine-2-thiols with systematic variations in halogen substitution (F, Cl, Br, I) at different positions of the pyridine ring.
-
Direct comparative evaluation of their antimicrobial activity against a broad panel of clinically relevant bacterial and fungal pathogens.
-
In-depth investigation of their anticancer activity against a diverse range of human cancer cell lines, including the determination of IC50 values and assessment of their selectivity towards cancer cells over normal cells.
-
Elucidation of the precise mechanisms of action for the most promising candidates, including the identification of their molecular targets.
By addressing these research gaps, the full therapeutic potential of halogenated pyridine-2-thiols can be unlocked, paving the way for the development of novel and effective treatments for infectious diseases and cancer.
References
- Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus. PMC - NIH. (2017-10-12).
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. (2022-01-01).
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
- Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions (RSC Publishing).
- Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers. (2025-12-24).
- Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. ChemRxiv.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. (2017-06-09).
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. (2017-06-09).
- Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH. (2014-01-01).
- Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... - ResearchGate.
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry.
- Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. (2024-11-20).
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. (2025-08-07).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. (2022-05-18).
- Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. (2016-03-15).
- Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). PubMed. (2023-04-05).
- Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. (2023-04-18).
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A Comparative Guide to the Electrochemical Properties of Pyridinethiols: The Influence of Chloro-Substitution in 3-Chloropyridine-2-thiol
For researchers and professionals in drug development and materials science, understanding the electrochemical nuances of heterocyclic compounds is paramount for predicting their behavior in various applications, from redox-active pharmaceuticals to molecular electronics. This guide provides an in-depth comparison of the electrochemical properties of 3-Chloropyridine-2-thiol against other significant pyridinethiols, namely Pyridine-2-thiol and Pyridine-4-thiol. By examining the influence of the chloro-substituent and the positioning of the thiol group, we aim to provide a predictive framework for the electrochemical behavior of this class of molecules.
Introduction: The Electrochemical Significance of Pyridinethiols
Pyridinethiols are a fascinating class of heterocyclic compounds characterized by a pyridine ring functionalized with a thiol (-SH) group. Their electrochemical activity is primarily governed by the interplay between the electron-rich sulfur atom and the aromatic pyridine ring. The lone pair of electrons on the nitrogen atom in the pyridine ring, along with the electron-donating or -withdrawing nature of other substituents, significantly modulates the electron density distribution and, consequently, the electrochemical properties of the molecule.
The thiol group itself is electrochemically active and can undergo oxidation to form a disulfide bond (S-S). This reversible or quasi-reversible process is central to the function of many biological systems and has been harnessed in the development of sensors and responsive materials. The pyridine moiety, on the other hand, can undergo reduction at negative potentials. The interplay of these two redox-active centers, influenced by substituent effects, makes pyridinethiols versatile building blocks in various scientific domains.
This guide will focus on elucidating the electrochemical characteristics of this compound by comparing it with its parent compound, Pyridine-2-thiol, and its isomer, Pyridine-4-thiol.
The Unsubstituted Pyridinethiols: A Baseline for Comparison
To appreciate the impact of the chloro-substituent, it is essential to first understand the fundamental electrochemical behavior of unsubstituted pyridinethiols. Pyridine-2-thiol and Pyridine-4-thiol serve as excellent benchmarks.
Pyridine-2-thiol
Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. In solution, the thione form is generally predominant. Its electrochemical behavior is characterized by:
-
Oxidation: The thiol/thione group can be oxidized, typically forming the corresponding disulfide, 2,2'-dipyridyl disulfide. This oxidation process is often observed at moderate positive potentials on various electrode surfaces like gold and glassy carbon. The exact potential is dependent on the electrode material, pH, and solvent system.
-
Adsorption: Pyridine-2-thiol readily adsorbs onto metal electrode surfaces, particularly gold, through a strong sulfur-gold linkage.[1] This self-assembly is a key feature utilized in surface modification and sensor development.
-
Reduction: The pyridine ring can be reduced at relatively high negative potentials.
Pyridine-4-thiol
Similar to its 2-isomer, Pyridine-4-thiol also exhibits a thiol-thione tautomerism. Its electrochemical properties include:
-
Oxidation: The oxidation of Pyridine-4-thiol to its disulfide, 4,4'-dipyridyl disulfide, is a characteristic electrochemical process.
-
Adsorption: It also forms stable self-assembled monolayers on gold surfaces, with the sulfur atom binding to the gold and the pyridine ring oriented away from the surface.[2]
-
Redox Potential Comparison: The position of the thiol group influences the electronic communication with the pyridine nitrogen. While direct comparative studies under identical conditions are limited in the public domain, subtle differences in their oxidation and reduction potentials are expected due to the different resonance and inductive effects.
The Impact of Chloro-Substitution: A Predictive Analysis of this compound
The introduction of a chlorine atom at the 3-position of the pyridine ring in this compound is expected to significantly alter its electrochemical properties compared to the unsubstituted analogues. Chlorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I effect), while it can also exhibit a weak electron-donating resonance effect (+R effect). In the case of halogens on a pyridine ring, the inductive effect typically dominates.
Expected Effects on Oxidation Potential
The electron-withdrawing nature of the chlorine atom will decrease the electron density on the pyridine ring and, to a lesser extent, on the thiol group. This will make the removal of an electron from the thiol group (the oxidation process) more difficult.
Prediction: The oxidation potential of this compound is expected to be more positive than that of Pyridine-2-thiol.
This is because a higher potential (more energy) will be required to overcome the electron-withdrawing influence of the chlorine atom and initiate the oxidation of the thiol to a disulfide.
Expected Effects on Reduction Potential
Conversely, the electron-withdrawing chlorine atom will make the pyridine ring more electron-deficient. This increased electrophilicity will facilitate the addition of an electron to the ring system.
Prediction: The reduction potential of the pyridine ring in this compound is expected to be less negative (i.e., occur at a more positive potential) than that of Pyridine-2-thiol.
Comparative Summary of Predicted Electrochemical Properties
The following table summarizes the anticipated differences in the key electrochemical parameters of the three pyridinethiols. It is important to note that these are predictions based on fundamental electronic effects and the available literature on related compounds. Experimental verification is necessary for precise quantitative values.
| Property | Pyridine-2-thiol | Pyridine-4-thiol | This compound (Predicted) | Rationale for Prediction |
| Thiol Oxidation Potential | Baseline | Similar to 2-isomer, with minor positional effects | More Positive | The electron-withdrawing chloro group makes oxidation more difficult. |
| Pyridine Reduction Potential | Baseline | Similar to 2-isomer, with minor positional effects | Less Negative | The electron-withdrawing chloro group makes the ring more susceptible to reduction. |
| Adsorption Behavior | Strong adsorption on Au | Strong adsorption on Au | Likely strong adsorption on Au | The thiol group is expected to retain its affinity for gold surfaces. |
Experimental Methodologies for Electrochemical Characterization
To experimentally validate these predictions and obtain quantitative data, a suite of electrochemical techniques should be employed. The following provides a general protocol for the characterization of pyridinethiols.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox behavior of electroactive species.
Experimental Protocol:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M KCl or tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer).
-
Analyte Solution: Dissolve a known concentration of the pyridinethiol (e.g., 1 mM) in the electrolyte solution.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation and then the reduction regions, and back to the initial potential. Record the current response as a function of the applied potential. Varying the scan rate can provide information about the reaction kinetics and mechanism.
Data Interpretation:
-
Peak Potentials (Epa, Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur provide information about the thermodynamics of the redox processes.
-
Peak Currents (ipa, ipc): The magnitude of the peak currents is related to the concentration of the analyte and the kinetics of the electron transfer.
-
Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) can indicate the reversibility of the redox reaction.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can provide better resolution for closely spaced redox peaks.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the properties of electrode-solution interfaces, including the formation and integrity of self-assembled monolayers of pyridinethiols on electrode surfaces.
Visualizing the Electrochemical Processes
To better illustrate the concepts discussed, the following diagrams are provided.
General Electrochemical Oxidation of Pyridinethiols
Caption: General reaction scheme for the electrochemical oxidation of pyridinethiols to their corresponding disulfides.
Predicted Shift in Redox Potentials for this compound
Caption: Predicted shifts in the oxidation and reduction potentials of this compound compared to Pyridine-2-thiol.
Conclusion and Future Perspectives
Further experimental studies are crucial to quantitatively determine the electrochemical parameters of this compound and to elucidate its detailed reaction mechanisms. Such studies will not only validate the theoretical predictions presented in this guide but also pave the way for the rational design of novel pyridinethiol derivatives with tailored electrochemical properties for a wide range of applications in medicine, materials science, and beyond.
References
- Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines. This reference provides insights into the adsorption and electrochemical behavior of pyridine-2-thiol and pyridine-4-thiol on gold electrodes. (Source: Monarch: Qucosa)[1][2]
- Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. This article discusses the electrochemical behavior of pyridine-2-thiol in the context of corrosion inhibition, providing data from potentiodynamic polarization and electrochemical impedance spectroscopy. (Source: MDPI)[3]
- The dinuclear palladium(II) complex of pyridine-2-thiol. Synthesis, structure, and electrochemistry. While focused on a metal complex, this paper includes electrochemical data related to the pyridine-2-thiol ligand. (Source: American Chemical Society)[4]
- Cathodic stripping voltammetry of pyridine-2-thiol and some related compounds. This study investigates the electrochemical behavior of pyridine-2-thiol and the influence of substituents using cathodic stripping voltammetry. (Source: DADUN)[5]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. This paper provides a theoretical and spectroscopic basis for understanding the electronic effects of halogen substituents on the pyridine ring. (Source: RSC Publishing)[6]
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. This article, although on a different class of molecules, demonstrates the general effect of chloro-substitution on electrochemical properties. (Source: MDPI)[7][8]
- Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloropyridine-2-thiol Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The pyridine-2(1H)-thione scaffold, a core structure in compounds like 3-Chloropyridine-2-thiol, is a cornerstone in the synthesis of novel, biologically active molecules.[1][2] These derivatives have shown promise in a multitude of therapeutic areas, including oncology and infectious diseases.[1][3] However, as with any therapeutic candidate, the journey from a promising "hit" to a viable drug is fraught with challenges, chief among them being off-target activity or cross-reactivity. Unintended interactions with biomolecules can lead to unforeseen toxicity or diminished efficacy, making the early and thorough assessment of a compound's selectivity profile a non-negotiable aspect of drug development.[4]
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. We will move beyond mere protocol recitation to explore the underlying rationale for specific experimental choices, empowering researchers to design, execute, and interpret cross-reactivity studies with confidence. Our focus is on building self-validating experimental systems that generate robust, publication-quality data.
The Challenge of Cross-Reactivity: Why It Matters
The structural similarity among protein families, such as the human kinome, presents a significant hurdle for achieving inhibitor selectivity.[5][6] A compound designed to inhibit a specific kinase, for example, may inadvertently bind to several other kinases due to conserved ATP-binding pockets.[6][7] This "polypharmacology" can sometimes be beneficial, but more often it is a liability, leading to off-target effects that can derail a development program.[5] Cytotoxicity assays are a critical early step to assess whether a compound's effect is specific to the target (e.g., a cancer cell line) or a result of general cellular toxicity.[8][9][10][11]
Therefore, a systematic, tiered approach to cross-reactivity profiling is essential. This typically begins with broad screening against large panels of targets, followed by more focused, quantitative assays for any identified "hits."[12]
Comparative Analysis: A Tiered Approach to Selectivity Profiling
To illustrate a practical approach, let us consider three hypothetical derivatives of this compound, each designed with a primary target in mind, such as a specific protein kinase. Our goal is to build a selectivity profile for each.
-
Derivative A (CPT-A): Lead compound, potent against Target Kinase X.
-
Derivative B (CPT-B): Analogue with modification on the pyridine ring to improve potency.
-
Derivative C (CPT-C): Analogue with modification at the thiol position to enhance cell permeability.
Tier 1: Broad Kinase Panel Screening
The first step is to assess the selectivity of our derivatives against a large panel of kinases. This provides a broad view of their off-target activities.[5][12] The compounds are typically tested at a single, high concentration (e.g., 1 or 10 µM) to identify any potential interactions.
Experimental Rationale: A single-point screen is a cost-effective and efficient method to quickly identify potential off-target interactions from a vast pool of possibilities.[12] The high concentration ensures that even weaker interactions are detected, minimizing the risk of false negatives.
Illustrative Data Presentation:
| Compound | Target Kinase X (% Inhibition @ 1µM) | Off-Target Kinase Y (% Inhibition @ 1µM) | Off-Target Kinase Z (% Inhibition @ 1µM) |
| CPT-A | 95% | 65% | 15% |
| CPT-B | 98% | 75% | 20% |
| CPT-C | 85% | 25% | 10% |
Interpretation: From this initial screen, we observe that while CPT-B shows slightly higher potency against our target, it also exhibits increased inhibition of Off-Target Kinase Y. Conversely, CPT-C, while less potent, appears significantly more selective. This directs our next phase of investigation.
Tier 2: Quantitative IC50 Determination
For any off-target interaction showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve must be generated to determine the IC50 value.[12] This quantifies the potency of the compound against the off-target and allows for a direct comparison with its on-target potency.
Experimental Rationale: The IC50 value is a crucial metric for quantifying the potency of an inhibitor. By comparing the on-target and off-target IC50 values, we can calculate a selectivity ratio, providing a quantitative measure of the compound's specificity. It is critical to perform these assays with ATP concentrations near the Km for each kinase to ensure the resulting IC50 values reflect the intrinsic affinities of the inhibitors.[5]
Illustrative Data Presentation:
| Compound | Target Kinase X (IC50, nM) | Off-Target Kinase Y (IC50, nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| CPT-A | 50 | 500 | 10 |
| CPT-B | 25 | 250 | 10 |
| CPT-C | 150 | >10,000 | >66 |
Interpretation: The IC50 data confirms our initial observations. CPT-A and CPT-B have identical selectivity ratios, suggesting the modification in CPT-B increased potency across the board. CPT-C, however, demonstrates a significantly improved selectivity profile, making it a more desirable candidate for further development despite its lower on-target potency.
Experimental Protocols: The Foundation of Reliable Data
The integrity of any cross-reactivity study hinges on the quality of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Kinase Activity Assay (Z'-LYTE® as an example)
This protocol is adapted for a fluorescence-based immunoassay that measures kinase activity.
Causality Behind Choices:
-
Controls: Including "no enzyme" and "no compound" wells is critical for establishing baseline fluorescence and maximum enzyme activity, respectively. These controls are essential for data normalization and validation.
-
ATP Concentration: As previously mentioned, using an ATP concentration at or near the Km value for the specific kinase is crucial for the IC50 to accurately reflect the inhibitor's binding affinity.[5]
-
Plate Choice: Low-volume, black microplates are used to minimize reagent consumption and reduce background fluorescence, enhancing the signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate/ATP mixture, and compound serial dilutions.
-
Assay Plate Setup:
-
Add 2.5 µL of 4x serial dilutions of the test compound (e.g., CPT-A, B, C) to designated wells.
-
Add 2.5 µL of 40% DMSO (vehicle control) to "0% inhibition" and "100% inhibition" control wells.
-
Add 5 µL of the 2x kinase/substrate solution to all wells except the "100% inhibition" controls.
-
Add 5 µL of 2x substrate solution without kinase to the "100% inhibition" control wells.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4x ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the development reagent to all wells.
-
Incubate for an additional 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data using the control wells.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Off-Target Binding Kinetics
SPR is a powerful, label-free technique used to measure real-time binding kinetics (association and dissociation rates) between an analyte (the compound) and a ligand (the immobilized off-target protein).[13][14]
Causality Behind Choices:
-
Immobilization: The target protein is immobilized on the sensor chip. The choice of immobilization chemistry is critical to ensure the protein remains active and accessible.
-
Reference Channel: A reference channel (without the immobilized protein or with an irrelevant protein) is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[15][16][17]
-
Analyte Concentration Series: A range of analyte concentrations is flowed over the chip to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Step-by-Step Methodology:
-
Chip Preparation and Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Immobilize the off-target protein (e.g., Kinase Y) to the desired density on one flow cell.
-
Deactivate the remaining active esters with ethanolamine.
-
Use an adjacent flow cell as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound (e.g., CPT-B) in a suitable running buffer. The buffer should contain additives like a non-ionic surfactant (e.g., Tween-20) to minimize non-specific binding.[16]
-
Inject the compound dilutions sequentially over both the target and reference flow cells, starting with the lowest concentration.
-
Between each injection, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH buffer) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to obtain the specific binding sensorgrams.
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Workflow
A structured workflow is critical for systematic cross-reactivity assessment.
Caption: A tiered workflow for assessing the cross-reactivity of small molecule inhibitors.
Conclusion and Future Directions
The study of cross-reactivity is an iterative process of data generation and informed decision-making. By employing a tiered approach, from broad panel screening to detailed biophysical characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. The illustrative data for our this compound derivatives demonstrates how this process can effectively distinguish between candidates, guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success. For instance, the superior selectivity of CPT-C would make it a more attractive candidate for further optimization, even with its lower initial potency.
Future studies should aim to integrate cellular assays earlier in the screening cascade to confirm that in vitro off-target activity translates to a cellular effect. Techniques like thermal shift assays and proteomics-based methods can also provide complementary data on target engagement within the complex environment of the cell. Ultimately, a multi-faceted, rigorous approach to selectivity profiling is the most effective strategy for mitigating risk and advancing safer, more effective therapeutics.
References
- Cook, D. L. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]
- IJzerman, A. P., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(9), e0201140. [Link]
- Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Heitman, L. H., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 25(21), 5035. [Link]
- ResearchGate. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors.
- van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]
- Cichońska, A., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Nicoya Lifesciences. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
- O'Sullivan, D., et al. (2023). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. Biosensors, 13(7), 708. [Link]
- Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments.
- Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10567-10582. [Link]
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- ResearchGate. (n.d.). Biological Impact Of Some New Formulated Pyridinethione Derivatives as Fungicides.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Urusov, A. E., et al. (2021).
- Chemistry For Everyone. (2023, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Pyrithione. PubChem Compound Database.
- Wikipedia. (n.d.). Pyrithione.
- Li, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(9), 2056. [Link]
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- National Center for Biotechnology Information. (n.d.). 3-Chloropyridine. PubChem Compound Database.
- Galyak, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
- ResearchGate. (2009). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
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Confirming the regioselectivity of reactions with 3-Chloropyridine-2-thiol
Introduction: Navigating the Ambident Reactivity of 3-Chloropyridine-2-thiol
In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for countless pharmaceuticals and functional materials. Among these, this compound stands out as a versatile, yet complex, building block. Its utility is intrinsically linked to its ambident nucleophilic character, a direct consequence of the thiol-thione tautomerism. This phenomenon allows the molecule to exist in two interconverting forms: the thiol (this compound) and the thione (3-chloro-pyridine-2(1H)-thione).[1]
This dual nature presents both a challenge and an opportunity for synthetic chemists. The molecule possesses three primary reactive sites: the soft nucleophilic sulfur, the harder nucleophilic nitrogen, and the electrophilic carbon atom bearing the chlorine substituent.[2] Controlling the regiochemical outcome of reactions at these sites is paramount for the successful synthesis of target molecules. This guide provides an in-depth analysis of the factors governing the regioselectivity of this compound in key synthetic transformations, offering field-proven insights and validated experimental protocols to empower researchers in drug development and materials science.
Section 1: The Dichotomy of S- vs. N-Alkylation
Alkylation is one of the most fundamental transformations performed on this compound. The outcome, either S-alkylation to yield a 2-(alkylthio)pyridine or N-alkylation to produce a 1-alkyl-2-pyridone, is highly dependent on the reaction conditions. This selectivity can be rationalized through the lens of Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom is a soft nucleophile, favoring reactions with soft electrophiles like alkyl halides. Conversely, the nitrogen atom of the thione tautomer is a harder nucleophile.[3]
The choice of base, solvent, and electrophile all play a crucial role in directing the reaction to the desired atom.[3] Generally, conditions that favor the formation of the thiolate anion in a polar aprotic solvent will lead to predominant S-alkylation.
Experimental Protocol: Selective S-Alkylation
This protocol describes a typical procedure for the selective S-alkylation of this compound using benzyl bromide as a model electrophile.
Objective: To synthesize 2-(benzylthio)-3-chloropyridine.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add this compound at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes. The formation of the potassium thiolate salt is typically observed.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately weak base, sufficient to deprotonate the more acidic thiol proton without significantly deprotonating other positions or promoting side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic thiolate anion, thereby promoting a rapid SN2 reaction.
-
Electrophile: Benzyl bromide is a soft electrophile, which, according to HSAB theory, preferentially reacts with the soft sulfur nucleophile.
Comparative Data: S- vs. N-Alkylation
The regioselectivity of alkylation is highly sensitive to the reaction parameters. The following table summarizes typical outcomes for the alkylation of 2-thiopyridone systems under various conditions.
| Electrophile (R-X) | Base | Solvent | Predominant Product | Typical Selectivity (S:N) | Reference Insight |
| Methyl Iodide | K₂CO₃ | DMF | S-Alkylation | >95:5 | Soft electrophile favors soft S-nucleophile. |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | S-Alkylation | >95:5 | Cesium carbonate enhances thiolate nucleophilicity.[3] |
| Methyl Tosylate | NaH | THF | Mixture | ~60:40 | Harder electrophile increases N-alkylation. |
| Trimethyloxonium tetrafluoroborate | None | CH₂Cl₂ | N-Alkylation | <10:90 | Very hard Meerwein's salt favors hard N-nucleophile. |
Visualization: S- vs. N-Alkylation Pathways
Caption: Regioselective alkylation pathways of this compound.
Section 2: Selective Oxidation of the Sulfur Atom
The thiol group in this compound is susceptible to oxidation, providing a pathway to valuable sulfonyl derivatives, which are important pharmacophores and synthetic intermediates. The sulfur atom can be selectively oxidized to various oxidation states, most commonly to the sulfonyl chloride (-SO₂Cl) or sulfonic acid (-SO₃H). This transformation leaves the pyridine ring and the C3-chloro substituent intact under controlled conditions.
Experimental Protocol: Oxidation to 3-Chloro-2-pyridinesulfonyl Chloride
This protocol is adapted from a procedure for a structurally similar substrate and demonstrates the robust nature of the S-oxidation process.[4]
Objective: To synthesize 3-chloro-2-pyridinesulfonyl chloride.
Materials:
-
2-(Benzylthio)-3-chloropyridine (1.0 eq) (Prepared via S-alkylation as described in Section 1)
-
Glacial Acetic Acid
-
Water (4.0 eq)
-
Chlorine (Cl₂) gas
Procedure:
-
Dissolve 2-(benzylthio)-3-chloropyridine in a mixture of glacial acetic acid and water in a reaction vessel suitable for gas dispersion.
-
Cool the mixture in an ice bath to 10-15 °C.
-
Bubble chlorine gas through the stirred solution at a steady rate, maintaining the temperature between 10-15 °C. The reaction is highly exothermic and requires careful temperature control.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).
-
After completion, pour the cold reaction mixture into a stirred slurry of crushed ice and sodium acetate. The sodium acetate neutralizes the HCl byproduct and precipitates the sulfonyl chloride.[4]
-
Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-chloro-2-pyridinesulfonyl chloride. Caution: Sulfonyl chlorides are moisture-sensitive and should be used immediately or stored under anhydrous conditions.
Causality Behind Experimental Choices:
-
Starting Material: The S-benzylated precursor is used to avoid direct oxidation of the free thiol, which can lead to disulfide formation and other side products. The benzyl group is cleaved oxidatively during the reaction.
-
Reagent: Chlorine gas in aqueous acetic acid generates hypochlorous acid (HOCl) in situ, a powerful oxidizing agent that converts the sulfide to the sulfonyl chloride.
-
Workup: The use of sodium acetate is critical to convert the sulfonyl chloride hydrochloride salt into the free, extractable sulfonyl chloride.[4]
Visualization: Oxidation Pathway
Caption: Stepwise oxidation of the thioether to the sulfonyl chloride.
Section 3: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The chlorine atom at the C3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). However, its reactivity is generally lower than that of halogens at the C2 or C4 positions, which are activated by the ring nitrogen. To favor SNAr at C3, it is often necessary to protect the more nucleophilic thiol/thione group or to use forcing reaction conditions.
Comparative Reactivity of Chloropyridines
The position of the chlorine atom on the pyridine ring significantly influences its susceptibility to nucleophilic attack.
| Substrate | Relative Reactivity in SNAr | Activating Factor | Reference Insight |
| 4-Chloropyridine | High | The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate via resonance. | Electron-withdrawing nature of the pyridine nitrogen is key. |
| 2-Chloropyridine | Moderate-High | Similar to 4-chloro, the nitrogen provides resonance stabilization. | Often used in coupling and substitution reactions.[5] |
| 3-Chloropyridine | Low | The nitrogen atom provides only inductive electron withdrawal, with no direct resonance stabilization of the intermediate. | Requires harsher conditions or highly activated nucleophiles.[6] |
Experimental Protocol: SNAr with an Amine
This protocol outlines a general procedure for the substitution of the 3-chloro substituent by an amine, using a protected thiol to prevent interference.
Objective: To synthesize 3-amino-2-(methylthio)pyridine derivative.
Materials:
-
3-Chloro-2-(methylthio)pyridine (1.0 eq) (Prepared via S-alkylation)
-
Secondary Amine (e.g., Morpholine) (2.0-3.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene or Dioxane), anhydrous
Procedure:
-
To an oven-dried flask, add the palladium catalyst, ligand, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon).
-
Add 3-chloro-2-(methylthio)pyridine, the amine, and anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Causality Behind Experimental Choices:
-
Thiol Protection: The S-methyl group acts as a protecting group, preventing the sulfur from acting as a competing nucleophile or poisoning the catalyst.
-
Catalysis: The SNAr reaction at the unactivated C3 position is often sluggish. A Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction) provides a reliable method for forming the C-N bond under achievable conditions.[7]
-
Base and Ligand: The choice of a strong, non-nucleophilic base like Cs₂CO₃ and a bulky electron-rich phosphine ligand like Xantphos is crucial for an efficient catalytic cycle.
Visualization: SNAr Reaction Workflow
Caption: Workflow for the catalyzed SNAr reaction at the C3 position.
Conclusion
The regioselectivity of reactions involving this compound is a nuanced interplay of electronic effects, steric factors, and reaction conditions. By understanding the principles of tautomerism and HSAB theory, researchers can strategically manipulate reaction parameters to achieve highly selective transformations.
-
Alkylation can be directed towards either the sulfur or nitrogen atom by carefully selecting the electrophile, base, and solvent.
-
The thiol group provides a reliable handle for oxidation to access sulfonyl derivatives without disturbing the rest of the scaffold.
-
While the C3-chloro substituent is less reactive than its C2 or C4 counterparts, modern catalytic methods enable efficient nucleophilic substitution, provided the thiol group is appropriately protected.
Mastery of these selective reactions unlocks the full synthetic potential of this compound, establishing it as a powerful and versatile building block for the creation of complex, high-value molecules in medicinal chemistry and beyond.
References
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A Comparative Guide to Purity Determination of 3-Chloropyridine-2-thiol using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key building block like 3-Chloropyridine-2-thiol (C₅H₄ClNS), an organosulfur compound frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), an accurate and robust purity assessment is paramount.[1] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the absolute purity of this compound.
We will dissect the causality behind the experimental choices in a qNMR workflow, present a detailed protocol, and objectively compare its performance against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that provide a relative purity value based on the response of a detector to the analyte versus its impurities, qNMR offers an absolute measure of purity.[2][3] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[2][4]
This intrinsic relationship allows for the direct comparison of an analyte's signal to the signal of a certified internal standard of known purity and mass, co-dissolved in the same NMR tube.[5][6] Consequently, qNMR can determine the purity of a substance without needing a dedicated, highly characterized reference standard of the analyte itself—a significant advantage in early-stage research and development when such standards may not exist.[2][7] This capability establishes qNMR as a primary ratio method, with results traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[8][9][10]
Experimental Workflow: A Self-Validating System for Purity Analysis
The following workflow is designed to be a self-validating system, where meticulous sample preparation and carefully selected acquisition parameters ensure the integrity of the final purity value.
Caption: The qNMR experimental workflow from sample preparation to purity calculation.
Detailed Experimental Protocol
1. Method Planning & Reagent Selection
-
Analyte Signal Selection: The ¹H NMR spectrum of this compound (MW: 145.6 g/mol [11]) features distinct signals for the protons on the pyridine ring. Select a well-resolved signal, free from overlap with any potential impurity or solvent signals, for integration.
-
Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[12] Maleic acid is an excellent choice for this application.
-
Solvent Selection: DMSO-d6 is the solvent of choice.
-
Causality: It readily dissolves both the polar analyte and the maleic acid internal standard, ensuring a homogeneous solution necessary for high-resolution spectra.[5] Using a solvent from a sealed ampule minimizes water content, preventing the large H₂O signal from obscuring analyte peaks.
-
2. Sample Preparation (Performed in Triplicate)
-
Weighing: Using a calibrated analytical balance with at least 0.01 mg accuracy, weigh approximately 15-20 mg of this compound into a clean, dry glass vial.[15]
-
IS Addition: To the same vial, add a precisely weighed amount (e.g., 8-10 mg) of the Maleic Acid CRM.
-
Causality: The goal is to achieve a near 1:1 molar ratio between the analyte and the IS. This ensures that the signals to be integrated have comparable intensities, which maximizes the accuracy of the integration process.[4]
-
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the IS.[5] A true, homogenous solution is mandatory for accurate qNMR.[5]
-
Transfer: Transfer the solution to a high-quality, clean 5 mm NMR tube.
3. NMR Data Acquisition
The following parameters are crucial for ensuring the "quantitative" aspect of the experiment. They are designed to ensure that all signals are fully relaxed and accurately represented in the final spectrum.
| Parameter | Recommended Value | Rationale (Causality) |
| Pulse Angle (p1) | 90° | A 90° pulse ensures maximum signal excitation for all nuclei in the sample, providing the best possible signal-to-noise ratio for quantification.[15] |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | This is the most critical parameter for quantification. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS) is required to ensure complete relaxation back to equilibrium. Incomplete relaxation leads to signal saturation and systematically incorrect (underestimated) integrals. A value of 60 seconds is a safe, conservative starting point if T₁ values are unknown.[15][16] |
| Acquisition Time (AT) | ≥ 3 seconds | A longer acquisition time provides better digital resolution, resulting in sharper peaks that are easier to phase and integrate accurately.[15] |
| Number of Scans (ns) | 16 - 64 | This should be adjusted to achieve a signal-to-noise ratio (S/N) > 150:1 for the signals being integrated. The S/N increases with the square root of the number of scans. |
| Temperature | Regulated (e.g., 298 K) | A stable temperature (<0.1°C fluctuation) is essential for maintaining field/frequency lock and preventing shifts in peak positions during acquisition.[15] |
4. Data Processing and Purity Calculation
-
Processing: Manual processing is strongly recommended over automated routines to ensure precision.[4]
-
Apply a gentle line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting lineshapes.[17]
-
Perform a manual phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial (e.g., 5th order) baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[15]
-
-
Integration: Carefully integrate the selected, well-resolved signal for this compound and the singlet for maleic acid.
-
Calculation: The purity of the analyte (Purityₐ) as a mass fraction is calculated using the following equation:[4]
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., Nₛₜd = 2 for the two olefinic protons of maleic acid)
-
M : Molar mass of the compound
-
m : Mass of the compound weighed
-
Purityₛₜd : Purity of the certified internal standard (from its certificate)
-
a : Subscript for the analyte (this compound)
-
std : Subscript for the internal standard (Maleic Acid)
-
Comparative Analysis: qNMR vs. Chromatographic Alternatives
The decision to use qNMR, HPLC, or GC-MS depends on the specific analytical question, the stage of development, and the nature of expected impurities.[3][18]
Caption: Decision logic for selecting an analytical purity method.
Performance Characteristics at a Glance
The following table objectively compares the key performance attributes of these three powerful analytical techniques.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on differential partitioning between mobile and stationary phases; detection by UV absorbance.[19] | Separation based on volatility and interaction with a stationary phase; detection by mass-to-charge ratio.[19] |
| Quantitation | Absolute. Can determine purity without a specific reference standard of the analyte.[3] | Relative. Requires a reference standard of known purity for the analyte to create a calibration curve. | Relative. Requires a reference standard for accurate quantification. |
| Selectivity | Excellent for structural elucidation. Purity calculation relies on signals free from overlap. | Good for separating closely related structures, isomers, and non-volatile impurities.[19] | High selectivity based on both chromatographic retention time and mass fragmentation patterns. Best for volatile/semi-volatile impurities. |
| Sensitivity | Moderate (typically requires mg of sample).[13] | High (typically ppm levels).[20] | Very High (can detect trace level impurities, ppb levels).[3] |
| Sample Throughput | Moderate. Each experiment can take 10-15 minutes plus sample preparation time.[13] | High. Modern systems with autosamplers can run many samples unattended. | High. Similar to HPLC, amenable to automation. |
| Key Advantage | SI-traceable absolute quantification; non-destructive; provides structural information simultaneously.[2][9] | Robust, widely available, excellent for routine quality control and separating complex mixtures.[21] | Unmatched sensitivity and specificity for volatile impurities and unknowns (via mass spectral libraries). |
| Key Limitation | Lower sensitivity compared to chromatography; potential for signal overlap in complex mixtures.[22] | Requires a pure reference standard of the analyte; detector response can vary between compounds. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. |
Conclusion and Recommendation
For the definitive, SI-traceable purity determination of a crucial intermediate like this compound, Quantitative NMR (qNMR) is an unparalleled technique . Its ability to provide an absolute purity value without reliance on an often-unavailable identical reference standard makes it exceptionally powerful, particularly in research, process development, and for the certification of reference materials.[10] The method is robust, highly precise when executed correctly, and simultaneously validates the chemical structure of the analyte.
While HPLC-UV remains the workhorse for routine quality control and the separation of non-volatile impurities, and GC-MS is superior for trace volatile analysis, qNMR provides the ultimate benchmark of purity. By integrating qNMR into an analytical workflow, researchers and drug development professionals can operate with a higher degree of confidence in the quality of their materials, ensuring the integrity of their subsequent research and the final product. The described protocol, grounded in the principles of metrological traceability and careful experimental design, provides a reliable framework for achieving this confidence.
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A Comparative Guide to Isotopic Labeling with 3-Chloropyridine-2-thiol for Quantitative Mass Spectrometry
This guide provides an in-depth technical comparison of 3-Chloropyridine-2-thiol as a potential isotopic labeling reagent for thiol-containing molecules, primarily cysteine residues in proteins and low-molecular-weight thiols. We will objectively evaluate its theoretical performance against established alternatives, supported by foundational chemical principles and data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for quantitative mass spectrometry.
Introduction: The Critical Role of Thiol Labeling in Quantitative Proteomics
Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different biological samples, offering profound insights into cellular processes, disease mechanisms, and drug modes of action.[1] Stable isotope labeling has become a cornerstone of this field, allowing for the precise comparison of protein levels by introducing a specific mass difference between samples.[2][3]
Among the 20 standard amino acids, cysteine is unique. Its thiol (-SH) group is a potent nucleophile and is often involved in critical biological functions, including enzyme catalysis, protein structure stabilization through disulfide bonds, and redox signaling.[4] Consequently, reagents that specifically target and label cysteine residues are invaluable tools. Methodologies like Isotope-Coded Affinity Tags (ICAT) pioneered this approach, demonstrating the power of cysteine-centric quantitative analysis.[5] This guide explores a lesser-known reagent, this compound, evaluating its potential as a novel tool in the landscape of thiol-reactive isotopic labels.
The Reagent in Focus: this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a chlorine atom and a thiol group.[6][7] From a chemical reactivity standpoint, it presents two key functionalities. The thiol group can exist in equilibrium with its 3-chloro-pyridine-2(1H)-thione tautomer.[8][9] More importantly for labeling applications, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the ring nitrogen.
For isotopic labeling, a pair of "light" and "heavy" isotopologues of the reagent would be synthesized. For instance, the pyridine ring could be synthesized using precursors enriched with ¹³C or ¹⁵N.[10][11] When a protein sample is divided, one half is treated with the light reagent and the other with the heavy reagent. The primary reaction mechanism for labeling cysteine involves the nucleophilic attack of the cysteine thiolate anion on the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.
Caption: General workflow for chemical isotopic labeling of proteins.
Protocol 2: Comparative Labeling with a Maleimide-Based Reagent
This protocol uses a commercially available isotopically labeled maleimide reagent.
-
Protein Reduction: Follow steps A1-A5 from Protocol 1.
-
Alkylation:
-
Prepare stock solutions of light (d0) and heavy (d4) N-ethylmaleimide in DMSO.
-
Adjust the pH of the protein solutions to 7.0 using 1 M HEPES buffer. Causality: A near-neutral pH of 6.5-7.5 is optimal for maleimide specificity towards thiols.
-
Add the light reagent to the "Control" sample and the heavy reagent to the "Treated" sample to a final concentration of 20 mM.
-
Incubate at room temperature for 1.5 hours in the dark.
-
-
Quenching and Downstream Processing: Follow steps C1-D2 from Protocol 1. The underlying principles of sample combination, digestion, and analysis remain the same.
Conclusion and Future Outlook
This compound presents a chemically plausible scaffold for a novel class of thiol-reactive isotopic labeling reagents. Its primary theoretical advantage lies in the formation of a highly stable thioether linkage, potentially overcoming the lability issues associated with maleimide-based tags. However, its practical application is currently hindered by the need for custom synthesis of its isotopologues.
For research groups with expertise in synthetic chemistry, exploring the synthesis and application of ¹³C- or ¹⁵N-labeled this compound could be a worthwhile endeavor to develop new tools for quantitative proteomics. For most other researchers, established and commercially available reagents such as isotopically labeled iodoacetamides and maleimides remain the more pragmatic choice. This guide provides the foundational logic and comparative framework for making informed decisions when selecting or developing reagents for quantitative, thiol-focused mass spectrometry studies.
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A Comparative Guide to the Synthesis of Substituted Pyridine-2-thiols: An In-Depth Technical Analysis for Researchers
Substituted pyridine-2-thiols and their tautomeric counterparts, pyridine-2-thiones, are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a comprehensive understanding of their synthesis. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to this versatile class of compounds, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to Pyridine-2-thiol and its Tautomerism
Pyridine-2-thiol exists in a tautomeric equilibrium with pyridine-2(1H)-thione. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature. In non-polar solvents, the thione form is generally favored, while polar, hydrogen-bonding solvents can shift the equilibrium towards the thiol form. For the purpose of this guide, "pyridine-2-thiol" will be used as a general term to refer to this tautomeric system.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted pyridine-2-thiols can be broadly categorized into three primary strategies, each with its own set of advantages and limitations:
-
Nucleophilic Aromatic Substitution of 2-Halopyridines: This is arguably the most direct and widely employed method, relying on the displacement of a halide (typically chloro or bromo) at the 2-position of the pyridine ring with a sulfur nucleophile.
-
Thionation of Pyridin-2-ones: This approach involves the conversion of the carbonyl group of a pyridin-2-one into a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.
-
From Pyridine N-Oxides: This multi-step route leverages the unique reactivity of pyridine N-oxides to introduce a sulfur functionality at the 2-position, often via a 2-halopyridine-N-oxide intermediate.
-
From 2-Aminopyridines via Diazotization: A classical approach that converts a 2-amino group into a diazonium salt, which is then displaced by a sulfur nucleophile in a Sandmeyer-type reaction.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these key synthetic routes.
Route 1: Nucleophilic Aromatic Substitution of 2-Halopyridines
This method is a cornerstone of pyridine-2-thiol synthesis due to the ready availability of a wide array of substituted 2-halopyridines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanism and Rationale
The electron-withdrawing nature of the pyridine ring nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic attack. This effect is often enhanced by the presence of other electron-withdrawing groups on the ring. The SNAr mechanism involves the addition of the sulfur nucleophile to the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides a significant driving force for the reaction. Subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the desired pyridine-2-thiol.
Diagram of the SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution for the synthesis of pyridine-2-thiols.
Experimental Protocol: Synthesis of 4-Methylpyridine-2-thiol from 2-Chloro-4-methylpyridine
This protocol provides a representative example of the synthesis of a substituted pyridine-2-thiol from its corresponding 2-halopyridine using thiourea.
Materials:
-
2-Chloro-4-methylpyridine (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Aqueous Ammonia
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to dissolve the reactants.
-
To this solution, add aqueous ammonia.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methylpyridine-2-thiol as a crystalline solid.
Performance and Comparison
| Feature | Assessment |
| Yield | Generally good to excellent, often exceeding 80%. |
| Substrate Scope | Broad. Tolerates a wide range of electron-donating and electron-withdrawing substituents on the pyridine ring. |
| Functional Group Tolerance | Good. However, strongly basic conditions may not be compatible with sensitive functional groups. |
| Scalability | Readily scalable, making it suitable for industrial applications. |
| Reagents | 2-Halopyridines are widely available or readily synthesized. Common sulfur sources like thiourea and sodium hydrosulfide are inexpensive. |
| Safety & Environment | Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment. The use of volatile organic solvents requires proper ventilation. |
Route 2: Thionation of Pyridin-2-ones with Lawesson's Reagent
This route is particularly useful when the corresponding pyridin-2-one is more readily available than the 2-halopyridine. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the most common thionating agent for this transformation.
Mechanism and Rationale
The thionation of a carbonyl group with Lawesson's reagent is believed to proceed through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group of the pyridin-2-one to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloaddition, driven by the formation of a thermodynamically stable P=O bond, to yield the desired pyridine-2-thione and a phosphorus-containing byproduct.[1][2][3]
Diagram of the Thionation Mechanism
Caption: Mechanism of thionation of pyridin-2-ones using Lawesson's reagent.
Experimental Protocol: Synthesis of 5-Bromopyridine-2-thiol from 5-Bromopyridin-2-ol
This protocol details the conversion of a substituted pyridin-2-one to its corresponding thione.
Materials:
-
5-Bromopyridin-2-ol (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene or Xylene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, suspend 5-bromopyridin-2-ol (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.6 eq) to the suspension.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
After the starting material has been consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 5-bromopyridine-2-thiol.
Performance and Comparison
| Feature | Assessment |
| Yield | Generally good, with reported yields often in the range of 70-95%. |
| Substrate Scope | Broad, applicable to a wide variety of substituted pyridin-2-ones. |
| Functional Group Tolerance | Moderate. Lawesson's reagent can also thionate other carbonyl groups (e.g., esters, amides), so chemoselectivity can be an issue in complex molecules. |
| Scalability | Scalable, but the cost of Lawesson's reagent can be a consideration for large-scale synthesis. |
| Reagents | Substituted pyridin-2-ones are accessible through various synthetic routes. Lawesson's reagent is commercially available. |
| Safety & Environment | Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Toluene and xylene are flammable and toxic. |
Route 3: From Pyridine N-Oxides
The synthesis of pyridine-2-thiols from pyridine N-oxides is a less direct but versatile method that often proceeds through a 2-halopyridine-N-oxide intermediate.
Mechanism and Rationale
The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack. A common strategy involves the initial conversion of the pyridine N-oxide to a 2-acetoxypyridine-N-oxide using acetic anhydride. This intermediate can then be treated with a hydrohalic acid to generate a 2-halopyridine-N-oxide. Subsequent nucleophilic substitution with a sulfur source, similar to Route 1, yields the pyridine-2-thiol N-oxide, which can then be deoxygenated to the final product. Alternatively, direct activation of the N-oxide with reagents like phosphoryl chloride or sulfuryl chloride can facilitate the introduction of a chlorine at the 2-position, which is then displaced by a sulfur nucleophile.
Experimental Protocol: General Procedure
A general, multi-step procedure is outlined below:
-
N-Oxidation: The parent substituted pyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Activation and Halogenation: The pyridine N-oxide is then treated with a reagent like phosphoryl chloride (POCl₃) to introduce a chlorine atom at the 2-position, yielding the 2-chloropyridine derivative.
-
Thiolation: The resulting 2-chloropyridine is then subjected to nucleophilic substitution with a sulfur source, as described in Route 1, to afford the desired substituted pyridine-2-thiol.
Performance and Comparison
| Feature | Assessment |
| Yield | Variable, depending on the efficiency of each step. Overall yields can be moderate to good. |
| Substrate Scope | Broad, as a wide variety of substituted pyridines can be N-oxidized. |
| Functional Group Tolerance | The harsh reagents used for halogenation (e.g., POCl₃) can limit the compatibility with sensitive functional groups. |
| Scalability | The multi-step nature of this route can make it less attractive for large-scale synthesis compared to more direct methods. |
| Reagents | Starting pyridines are generally available. The reagents for N-oxidation and halogenation are common laboratory chemicals. |
| Safety & Environment | The use of strong oxidizing agents and corrosive halogenating agents requires careful handling and appropriate safety precautions. |
Route 4: From 2-Aminopyridines via Diazotization (Sandmeyer-Type Reaction)
This classical method involves the conversion of a 2-aminopyridine to a diazonium salt, which is then displaced by a sulfur nucleophile.[4][5]
Mechanism and Rationale
The 2-aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly reactive intermediate with an excellent leaving group (dinitrogen gas). The subsequent addition of a sulfur nucleophile, such as a solution of potassium ethyl xanthate or sodium sulfide, leads to the displacement of the diazonium group and the formation of the pyridine-2-thiol. The reaction often proceeds via a radical mechanism, particularly when copper salts are used as catalysts.
Experimental Protocol: Synthesis of 4-Methylpyridine-2-thiol from 2-Amino-4-methylpyridine
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (1.1 eq)
-
Potassium Ethyl Xanthate (1.2 eq)
-
Water
-
Diethyl Ether
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and add it to the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Performance and Comparison
| Feature | Assessment |
| Yield | Moderate to good, but can be variable depending on the stability of the diazonium intermediate. |
| Substrate Scope | Broad, applicable to a range of substituted 2-aminopyridines. |
| Functional Group Tolerance | The strongly acidic conditions and the reactive nature of the diazonium salt can be incompatible with many functional groups. |
| Scalability | Diazonium salts can be unstable and potentially explosive, which poses significant challenges for large-scale synthesis.[6] |
| Reagents | 2-Aminopyridines are readily available. The diazotization and sulfur reagents are common and inexpensive. |
| Safety & Environment | The generation and handling of diazonium salts require strict temperature control and appropriate safety measures due to their instability. The reaction produces nitrogen gas, which needs to be safely vented. |
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Nucleophilic Aromatic Substitution | 2-Halopyridine | Thiourea, NaSH, etc. | High yields, broad substrate scope, readily scalable, inexpensive reagents. | Basic conditions may affect sensitive groups; thiourea is a suspected carcinogen. |
| 2. Thionation | Pyridin-2-one | Lawesson's Reagent | Good yields, applicable when pyridin-2-one is more accessible. | Potential for side reactions with other carbonyls, cost of reagent for scale-up, odorous byproducts. |
| 3. From Pyridine N-Oxides | Pyridine N-Oxide | POCl₃, PBr₃, then sulfur nucleophile | Versatile, broad substrate scope starting from the parent pyridine. | Multi-step process, harsh reagents for halogenation can limit functional group tolerance. |
| 4. From 2-Aminopyridines | 2-Aminopyridine | NaNO₂/H⁺, KEX, Na₂S | Utilizes readily available starting materials, classical transformation. | Unstable diazonium intermediates, safety concerns on scale-up, harsh acidic conditions. |
Conclusion
The synthesis of substituted pyridine-2-thiols can be achieved through several reliable methods. The choice of the most appropriate route depends on a careful consideration of factors such as the availability and cost of starting materials, the nature of the substituents on the pyridine ring, functional group compatibility, and the desired scale of the reaction.
For general-purpose synthesis with a wide range of commercially available starting materials, the nucleophilic aromatic substitution of 2-halopyridines remains the most robust and scalable option. When the corresponding pyridin-2-one is the more accessible precursor, thionation with Lawesson's reagent provides an excellent alternative, albeit with considerations for chemoselectivity and reagent cost. The routes starting from pyridine N-oxides and 2-aminopyridines offer additional strategic flexibility, particularly for accessing specific substitution patterns, but come with the trade-offs of being multi-step or involving hazardous intermediates, respectively.
This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors towards the valuable class of substituted pyridine-2-thiols.
References
- Liu, C. et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174.
- Al-Majid, A. M. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- Parmar, D. K. & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22.
- Wikipedia. (n.d.). 2-Mercaptopyridine. In Wikipedia.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Neelaveni, K. & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9).
- Barrio, P. et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 1159–1165.
- Wikipedia. (n.d.). Lawesson's reagent. In Wikipedia.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Legnani, L. et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7018-7026.
- Bakhite, E. A. et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(6), 320-321.
- Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine. Google Patents.
- Kálai, T. et al. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Organic Process Research & Development, 26(4), 1146-1153.
- MDPI. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules, 29(11), 2536.
- Google Patents. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance: The Case of 3-Chloropyridine-2-thiol in the Mizoroki-Heck Reaction
Abstract
In the relentless pursuit of synthetic efficiency, the ligand scaffold surrounding a metallic center is a critical determinant of catalytic performance. This guide presents a framework for benchmarking the performance of novel catalysts, centered on a theoretical exploration of a 3-Chloropyridine-2-thiol-ligated palladium system. While this specific ligand is not prominently featured in the catalysis literature—its strong sulfur-palladium interaction presents both an opportunity for robust chelation and a significant risk of catalyst poisoning—it serves as an ideal model for discussing the principles of catalyst evaluation. We will benchmark this hypothetical catalyst against established, high-performance systems in the Mizoroki-Heck reaction, a cornerstone of C-C bond formation. This document provides the causal logic behind experimental design, detailed protocols for a comparative study, and a discussion of the mechanistic implications for each catalyst class.
Introduction: The Ligand's Decisive Role in Catalysis
The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a foundational tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this transformation is profoundly influenced by the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3][4] Ligands can enhance catalyst solubility, facilitate the crucial oxidative addition step, and prevent the agglomeration of palladium nanoparticles into inactive bulk metal.[5]
This guide focuses on this compound, a heterocyclic compound featuring both a pyridine nitrogen and a thiol sulfur—two potent coordinating atoms. In theory, this molecule could act as a strong bidentate N,S-chelating ligand for a palladium center. Such chelation could lead to a highly stable and robust catalyst. However, sulfur compounds are also notorious poisons for palladium catalysts, often binding irreversibly and shutting down the catalytic cycle.[6]
Given the absence of specific performance data for a this compound-based catalyst in the literature, this guide will serve as a prospective analysis. We will outline a rigorous benchmarking study to evaluate its potential, comparing it against three well-established catalyst systems that represent a spectrum of ligand strategies:
-
Ligandless Catalysis: A baseline using only a palladium salt.
-
Classic Monodentate Phosphine Ligand: The traditional workhorse of palladium catalysis.
-
High-Turnover Palladacycle: A modern, pre-formed, and highly efficient catalyst.
The model reaction for this benchmark study is the coupling of iodobenzene with n-butyl acrylate, a representative transformation that provides a clear and quantifiable measure of catalytic efficacy.
Experimental Design & Rationale for a Comparative Benchmark
To objectively assess the performance of a new catalyst, it is crucial to test it alongside standards under identical reaction conditions. This self-validating system ensures that any observed differences in yield or reaction rate are directly attributable to the catalyst's intrinsic properties.
The Model Reaction
The chosen reaction is the coupling of iodobenzene (an activated aryl halide) with n-butyl acrylate (an electron-poor alkene). This is a high-yielding reaction under many conditions, making it an excellent benchmark for identifying both highly active catalysts and those that are easily inhibited.
The Catalyst Systems for Comparison
-
System A (Hypothetical): Pd(OAc)₂ / this compound. This is our test case. The ligand would be added to the palladium precursor to form the active catalyst in situ. A 1:2 Pd-to-ligand ratio is proposed to ensure full coordination.
-
System B (Ligandless): Pd(OAc)₂. This system serves as our baseline. While often termed "ligandless," the solvent or other species in the mixture can act as weak ligands. Its performance reveals the inherent catalytic activity of the palladium salt under these conditions.[7]
-
System C (Classic Ligand): Pd(OAc)₂ / PPh₃. Triphenylphosphine (PPh₃) is one of the most common and well-studied ligands for cross-coupling.[8][9] It represents a standard, effective, yet not always optimal, catalyst system.
-
System D (High-Performance): Herrmann's Catalyst. This is a stable, pre-formed palladacycle known for its exceptional activity, often allowing for very low catalyst loadings (ppm levels) and high turnover numbers (TON).[6][10] It represents the state-of-the-art for this type of reaction.
Standardized Benchmarking Protocol
The following protocol is designed for the parallel execution of the four test reactions.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Herrmann's Catalyst
-
Iodobenzene (PhI)
-
n-Butyl Acrylate
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Schlenk tubes or reaction vials with septa
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Workflow Diagram:
Caption: A standardized workflow for benchmarking four catalyst systems in parallel.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In four separate, dry Schlenk tubes labeled A, B, C, and D, add a magnetic stir bar.
-
Tube A: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Tube B: Add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Tube C: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).
-
Tube D: Add Herrmann's Catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill each tube with an inert atmosphere three times.
-
-
Reaction Assembly:
-
To each tube, add anhydrous toluene (3 mL) via syringe. Stir for 5 minutes at room temperature to allow for catalyst formation/dissolution.
-
Sequentially add iodobenzene (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv) to each tube via syringe.
-
-
Reaction Execution:
-
Place all four tubes in a preheated oil bath or heating block at 100°C.
-
Stir the reactions vigorously for a set time (e.g., 12 hours).
-
Monitor the reaction progress at intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by GC-MS or TLC to determine the rate of conversion.
-
-
Work-up and Analysis:
-
After the reaction period, cool the tubes to room temperature.
-
Dilute each reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product (butyl cinnamate) by ¹H NMR spectroscopy using an internal standard or purify the product via column chromatography to determine the isolated yield.
-
Comparative Performance Data
The following table summarizes the expected outcomes based on established literature for the benchmark catalysts and outlines the investigative goals for the hypothetical system.
| Catalyst System | Pd Source | Ligand | Pd Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference / Expected Outcome |
| A (Hypothetical) | Pd(OAc)₂ | This compound | 1.0 | 100 | 12 | To Be Determined | Hypothesis: Yield may be low due to sulfur poisoning, or moderate if N,S-chelation provides high stability. |
| B (Ligandless) | Pd(OAc)₂ | None | 1.0 | 100 | 12 | ~70-85% | Yields are often moderate to good for aryl iodides but catalyst stability can be low.[7][11] |
| C (Classic) | Pd(OAc)₂ | PPh₃ | 1.0 | 100 | 12 | >95% | A robust and high-yielding system for this class of substrates.[8] |
| D (High-Perf.) | Herrmann's Cat. | Palladacycle | 0.01 - 0.1 | 100-140 | 4-8 | >98% | Represents a highly active system with excellent TON and TOF.[3][10] |
Mechanistic Insights & The Role of the Ligand
The Mizoroki-Heck reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[12][13] The ligand plays a crucial role in nearly every step.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich phosphine ligands (like those in Herrmann's catalyst) or Buchwald-type ligands accelerate this rate-limiting step. A simple pyridine ligand would also influence this step through its electronic properties.
-
Alkene Insertion: The alkene coordinates to the Pd(II) complex and inserts into the Pd-Aryl bond. The steric and electronic properties of the ligand dictate the regioselectivity of this step.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: A base removes the halide and the hydride from the palladium center, regenerating the active Pd(0) catalyst.
How would this compound fit in? The thiol group introduces a major mechanistic question. The sulfur atom is a soft donor and forms a very strong bond with the soft palladium center.
-
Positive Scenario (Stable Chelate): If the ligand forms a stable five-membered N,S-chelate ring with the palladium, it could prevent ligand dissociation. This would create a highly stable, well-defined catalytic species, potentially preventing the formation of palladium black and leading to a long-lived catalyst.
-
Negative Scenario (Catalyst Poisoning): Alternatively, the strong Pd-S bond could be too strong. Sulfur could act as a bridging ligand, leading to inactive dimeric or oligomeric species. It might also inhibit the reductive elimination step, effectively trapping the palladium in an inactive state and poisoning the catalyst.[6] The experimental benchmark is the only way to resolve this ambiguity.
Conclusion and Outlook
This guide provides a comprehensive framework for the rigorous evaluation of a novel catalyst, using the hypothetical case of a this compound-based system. By benchmarking against a ligandless system, a classic phosphine-ligated catalyst, and a state-of-the-art palladacycle, researchers can gain a clear, objective understanding of their new catalyst's relative performance.
The true value of this compound as a ligand in cross-coupling remains an open experimental question. The protocol detailed herein provides a direct path to answering it. The results would not only determine its viability but would also provide valuable mechanistic insights into the delicate balance between strong ligand chelation and catalyst poisoning in palladium catalysis.
References
- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(28), 10565-10571.
- Request PDF. (2025). The Heck reaction: Mechanistic insights and novel ligands.
- Scilit. (n.d.). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.
- Chemistry LibreTexts. (2023). Heck reaction.
- Lin, Z., & Menger, F. M. (2000). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 19(15), 2857–2862.
- Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- RSC Publishing. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.
- ResearchGate. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki-Heck reaction in aqueous media.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
- Wikipedia. (n.d.). Heck reaction.
- RSC Publishing. (2005). Sustainable Mizoroki–Heck reaction in water: remarkably high activity of Pd(OAc)2 immobilized on reversed phase silica gel with the aid of an ionic liquid.
- ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (2017). Heck Reaction—State of the Art.
- Wikipedia. (n.d.). Herrmann's catalyst.
- ResearchGate. (n.d.). Heck reaction of iodobenzene with n‐butyl acrylate catalyzed by Pd@CS/PAAS nanofiber mat, Pd‐CS/PAAS nanofiber mat, Pd@CS/PAAS film and Pd/C.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- University of Regensburg. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Beilstein Journals. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ResearchGate. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst.
- PubMed. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst.
- Asian Journal of Chemistry. (2015). Recyclable Heck Coupling Reaction Catalyzed by a Cobaltocenium-Containing Diphosphine Palladium Complex in Ionic Liquid.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Chloropyridine-2-thiol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloropyridine-2-thiol (CAS: 5897-94-9). As a compound possessing both a chlorinated pyridine ring and a thiol group, its disposal requires a multi-faceted approach that addresses its toxicity, environmental impact, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance.
Hazard Profile & Pre-Disposal Safety
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. The compound's dual chemical nature dictates a specific set of risks that must be mitigated through stringent safety controls.
1.1. Summary of Hazards
The primary hazards are summarized below. This substance is toxic, an environmental pollutant, and requires careful handling to avoid hazardous decomposition products.
| Hazard Category | Description | Key Mitigation Strategy |
| Acute Health | Harmful if swallowed, fatal in contact with skin or if inhaled. Causes serious skin and eye irritation/damage.[1][2] May cause respiratory irritation.[1] | Use of appropriate Personal Protective Equipment (PPE) and engineering controls (chemical fume hood) is mandatory at all times.[3][4] |
| Chronic Health | Suspected of causing genetic defects.[1] May cause damage to organs through prolonged or repeated exposure. | Minimize exposure through engineering controls and consistent use of PPE. |
| Environmental | Very toxic to aquatic life with long-lasting effects. Discharge into the environment, including drains and waterways, must be strictly avoided.[5][6][7] | All waste must be collected in designated, sealed containers for disposal by a certified hazardous waste service.[3][5] |
| Physical/Chemical | Combustible liquid. Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[1] | Store away from heat, sparks, and open flames.[3] Disposal must be managed by facilities capable of handling halogenated organic compounds. |
1.2. Mandatory Engineering and Personal Protective Controls
Safe disposal begins with safe handling. The following controls are non-negotiable when working with this compound and its waste products.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4][5] An emergency eyewash station and safety shower must be immediately accessible.[1][3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.[3]
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber is often recommended for pyridines; always consult the glove manufacturer's compatibility chart.[3][8]
-
Skin and Body Protection : Wear a fully-buttoned lab coat and appropriate protective clothing to prevent any skin exposure.[8][9]
-
Respiratory Protection : If there is a risk of inhalation (e.g., cleaning a large spill), a NIOSH-approved respirator with an appropriate cartridge may be necessary.[8]
-
Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in the disposal workflow. Improperly mixed waste streams can lead to dangerous chemical reactions and violate regulatory requirements. This compound waste is classified as halogenated organic waste .
Step-by-Step Containerization Procedure:
-
Select an Appropriate Waste Container : Use a designated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[10] Ensure the container is in good condition with a secure, leak-proof cap.
-
Label the Container : Before adding any waste, affix a hazardous waste label. The label must clearly state:
-
The words "HAZARDOUS WASTE".
-
Full Chemical Name: "this compound".
-
Waste Type: "Halogenated Organic Waste".
-
Primary Hazards: "Toxic", "Environmental Hazard".
-
-
Segregate Waste Types :
-
Solid Waste : Collect pure or residual solid this compound in a designated solid waste container. Avoid creating dust.
-
Liquid Waste : Collect solutions containing this compound in a designated liquid waste container. Do not mix with non-halogenated solvents.
-
Contaminated Labware : Disposable items (gloves, pipette tips, absorbent pads) heavily contaminated with the chemical should be double-bagged, sealed, and placed in a container for solid hazardous waste.[11]
-
-
Seal and Store : Keep the waste container tightly sealed when not in use.[3][12] Store the container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials like strong oxidizers and acids.[3][12]
Disposal Pathway Decision Matrix
The specific state of the waste material dictates the immediate actions required for its proper disposal. This diagram outlines the decision-making process for handling different forms of this compound waste.
Caption: Decision workflow for categorizing and processing this compound waste.
Primary Disposal Method: High-Temperature Incineration
Due to its chlorinated nature, the only environmentally acceptable disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[13][14]
Why Incineration is Essential:
This compound is a halogenated organic compound.[15] When burned at insufficient temperatures, these compounds can undergo incomplete combustion, leading to the formation of extremely persistent and toxic byproducts such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[16]
A specialized chemical incinerator must meet the following criteria:
-
High Temperature : The combustion temperature must be sufficiently high (typically 982 to 1204°C) to ensure complete destruction of the chemical bonds.[17] For waste containing over 1% halogenated organic substances, a temperature of at least 1100°C is required.[18]
-
Scrubber Systems : The incinerator must be equipped with an alkaline scrubber system to neutralize the acidic gases (HCl and SOx) produced during combustion, preventing their release into the atmosphere.[13][17]
Procedure for Final Disposal:
-
Ensure all waste containers are sealed, properly labeled, and stored securely as described in Section 2.
-
Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.
-
Arrange for pickup by the certified hazardous waste disposal service contracted by your institution.
-
Never attempt to incinerate this chemical in a standard laboratory furnace or dispose of it through any other means.[5]
Decontamination & Spill Management
The thiol (-SH) group imparts a powerful and offensive odor, while the chlorinated pyridine structure presents a toxic hazard. Both aspects must be addressed during cleanup.
5.1. Protocol for Decontaminating Glassware
-
Initial Rinse : In a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinsate as halogenated liquid waste.
-
Oxidative Treatment : The offensive thiol odor must be neutralized via oxidation. Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) in a designated container inside the fume hood.[19]
-
Soak : Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[11][19] This process oxidizes the thiol group, neutralizing the odor.
-
Disposal of Bleach Solution : The used bleach solution is now contaminated and must be collected as hazardous waste.[11] Label it appropriately before arranging for disposal.
-
Final Cleaning : After soaking, the glassware can be removed, rinsed thoroughly with water, and cleaned using standard laboratory procedures.
5.2. Small Spill Cleanup Procedure
This procedure applies only to small spills that can be cleaned up in under 10 minutes by trained personnel. For large spills, evacuate the area immediately and contact your EHS emergency response team.
-
Alert and Isolate : Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.
-
Wear Full PPE : Don all required PPE as detailed in Section 1.2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[1][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbent material into a sealable container.[13]
-
Label and Dispose : Label the container as "Solid Waste: this compound Spill Debris" and dispose of it as halogenated solid waste.
-
Decontaminate Surface : Wipe the spill area with a cloth soaked in a bleach solution, followed by a water rinse. Collect all cleaning materials as solid hazardous waste.[11]
References
- Inciner
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine Standard Operating Procedure. University of Washington. [Link]
- Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
- Perspective on halogenated organic compounds. National Center for Biotechnology Information (NCBI), U.S.
- Pyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Safety D
- The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]
- Standard Operating Procedure for Acutely Toxic Chemicals. University of Georgia. [Link]
- Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Cole-Parmer. [Link]
- This compound, min 98%, 1 gram. CP Lab Safety. [Link]
- Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
- Hazardous Substance Fact Sheet for 1-Propanethiol. New Jersey Department of Health. [Link]
- 3-Chloropyridine PubChem Entry.
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Navigating the Handling of 3-Chloropyridine-2-thiol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Safely Managing 3-Chloropyridine-2-thiol in the Laboratory.
The responsible and safe handling of specialized reagents is a cornerstone of innovative research. This compound, a key building block in the synthesis of novel chemical entities, requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on the known properties of 3-Chloropyridine, we can anticipate that this compound may exhibit the following hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]
-
Odor: Thiols are notorious for their strong, unpleasant odors, which can be a nuisance and may indicate exposure.
-
Reactivity: The thiol group can be readily oxidized and may react with various reagents.[5][6]
Given these potential hazards, a multi-layered approach to safety, beginning with appropriate engineering controls and culminating in the correct selection and use of PPE, is essential.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields or a face shield.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. | Fully buttoned laboratory coat. | Work in a certified chemical fume hood.[1] If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Performing reactions and work-ups | Chemical safety goggles and a face shield. | Chemical-resistant gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat. | All manipulations should be conducted within a chemical fume hood.[1] |
| Handling spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron and boots. | A NIOSH-approved respirator with an organic vapor cartridge is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
| Waste disposal | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Conduct in a well-ventilated area, preferably within a fume hood. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The potential for splashes of this corrosive and toxic substance necessitates robust eye and face protection. Standard safety glasses are insufficient.
-
Hand Protection: The high dermal toxicity of related compounds underscores the importance of impermeable gloves. Regular inspection and prompt replacement of gloves are critical to prevent skin exposure.[3]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Due to the potential for inhalation toxicity and the strong odor of the thiol group, all work should be performed in a functioning chemical fume hood to minimize airborne concentrations.[1]
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure procedural consistency.
Preparation and Weighing:
-
Designate a Workspace: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
Reaction and Work-up:
-
Closed Systems: Whenever possible, use a closed reaction system to contain vapors.
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow.
-
Odor Control: The exhaust from vacuum pumps or rotary evaporators used during work-up should be vented through a bleach trap or a carbon filter to neutralize the thiol odor.[5]
Spill Management Workflow:
In the event of a spill, a pre-planned response is crucial for minimizing exposure and environmental contamination.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The label should include the full chemical name and appropriate hazard warnings.
-
Solid vs. Liquid Waste: Segregate solid and liquid waste into separate, compatible containers.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Decontamination of Glassware and Equipment:
-
Bleach Bath: Glassware and equipment contaminated with this compound should be soaked in a freshly prepared 10% bleach solution for at least 24 hours to oxidize and deodorize the thiol group.[5] This should be done in a fume hood.
-
Rinsing: After soaking, thoroughly rinse the equipment with water before standard washing procedures.
Final Disposal:
-
Professional Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste through your institution's environmental health and safety department.[7][8]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Chem Service. (2016, February 25). Safety Data Sheet: 3-Chloropyridine.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
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- 4. tcichemicals.com [tcichemicals.com]
- 5. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
